Product packaging for Reichardt's dye(Cat. No.:CAS No. 10081-39-7)

Reichardt's dye

Cat. No.: B158777
CAS No.: 10081-39-7
M. Wt: 551.7 g/mol
InChI Key: UWOVWIIOKHRNKU-UHFFFAOYSA-N
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Description

Reichardt's Dye, also known as ET(30), is a highly solvatochromic betaine dye that serves as the foundational probe for the renowned ET(30) solvent polarity scale . This compound is a pyridinium-N-phenolate betaine with a zwitterionic structure characterized by a large permanent dipole moment in the ground state . Its core mechanism of action is based on intense negative solvatochromism; the dye exhibits a pronounced hypsochromic (blue) shift in its longest-wavelength intramolecular charge-transfer (CT) absorption band as solvent polarity increases . This occurs because the dye's ground state is more polar than its excited state, and thus, more stabilized by polar solvents, which requires higher energy (shorter wavelength) light for electronic excitation . The molar transition energy for this band, expressed as E T (30), provides a quantitative, empirical measure of solvent polarity that encompasses all intermolecular interactions, including dipolarity/polarizability and hydrogen-bonding effects . In research, this compound is an indispensable tool for determining solvent polarity in homogeneous solutions . Its utility extends to characterizing the microenvironment of more complex systems, such as micelles, surfaces, and biological systems . Recent advanced applications explore its piezo-solvatochromic behavior under high pressure, revealing insights into solute-solvent interactions and showcasing its potential in developing molecular pressure sensors and nonlinear optoelectronic materials . A related derivative, ET(33), can be employed as a polarity probe in acidic environments where ET(30) might be protonated . Researchers should note that the dye is also thermochromic, requiring temperature control for precise measurements . This product is provided as a powder with a typical melting point of 271-275 °C and a dye content of 90% . It is intended For Research Use Only and is not approved for human or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C41H29NO B158777 Reichardt's dye CAS No. 10081-39-7

Properties

IUPAC Name

2,6-diphenyl-4-(2,4,6-triphenylpyridin-1-ium-1-yl)phenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H29NO/c43-41-37(31-18-8-2-9-19-31)28-36(29-38(41)32-20-10-3-11-21-32)42-39(33-22-12-4-13-23-33)26-35(30-16-6-1-7-17-30)27-40(42)34-24-14-5-15-25-34/h1-29H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOVWIIOKHRNKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC(=C(C(=C4)C5=CC=CC=C5)[O-])C6=CC=CC=C6)C7=CC=CC=C7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373025
Record name Reichardt's dye
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Molecular Weight

551.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10081-39-7
Record name Betaine 30
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10081-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Diphenyl-4-(2,4,6-triphenyl-1-pyridinium)phenolate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010081397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Reichardt's dye
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DIPHENYL-4-(2,4,6-TRIPHENYL-1-PYRIDINIUM)PHENOLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN977V8PG5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Comprehensive Technical Guide to Reichardt's Dye and its Solvatochromic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of Reichardt's dye, a paramount example of a solvatochromic compound. We will delve into its chemical nature, the principles of solvatochromism it so vividly displays, and the standardized empirical scale of solvent polarity, the ET(30) scale, derived from its unique properties. This guide offers detailed experimental protocols for the measurement of these properties and presents key data in a clear, comparative format.

Introduction to this compound

This compound, formally known as 2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate, is a highly notable organic dye belonging to the class of azomerocyanine betaines.[1] Its significance in chemistry stems from its remarkable and pronounced solvatochromic properties, meaning its color is highly dependent on the solvent in which it is dissolved.[1][2] This dye exhibits one of the most extensive solvatochromic effects ever observed, with its color spanning the entire visible spectrum depending on the polarity of the surrounding medium.[1]

The molecule exists as a zwitterion, or inner salt, with a negatively charged phenolate oxygen atom and a positively charged pyridinium nitrogen atom.[3] This charge separation results in a large dipole moment in its electronic ground state.

Below is a diagram illustrating the chemical structure of this compound.

G cluster_reichardt dye dye

Caption: Chemical structure of this compound.

The Phenomenon of Solvatochromism

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent.[4] This change is a direct consequence of the differential solvation of the ground and excited states of the solute molecule. The interactions between the solvent and the solute can alter the energy gap between these electronic states, leading to a shift in the absorption or emission spectra.[4]

This compound exhibits negative solvatochromism .[3] This means that as the polarity of the solvent increases, the wavelength of maximum absorption (λmax) shifts to a shorter wavelength, an effect known as a hypsochromic or blue shift.[3][4]

The underlying mechanism for this behavior in this compound is as follows:

  • Ground State: The zwitterionic ground state is highly polar and is stabilized by polar solvent molecules through dipole-dipole interactions.

  • Excited State: Upon absorption of light, an intramolecular charge transfer occurs from the phenolate oxygen to the pyridinium ring. This results in an excited state that is significantly less polar than the ground state.

Polar solvents will more strongly stabilize the polar ground state than the less polar excited state. This increases the energy difference between the ground and excited states, leading to the absorption of higher energy (shorter wavelength) light. Conversely, in nonpolar solvents, the ground state is less stabilized, resulting in a smaller energy gap and the absorption of lower energy (longer wavelength) light.

The following diagram illustrates the effect of solvent polarity on the energy levels of this compound.

G gs_np Ground State (S₀) es_np Excited State (S₁) gs_np->es_np ΔE (low) gs_p Ground State (S₀) (Stabilized) es_p Excited State (S₁) gs_p->es_p ΔE (high)

Caption: Energy level diagram for this compound in different solvents.

The ET(30) Scale of Solvent Polarity

The profound solvatochromic effect of this compound led to the development of an empirical scale of solvent polarity known as the ET(30) scale.[3] The ET(30) value for a given solvent is defined as the molar transition energy of this compound in that solvent, expressed in kcal/mol.[5] It is calculated from the wavelength of maximum absorption (λmax) using the following equation:

ET(30) (kcal/mol) = 28591 / λmax (nm) [5]

A higher ET(30) value corresponds to a shorter λmax and thus a higher solvent polarity. This scale provides a convenient and widely used method for quantifying and comparing the polarity of different solvents.

Quantitative Data: Solvatochromic Shifts of this compound

The following table summarizes the λmax and calculated ET(30) values for this compound in a range of common solvents, illustrating the significant effect of solvent polarity on its absorption spectrum.

Solventλmax (nm)ET(30) (kcal/mol)Observed Color
Water45363.1Yellow-Orange
Methanol51555.5Orange
Ethanol55051.9Red
2-Propanol58448.4Magenta
Acetonitrile59445.6Violet
Acetone67742.2Blue
Chloroform74139.1Greenish-Blue
Ethyl Acetate75438.1Green
Tetrahydrofuran76837.4Green
Toluene84133.9Yellowish-Green
n-Hexane92331.0Yellow-Green

Data compiled from various sources.[4][6]

Experimental Protocol for Determining Solvatochromic Properties

The following protocol outlines the methodology for measuring the solvatochromic properties of this compound using UV-Vis spectroscopy.

5.1. Materials and Equipment

  • This compound (2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate)

  • A range of high-purity solvents to be tested

  • Volumetric flasks and pipettes

  • A UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

5.2. Procedure

  • Preparation of this compound Stock Solution:

    • Accurately weigh a small amount of this compound.

    • Dissolve the dye in a suitable solvent (e.g., acetone) to prepare a concentrated stock solution (e.g., 1 x 10-3 M). Ensure the dye is fully dissolved.

  • Preparation of Sample Solutions:

    • For each solvent to be tested, pipette a small, precise volume of the stock solution into a volumetric flask.

    • Dilute to the mark with the test solvent to achieve a final concentration of approximately 1 x 10-4 M. The exact concentration is not critical, as the primary goal is to determine λmax, but it should be sufficient to yield an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 1.0).

  • UV-Vis Spectrophotometric Measurement:

    • Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

    • Set the wavelength range to scan the visible region (e.g., 400-900 nm).

    • Use the pure solvent as a blank to zero the spectrophotometer.

    • Rinse a quartz cuvette with the sample solution, then fill it approximately three-quarters full.

    • Place the cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis:

    • From the recorded spectrum, identify the wavelength of maximum absorbance (λmax) for the long-wavelength charge-transfer band.

    • Using the measured λmax, calculate the ET(30) value for the solvent using the formula provided in Section 3.

The following diagram outlines the experimental workflow.

G start Start prep_stock Prepare this compound Stock Solution start->prep_stock prep_sample Prepare Sample Solution in Test Solvent prep_stock->prep_sample measure_uvvis Measure UV-Vis Spectrum prep_sample->measure_uvvis determine_lambda Determine λmax measure_uvvis->determine_lambda calculate_et30 Calculate ET(30) determine_lambda->calculate_et30 end End calculate_et30->end

Caption: Experimental workflow for determining ET(30) values.

Applications in Research and Development

The pronounced solvatochromism of this compound makes it an invaluable tool in various scientific disciplines:

  • Solvent Polarity Determination: Its primary application is the straightforward determination of solvent polarity, which is crucial in understanding reaction mechanisms, kinetics, and equilibria.[2]

  • Probing Microenvironments: It can be used as a molecular probe to investigate the polarity of microenvironments, such as in micelles, polymers, and biological systems.

  • Sensors: The distinct color change can be exploited in the development of sensors for detecting changes in solvent composition or the presence of certain analytes.[2]

  • Educational Demonstrations: The dramatic color changes provide a powerful visual demonstration of solvent effects on molecular properties.

Conclusion

This compound stands as a classic and powerful example of solvatochromism. Its significant and predictable spectral shifts in response to solvent polarity have not only provided fundamental insights into solute-solvent interactions but have also furnished a practical and widely adopted empirical scale for quantifying this important solvent property. The experimental determination of the ET(30) value is a robust and accessible method, making this compound an indispensable tool for chemists, material scientists, and professionals in drug development.

References

The chemical structure and synthesis of Reichardt's dye.

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, structure, and solvatochromic properties of a remarkable polarity indicator.

This technical guide provides a comprehensive overview of Reichardt's dye, a molecule renowned for its dramatic solvatochromic effects. Addressed to researchers, scientists, and professionals in drug development, this document details the dye's chemical structure, outlines its synthesis through established methodologies, and presents its application as a solvent polarity indicator through the ET(30) scale.

Chemical Structure and Properties

This compound, systematically named 2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate, is a zwitterionic betaine.[1] Its structure is characterized by a negatively charged phenolate oxygen atom and a positively charged pyridinium nitrogen atom. This charge separation results in a large ground-state dipole moment, which is significantly altered upon electronic excitation. This change in dipole moment is the origin of the dye's profound solvatochromism.

The molecule's chemical formula is C₄₁H₂₉NO, and its molar mass is 551.68 g/mol .[2] It is registered under the CAS Number 10081-39-7.[2] The extensive π-system of the aromatic rings contributes to the dye's intense color.

Synthesis of this compound

There are two primary synthetic routes to this compound: the original method developed by Dimroth and Reichardt and a more recent convergent synthesis.

Dimroth-Reichardt Synthesis

The classical synthesis involves the reaction of a pyrylium salt with an aminophenol, followed by deprotonation.[3]

Convergent Synthesis

A newer, convergent synthesis offers an alternative route to the dye.[2][4] This pathway involves the preparation of two key intermediates that are then combined.

The overall synthetic pathway is illustrated in the diagram below.

Reichardts_Dye_Synthesis Convergent Synthesis of this compound acetophenone Acetophenone pyrylium_salt 2,4,6-Triphenylpyrylium Hydrogensulfate acetophenone->pyrylium_salt chalcone Chalcone chalcone->pyrylium_salt diphenylphenol 2,6-Diphenylphenol nitro_phenol 4-Nitro-2,6-diphenylphenol diphenylphenol->nitro_phenol Nitration nitric_acid Dilute HNO₃ nitric_acid->nitro_phenol na_dithionite Na₂S₂O₄ amino_phenol 4-Amino-2,6-diphenylphenol na_dithionite->amino_phenol na_acetate Sodium Acetate dye_salt Hydrogen Sulfate of the Dye na_acetate->dye_salt naoh NaOH reichardts_dye This compound (Betaine 30) naoh->reichardts_dye pyrylium_salt->dye_salt nitro_phenol->amino_phenol Reduction amino_phenol->dye_salt Condensation dye_salt->reichardts_dye Deprotonation

Caption: Convergent synthesis of this compound (Betaine 30).

Experimental Protocols

Synthesis of 4-Nitro-2,6-diphenylphenol[4]
  • Prepare a nitric acid solution by mixing 6.0 mL of 65% HNO₃ with 6.0 mL of water.

  • To this solution, add 2.00 g (8.12 mmol) of 2,6-diphenylphenol.

  • The solution will turn yellow and then orange. Stir the mixture overnight.

  • Collect the crude product by suction filtration and wash with water.

  • Dissolve the crude product in hot ethanol and treat with activated carbon.

  • Perform a hot filtration through Celite, concentrate the solution by evaporation, and allow it to cool.

  • Collect the purified 4-nitro-2,6-diphenylphenol by suction filtration. Yield: 46%, mp 135 °C.

Synthesis of 4-Amino-2,6-diphenylphenol[4]
  • To 50 mL of hot 5% NaOH, add 1.16 g (4.00 mmol) of 4-nitro-2,6-diphenylphenol. The solution will turn deep red.

  • Stir the solution vigorously and add solid sodium dithionite (Na₂S₂O₄) in small portions until the solution turns yellow.

  • Add a small excess of Na₂S₂O₄ and heat the solution for an additional 15 minutes.

  • Adjust the pH of the hot mixture to 5 with glacial acetic acid to precipitate the product.

  • After cooling, filter the product and rinse with cold water. Yield: 82%, mp 145 °C.

Synthesis of this compound (Betaine-30)[4]
  • In a reflux setup, combine 0.172 g (0.658 mmol) of 4-amino-2,6-diphenylphenol, 0.251 g (0.618 mmol) of 2,4,6-triphenylpyrylium hydrogen sulfate, 0.245 g of anhydrous sodium acetate, and 3.1 mL of ethanol.

  • Reflux the mixture for 3 hours.

  • Add 1.5 mL of 5% NaOH.

  • Filter the resulting dark-blue crystals from the warm solution and rinse with water.

  • Dry the crystals in a vacuum desiccator; they will turn green upon drying.

Solvatochromism and the ET(30) Scale

The most striking property of this compound is its negative solvatochromism: the color of its solutions shifts to shorter wavelengths (a hypsochromic or blue shift) as the polarity of the solvent increases.[5] This is because the polar zwitterionic ground state is stabilized by polar solvents to a greater extent than the less polar excited state. This energy difference between the ground and excited states is used to define the empirical solvent polarity scale, ET(30).

The ET(30) value is the molar electronic transition energy in kcal/mol and is calculated from the wavelength of the longest-wavelength absorption maximum (λmax) of the dye in a given solvent.

Experimental Determination of ET(30) Values

The ET(30) value for a solvent is determined by measuring the UV-Vis absorption spectrum of this compound dissolved in that solvent. The wavelength of the maximum absorption (λmax) of the intramolecular charge-transfer band is then used in the following equation:

ET(30) (kcal/mol) = 28591 / λmax (nm)

A typical procedure involves preparing a dilute solution of the dye (e.g., 1.1 mM) and recording the spectrum using a UV-Vis spectrophotometer.[6]

The workflow for determining the ET(30) value is depicted below.

ET30_Determination Workflow for ET(30) Value Determination dissolve_dye Dissolve this compound in Solvent record_spectrum Record UV-Vis Absorption Spectrum dissolve_dye->record_spectrum determine_lambda_max Determine λmax of Charge-Transfer Band record_spectrum->determine_lambda_max calculate_et30 Calculate ET(30) Value determine_lambda_max->calculate_et30

Caption: Workflow for the determination of ET(30) values.

ET(30) Values for Common Solvents

The following table summarizes the ET(30) values for a range of common solvents, illustrating the dye's sensitivity to solvent polarity.

SolventET(30) (kcal/mol)λmax (nm)
Water63.1453
1,1,1,3,3,3-Hexafluoro-2-propanol65.3438
1,2,3-Propanetriol (Glycerol)57.0501
Methanol55.4515
Ethanol51.9551
2-Propanol48.4591
1-Butanol50.2569
Acetonitrile45.6627
Dimethyl Sulfoxide (DMSO)45.1634
Acetone42.2677
Dichloromethane40.7702
Chloroform39.1731
Ethyl Acetate38.1750
Tetrahydrofuran (THF)37.4764
Diethyl Ether34.5829
Toluene33.9843
Benzene34.3833
Carbon Tetrachloride32.4882
n-Hexane31.0922
Cyclohexane30.9925

Data compiled from various sources.[7][8]

Conclusion

This compound stands as a powerful tool for the empirical determination of solvent polarity. Its straightforward synthesis and remarkable solvatochromic properties have led to its widespread adoption in various fields of chemistry. The ET(30) scale, derived from this single compound, provides a valuable parameter for understanding and predicting solvent effects on chemical reactions and physical processes. This guide has provided a detailed overview of the chemical structure, synthesis, and application of this compound, offering a valuable resource for researchers and professionals in the chemical sciences.

References

The ET(30) Scale: A Comprehensive Technical Guide to Solvent Polarity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The concept of solvent polarity is a cornerstone of chemical and pharmaceutical sciences, profoundly influencing reaction rates, equilibrium positions, and the efficacy of drug delivery systems. Among the various empirical scales developed to quantify this critical parameter, the ET(30) scale, proposed by Christian Reichardt, stands out for its extensive range and sensitivity. This technical guide provides an in-depth exploration of the ET(30) scale, its theoretical underpinnings, experimental determination, and practical applications.

Core Principles of the ET(30) Solvent Polarity Scale

The ET(30) scale is based on the phenomenon of solvatochromism, the change in the color of a substance when it is dissolved in different solvents.[1] The scale utilizes a specific pyridinium N-phenolate betaine dye, known as Reichardt's dye (or Betaine 30), as a molecular probe.[2][3] The chemical structure of this dye is 2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate.

The remarkable feature of this compound is its large negative solvatochromism. This means that the wavelength of its longest-wavelength absorption band, corresponding to an intramolecular charge-transfer (CT) transition, shifts to shorter wavelengths (a hypsochromic or blue shift) as the polarity of the solvent increases.[1][4]

This behavior is attributed to the significant difference in the dipole moments of the dye's electronic ground and excited states. The ground state is a highly polar zwitterion, which is strongly stabilized by polar solvent molecules through dipole-dipole interactions and hydrogen bonding.[5] In contrast, the first excited state is significantly less polar. Consequently, an increase in solvent polarity leads to a greater stabilization of the ground state relative to the excited state, which increases the energy gap for the electronic transition.[5][6] This higher transition energy corresponds to the absorption of higher-energy (shorter wavelength) light.

The ET(30) value for a given solvent is defined as the molar transition energy (in kcal/mol) for the longest-wavelength absorption of this compound in that solvent. It is calculated from the experimentally determined wavelength of maximum absorption (λmax) using the following equation:

ET(30) (kcal/mol) = 28591 / λmax (nm) [7]

A higher ET(30) value signifies a higher solvent polarity.

Quantitative Data: ET(30) Values of Common Solvents

The ET(30) scale has been determined for a vast array of solvents, providing a valuable database for selecting appropriate solvent systems in various applications. The following table summarizes the ET(30) values for a selection of common solvents, illustrating the broad range of polarities encompassed by this scale.

SolventET(30) (kcal/mol)
Tetramethylsilane (TMS)30.5
n-Hexane31.0
Cyclohexane31.2
Carbon Tetrachloride32.4
Toluene33.9
Benzene34.3
Diethyl Ether34.5
Tetrahydrofuran (THF)37.4
Ethyl Acetate38.1
Acetone42.2
Dimethyl Sulfoxide (DMSO)45.1
Acetonitrile45.6
N,N-Dimethylformamide (DMF)43.8
Isopropanol48.4
Ethanol51.9
Methanol55.4
Water63.1

Note: These values are approximate and can vary slightly depending on the experimental conditions and purity of the solvents.

Experimental Protocol for the Determination of ET(30) Values

The determination of ET(30) values is a straightforward process that relies on standard UV-Vis spectrophotometry. The following protocol outlines the detailed methodology.

Materials and Equipment
  • This compound (Betaine 30)

  • High-purity solvents to be tested

  • Volumetric flasks (e.g., 10 mL or 25 mL)

  • Micropipettes

  • Analytical balance

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Preparation of this compound Stock Solution
  • Accurately weigh a small amount of this compound (e.g., 1-5 mg). The molar mass of this compound is approximately 551.69 g/mol .[8]

  • Dissolve the weighed dye in a suitable, relatively non-polar solvent in which it is readily soluble (e.g., acetone or dichloromethane) to prepare a stock solution. A typical concentration for the stock solution is around 1 x 10⁻³ M.

  • Store the stock solution in a dark, sealed container to prevent photochemical degradation.

Preparation of Sample Solutions
  • For each solvent to be analyzed, add a small, precise volume of the this compound stock solution to a volumetric flask.

  • Dilute the stock solution with the test solvent to the final volume of the flask. The final concentration should be in the range of 10⁻⁴ to 10⁻⁵ M, aiming for a maximum absorbance (Amax) between 0.5 and 1.5 in the resulting UV-Vis spectrum.[8]

  • Ensure the dye is completely dissolved in the test solvent. Gentle warming or sonication may be necessary for some solvents.

UV-Vis Spectroscopic Measurement
  • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize for at least 20-30 minutes.[9]

  • Set the wavelength range for the scan. A range from 400 nm to 900 nm is typically sufficient to capture the longest-wavelength absorption band of this compound.

  • Baseline Correction: Fill a clean quartz cuvette with the pure test solvent (without the dye). This will serve as the blank. Place the cuvette in the spectrophotometer and perform a baseline correction to subtract the absorbance of the solvent and the cuvette.[9][10]

  • Sample Measurement: Empty the blank solvent from the cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution.

  • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Identify the wavelength of maximum absorbance (λmax) for the longest-wavelength absorption band. This is the peak that exhibits the solvatochromic shift. Modern spectrophotometer software can automatically identify and report this value.[11]

Calculation of the ET(30) Value
  • Using the determined λmax value (in nm), calculate the ET(30) value (in kcal/mol) using the formula mentioned in Section 1: ET(30) = 28591 / λmax

Visualizations

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows associated with the ET(30) scale.

Solvatochromic_Effect GS_NP Ground State (GS) (High Dipole Moment) ES_NP Excited State (ES) (Low Dipole Moment) GS_NP->ES_NP ΔE_non-polar (low) Long λmax Low ET(30) GS_P Ground State (GS) (Stabilized) ES_P Excited State (ES) (Less Stabilized) GS_P->ES_P ΔE_polar (high) Short λmax High ET(30)

Caption: Solvatochromic effect on this compound energy levels.

ET30_Workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis A Prepare this compound Stock Solution B Prepare Dilute Dye Solution in Test Solvent A->B C Perform Baseline Correction with Pure Solvent B->C D Measure UV-Vis Spectrum of Dye Solution C->D E Determine λmax of Longest-Wavelength Band D->E F Calculate ET(30) Value: ET(30) = 28591 / λmax E->F G Report ET(30) Value for the Solvent F->G

Caption: Experimental workflow for ET(30) determination.

Applications in Research and Development

The ET(30) scale is a powerful tool with wide-ranging applications in chemistry and drug development:

  • Reaction Mechanism Studies: Solvent polarity can dramatically alter reaction pathways. The ET(30) scale helps in selecting solvents to favor a desired mechanism or to study the effect of the medium on reaction kinetics.

  • Solubility Prediction: The principle of "like dissolves like" can be quantified using polarity scales. The ET(30) value of a solvent provides a good indication of its ability to dissolve solutes of similar polarity.

  • Chromatography: The choice of the mobile phase in chromatographic separations is critical. The ET(30) scale can guide the selection of solvent mixtures to achieve optimal separation of compounds.

  • Drug Formulation and Delivery: The polarity of the local environment can affect the stability, solubility, and bioavailability of a drug. The ET(30) scale can be used to characterize the polarity of microenvironments, such as micelles or liposomes, used in drug delivery systems.

  • Probing Biological Systems: Solvatochromic dyes, including this compound, can be used as probes to investigate the polarity of specific sites within proteins or membranes.

References

The Principle of Solvatochromism: An In-depth Technical Guide Using Reichardt's Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Solvatochromism

Solvatochromism is the phenomenon where the color of a chemical substance changes when it is dissolved in different solvents.[1] This change in color is a direct consequence of the differential solvation of the solute's electronic ground and excited states by the solvent molecules. The polarity of the solvent, its ability to form hydrogen bonds, and its polarizability all play crucial roles in these solute-solvent interactions, leading to alterations in the energy gap between the ground and excited states.[1][2] This energy difference determines the wavelength of light absorbed, and thus the observed color. Solvatochromic compounds are valuable tools in various scientific disciplines, serving as probes for solvent polarity, for studying reaction mechanisms, and in the development of sensors.

Reichardt's Dye: The Archetypal Solvatochromic Probe

This compound, formally known as 2,6-diphenyl-4-(2,4,6-triphenylpyridinium-1-yl)phenolate (also referred to as Betaine 30), is a zwitterionic betaine dye renowned for its exceptionally large and negative solvatochromism.[3] Its color can span the entire visible spectrum, from red in less polar solvents to green, blue, and violet in more polar environments. This remarkable sensitivity makes it an ideal probe for quantifying solvent polarity.

The large dipole moment of this compound in its electronic ground state leads to strong interactions with polar solvent molecules. This stabilization is significantly greater for the ground state than for the less polar excited state.[4] Consequently, an increase in solvent polarity widens the energy gap between the ground and excited states, resulting in the absorption of higher-energy (shorter wavelength) light, a phenomenon known as a hypsochromic or blue shift.[5]

The ET(30) Solvent Polarity Scale

The extensive solvatochromic behavior of this compound led to the development of the empirical ET(30) solvent polarity scale. The ET(30) value for a given solvent is defined as the molar transition energy (in kcal/mol) for the longest-wavelength absorption band of this compound in that solvent. It is calculated using the following equation:

ET(30) (kcal/mol) = 28591 / λmax (nm)

where λmax is the wavelength of the maximum absorption of the dye.[6] A higher ET(30) value corresponds to a greater solvent polarity.

Quantitative Data: ET(30) Values for Common Solvents

The following table summarizes the ET(30) values for a range of common solvents, providing a quantitative measure of their polarity.

SolventET(30) (kcal/mol)λmax (nm)Observed Color
n-Hexane31.0922Colorless (IR)
Toluene33.9843Yellow-Green
Benzene34.3833Yellow-Green
Diethyl Ether34.5828Yellow
Tetrahydrofuran (THF)37.4764Orange
Ethyl Acetate38.1750Orange-Red
Chloroform39.1731Red
Acetone42.2677Red-Violet
Dichloromethane40.7702Red-Violet
Dimethyl Sulfoxide (DMSO)45.1634Violet
Acetonitrile45.6627Violet
2-Propanol48.4591Blue-Violet
Ethanol51.9551Blue
Methanol55.4516Green-Blue
Water63.1453Green

Experimental Protocols

Determination of ET(30) Values

This protocol outlines the procedure for determining the ET(30) value of a solvent using UV-Vis spectroscopy.

Materials:

  • This compound (Betaine 30)

  • Spectrophotometric grade solvents

  • Volumetric flasks

  • Pipettes

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) with a concentration of approximately 1 x 10-3 M. Due to the high molar absorptivity of the dye, only a small amount is needed.

  • Preparation of Sample Solutions: For each solvent to be tested, prepare a dilute solution of this compound by adding a small aliquot of the stock solution to the solvent in a volumetric flask. The final concentration should be in the range of 10-5 to 10-4 M, aiming for a maximum absorbance between 0.5 and 1.5.

  • UV-Vis Spectroscopic Measurement:

    • Set the spectrophotometer to scan a wavelength range that covers the visible spectrum (e.g., 400-900 nm).

    • Use the pure solvent as a blank to zero the spectrophotometer.

    • Record the absorption spectrum of the this compound solution in the quartz cuvette.

  • Determination of λmax: Identify the wavelength of maximum absorbance (λmax) from the recorded spectrum.

  • Calculation of ET(30): Use the measured λmax (in nm) to calculate the ET(30) value using the formula provided in Section 3.

Visualizations

Principle of Negative Solvatochromism with this compound

G Principle of Negative Solvatochromism E_g_low Ground State (S₀) High Dipole Moment E_e_low Excited State (S₁) Low Dipole Moment E_g_low->E_e_low ΔE_low (low energy, long λ) E_g_high Ground State (S₀) Highly Stabilized E_e_high Excited State (S₁) Slightly Stabilized E_g_high->E_e_high ΔE_high (high energy, short λ)

Caption: Energy level diagram illustrating negative solvatochromism.

Experimental Workflow for ET(30) Determination

G Workflow for ET(30) Determination A Prepare Stock Solution of this compound B Prepare Dilute Solutions in Test Solvents A->B C Record UV-Vis Spectra B->C D Determine λmax C->D E Calculate ET(30) Value D->E

Caption: Experimental workflow for determining ET(30) values.

HOMO-LUMO Transition in this compound

G HOMO-LUMO Transition in this compound HOMO HOMO (Highest Occupied Molecular Orbital) π-orbital on phenoxide LUMO LUMO (Lowest Unoccupied Molecular Orbital) π*-orbital on pyridinium HOMO->LUMO Intramolecular Charge Transfer (π → π*)  hν

Caption: HOMO-LUMO transition in this compound.

Photophysical Mechanism

The solvatochromism of this compound is driven by an intramolecular charge-transfer (ICT) transition from the electron-rich phenoxide portion of the molecule (the electron donor) to the electron-deficient pyridinium ring (the electron acceptor).[7] This corresponds to a π → π* electronic transition. The highest occupied molecular orbital (HOMO) is primarily localized on the phenoxide ring, while the lowest unoccupied molecular orbital (LUMO) is centered on the pyridinium ring.[7]

In the ground state, the molecule possesses a large dipole moment due to the significant charge separation between the negatively charged phenoxide and the positively charged pyridinium moieties. Polar solvent molecules arrange themselves around the dye to stabilize this large dipole. Upon photoexcitation, an electron is transferred from the phenoxide to the pyridinium ring, leading to a significant reduction in the dipole moment in the excited state.[4] As the solvent molecules do not have time to reorient during the rapid electronic transition (Franck-Condon principle), the excited state is less stabilized by the surrounding polar solvent compared to the ground state. This differential solvation is the fundamental reason for the observed negative solvatochromism.

Applications in Drug Development and Research

The principle of solvatochromism and the use of probes like this compound have several important applications in the fields of drug development and scientific research:

  • Characterization of Drug Delivery Systems: Solvatochromic probes can be used to investigate the microenvironment of drug delivery systems such as micelles, liposomes, and polymer nanoparticles. The polarity within these carriers can significantly affect drug loading, stability, and release, and this compound can provide valuable insights into these properties.

  • Monitoring Drug-Membrane Interactions: Understanding how a drug molecule interacts with and permeates cell membranes is crucial for its efficacy. Solvatochromic dyes can be employed to study the polarity of lipid bilayer membranes and how it is altered by the presence of a drug molecule.

  • Solvent Selection for Synthesis and Formulation: The ET(30) scale provides a quantitative measure for selecting appropriate solvents for chemical reactions and drug formulations. The polarity of the solvent can influence reaction rates, yields, and the solubility and stability of the final product.

  • High-Throughput Screening: The distinct color changes of solvatochromic dyes can be utilized in high-throughput screening assays to rapidly assess the properties of large libraries of compounds or different solvent conditions.

Conclusion

This compound stands as a powerful and visually striking tool for understanding and quantifying the intricate effects of solute-solvent interactions. The principle of solvatochromism, elegantly demonstrated by this dye, provides a fundamental framework for probing the polarity of chemical environments. For researchers, scientists, and professionals in drug development, a thorough understanding of these concepts and the practical application of the ET(30) scale offers a valuable methodology for characterizing materials, optimizing processes, and gaining deeper insights into molecular-level interactions.

References

The Dimroth-Reichardt Dye: A Comprehensive Technical Guide to its Discovery, History, and Application

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of the Dimroth-Reichardt dye, a paramount example of a solvatochromic compound. We delve into the historical context of its discovery, detailing the pivotal contributions of chemists Karl Dimroth and Christian Reichardt. The document outlines the dye's synthesis through a detailed experimental protocol. A comprehensive table of its solvatochromic properties in various solvents is presented, correlating solvent identity with absorption maxima and the empirical solvent polarity parameter, ET(30). Furthermore, this guide elucidates the underlying principles of solvatochromism and the methodology for determining ET(30) values. Visual diagrams generated using Graphviz are provided to illustrate the synthesis pathway and the theoretical basis of its solvent-dependent color changes, offering a valuable resource for researchers, scientists, and professionals in drug development and chemical analysis.

Introduction

The intricate dance between a solute and its surrounding solvent molecules can profoundly influence the solute's chemical and physical properties. This phenomenon, broadly termed solvation, is of fundamental importance in numerous scientific disciplines, including synthetic chemistry, pharmacology, and materials science. Among the most striking manifestations of solute-solvent interactions is solvatochromism, where the color of a dissolved substance changes with the polarity of the solvent. The Dimroth-Reichardt dye, also known as Reichardt's dye or Betaine 30, stands as a quintessential example of a solvatochromic dye, exhibiting one of the most dramatic color changes ever observed.[1] This remarkable property has led to its widespread use as a sensitive indicator of solvent polarity, underpinning the widely recognized ET(30) scale. This guide aims to provide a comprehensive technical overview of this fascinating molecule for the scientific community.

Discovery and History

The story of the Dimroth-Reichardt dye begins in the mid-20th century with the pioneering work of German chemist Karl Dimroth. His research laid the groundwork for understanding the relationship between the structure of organic molecules and their spectroscopic properties. The dye itself was first synthesized and its remarkable solvatochromic properties were characterized by Christian Reichardt in 1963, during his doctoral studies in Dimroth's laboratory at the University of Marburg.[1][2] This discovery was a landmark achievement in the field of physical organic chemistry, providing a powerful new tool for quantifying solvent polarity.

The collaboration between Dimroth and Reichardt led to the development of the ET(30) scale, an empirical scale of solvent polarity based on the transition energy of the longest-wavelength absorption band of the dye.[3] The "ET" denotes the transition energy, and "(30)" refers to the specific betaine dye (Betaine 30) used. This scale has since become a standard measure of solvent polarity, cited in countless research articles and textbooks. Christian Reichardt continued to be a leading figure in the study of solvent effects, authoring numerous publications and a comprehensive book on the topic.

The Principle of Solvatochromism and the ET(30) Scale

Solvatochromism is the phenomenon where the position of the UV-Vis absorption band of a chromophore shifts in response to a change in the solvent. This shift is a direct consequence of differential solvation of the ground and excited electronic states of the molecule.[4]

The Dimroth-Reichardt dye is a zwitterionic betaine with a highly polar ground state and a less polar excited state. In its ground state, the negative charge is localized on the phenoxide oxygen atom, and the positive charge is on the pyridinium nitrogen atom. This charge separation results in a large dipole moment.

When the dye absorbs a photon of light, an intramolecular charge transfer occurs, moving an electron from the phenoxide moiety to the pyridinium ring. This redistribution of electron density leads to a significant reduction in the molecule's dipole moment in the excited state.

The energy of the electronic transition (and thus the color of the solution) is sensitive to the polarity of the surrounding solvent.

  • In polar solvents: The highly polar ground state is stabilized to a greater extent by dipole-dipole interactions with the solvent molecules than the less polar excited state. This results in a larger energy gap between the ground and excited states, leading to the absorption of higher-energy light (shorter wavelength, blue shift).

  • In nonpolar solvents: The stabilization of the ground state is less pronounced. Consequently, the energy difference between the ground and excited states is smaller, resulting in the absorption of lower-energy light (longer wavelength, red shift).

This negative solvatochromism, where an increase in solvent polarity causes a hypsochromic shift (shift to shorter wavelength), is characteristic of the Dimroth-Reichardt dye.[4]

The ET(30) value is a quantitative measure of this solvent-induced shift. It is defined as the molar transition energy of the dye in a given solvent, expressed in kcal/mol. The ET(30) value is calculated from the absorption maximum (λmax) using the following equation:

ET(30) (kcal/mol) = 28591 / λmax (nm)

A higher ET(30) value corresponds to a shorter λmax and thus a more polar solvent.

Synthesis of Dimroth-Reichardt Dye (Betaine 30)

The synthesis of the Dimroth-Reichardt dye is a multi-step process that can be accomplished in a well-equipped organic chemistry laboratory. The following protocol is adapted from a procedure published in the Journal of Chemical Education.[5]

Materials and Reagents
  • 2,6-Diphenylphenol

  • Nitric acid (65%)

  • Ethanol

  • Activated carbon

  • Celite

  • Sodium hydroxide (NaOH)

  • Sodium dithionite (Na2S2O4)

  • Glacial acetic acid

  • 4-Amino-2,6-diphenylphenol

  • 2,4,6-Triphenylpyrylium hydrogen sulfate

  • Anhydrous sodium acetate

Experimental Protocol

Step 1: Nitration of 2,6-Diphenylphenol to 4-Nitro-2,6-diphenylphenol

  • Prepare a nitric acid solution by carefully adding 6.0 mL of 65% nitric acid to 6.0 mL of water.

  • To this solution, add 2.00 g (8.12 mmol) of 2,6-diphenylphenol.

  • Stir the mixture at room temperature. The solution will turn yellow and then orange. Continue stirring overnight.

  • Collect the crude product by suction filtration and wash it thoroughly with water.

  • Recrystallize the crude product from hot ethanol, treating with activated carbon and filtering through Celite while hot.

  • Allow the solution to cool, and collect the crystals of 4-nitro-2,6-diphenylphenol by suction filtration.

Step 2: Reduction of 4-Nitro-2,6-diphenylphenol to 4-Amino-2,6-diphenylphenol

  • In a flask, dissolve 1.16 g (4.00 mmol) of 4-nitro-2,6-diphenylphenol in 50 mL of hot 5% sodium hydroxide solution. The solution will be deep red.

  • With vigorous stirring, add solid sodium dithionite in small portions until the solution turns yellow. Add a small excess of sodium dithionite.

  • Heat the solution for an additional 15 minutes.

  • While the mixture is still hot, adjust the pH to 5 with glacial acetic acid to precipitate the product.

  • Cool the mixture, and collect the 4-amino-2,6-diphenylphenol by filtration. Wash the product with cold water.

Step 3: Synthesis of Dimroth-Reichardt Dye (Betaine 30)

  • In a round-bottom flask equipped with a reflux condenser, combine 0.172 g (0.658 mmol) of 4-amino-2,6-diphenylphenol, 0.251 g (0.618 mmol) of 2,4,6-triphenylpyrylium hydrogen sulfate, 0.245 g of anhydrous sodium acetate, and 3.1 mL of ethanol.

  • Reflux the mixture for 3 hours.

  • To the warm solution, add 1.5 mL of 5% sodium hydroxide solution. A dark blue crystalline product will form.

  • Filter the warm solution to collect the crystals and rinse them with water.

  • Dry the crystals in a vacuum desiccator. The final product will be green, which is the dihydrate form of the dye.

Quantitative Data: Solvatochromic Properties of Dimroth-Reichardt Dye

The following table summarizes the solvatochromic properties of the Dimroth-Reichardt dye in a range of solvents with varying polarities.

SolventAbsorption Maximum (λmax, nm)ET(30) (kcal/mol)
Water45363.1
Methanol51555.5
Ethanol55051.9
2-Propanol59048.4
Acetonitrile62445.6
Dimethyl Sulfoxide (DMSO)63445.1
Acetone67742.2
Dichloromethane72239.6
Chloroform72839.1
Ethyl Acetate74838.1
Tetrahydrofuran (THF)76637.4
Toluene85833.9
n-Hexane92331.0

Note: The λmax and ET(30) values can vary slightly depending on the purity of the solvent and the experimental conditions.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Reduction cluster_step3 Step 3: Condensation and Deprotonation 2,6-Diphenylphenol 2,6-Diphenylphenol HNO3, H2O HNO3, H2O 2,6-Diphenylphenol->HNO3, H2O 4-Nitro-2,6-diphenylphenol 4-Nitro-2,6-diphenylphenol HNO3, H2O->4-Nitro-2,6-diphenylphenol Na2S2O4, NaOH Na2S2O4, NaOH 4-Nitro-2,6-diphenylphenol->Na2S2O4, NaOH 4-Nitro-2,6-diphenylphenol->Na2S2O4, NaOH 4-Amino-2,6-diphenylphenol 4-Amino-2,6-diphenylphenol Na2S2O4, NaOH->4-Amino-2,6-diphenylphenol 2,4,6-Triphenylpyrylium salt 2,4,6-Triphenylpyrylium salt 4-Amino-2,6-diphenylphenol->2,4,6-Triphenylpyrylium salt 4-Amino-2,6-diphenylphenol->2,4,6-Triphenylpyrylium salt NaOAc, EtOH, Reflux NaOAc, EtOH, Reflux 2,4,6-Triphenylpyrylium salt->NaOAc, EtOH, Reflux NaOH NaOH NaOAc, EtOH, Reflux->NaOH Dimroth-Reichardt Dye Dimroth-Reichardt Dye NaOH->Dimroth-Reichardt Dye

Caption: Synthesis workflow for Dimroth-Reichardt dye.

Principle of Solvatochromism

Solvatochromism_Principle cluster_polar Polar Solvent cluster_nonpolar Nonpolar Solvent Ground_State_Polar Ground State (High Dipole) Stabilized Excited_State_Polar Excited State (Low Dipole) Less Stabilized Ground_State_Polar->Excited_State_Polar Energy_Gap_Polar Large Energy Gap (ΔE high) Absorption_Polar Shorter λ (Blue Shift) Ground_State_Nonpolar Ground State (High Dipole) Less Stabilized Excited_State_Nonpolar Excited State (Low Dipole) Minimally Stabilized Ground_State_Nonpolar->Excited_State_Nonpolar Energy_Gap_Nonpolar Small Energy Gap (ΔE low) Absorption_Nonpolar Longer λ (Red Shift)

Caption: Solvatochromism of Dimroth-Reichardt dye.

Applications

The primary application of the Dimroth-Reichardt dye is as a probe for determining solvent polarity via the ET(30) scale. This has proven invaluable in a wide range of chemical research, including:

  • Reaction kinetics and mechanisms: Understanding how solvent polarity influences reaction rates and pathways.

  • Drug discovery and development: Assessing the polarity of biological microenvironments and its effect on drug-receptor interactions.

  • Polymer chemistry: Characterizing the polarity of polymer matrices and solutions.

  • Analytical chemistry: Developing sensors for detecting changes in solvent composition.

Conclusion

The Dimroth-Reichardt dye is a testament to the power of fundamental chemical research. From its discovery in the mid-20th century to its continued use today, this remarkable molecule has provided chemists with a simple yet powerful tool for understanding and quantifying one of the most fundamental aspects of chemistry: the nature of the solvent environment. Its dramatic solvatochromism serves not only as a visually striking demonstration of solute-solvent interactions but also as a cornerstone of our quantitative understanding of solvent polarity. This technical guide provides a solid foundation for researchers and scientists to appreciate and utilize this important chemical entity in their own work.

References

Spectroscopic Properties of Pyridinium-N-Phenolate Betaine Dyes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic properties of pyridinium-N-phenolate betaine dyes, with a particular focus on the well-characterized Reichardt's dye. These dyes are renowned for their pronounced negative solvatochromism, a phenomenon where the color of the dye solution changes significantly with the polarity of the solvent. This unique characteristic makes them invaluable tools in various scientific disciplines, including drug development, for probing the polarity of microenvironments.

Introduction to Pyridinium-N-Phenolate Betaine Dyes

Pyridinium-N-phenolate betaine dyes are zwitterionic compounds characterized by a positively charged pyridinium ring and a negatively charged phenolate moiety within the same molecule. This intramolecular charge separation results in a large ground-state dipole moment. The most prominent member of this class is 2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate, commonly known as this compound (or Betaine 30).

The key spectroscopic feature of these dyes is their negative solvatochromism. The electronic transition responsible for their color involves a charge transfer from the phenolate oxygen to the pyridinium ring. This transition leads to a less polar excited state compared to the highly polar ground state. In polar solvents, the ground state is stabilized to a greater extent than the excited state, resulting in a larger energy gap for the electronic transition. Consequently, the absorption maximum (λmax) shifts to shorter wavelengths (a hypsochromic or blue shift) as the solvent polarity increases. This pronounced solvent-dependent shift in the absorption spectrum is the basis for the widely used empirical solvent polarity scale, the ET(30) scale.

Beyond solvatochromism, these dyes also exhibit thermochromism (color change with temperature), piezochromism (color change with pressure), and halochromism (color change with the addition of salts).

Quantitative Spectroscopic Data

The solvatochromic behavior of this compound has been extensively studied in a wide range of solvents. The position of the longest-wavelength absorption band (λmax) is used to calculate the empirical solvent polarity parameter, ET(30), which represents the molar electronic transition energy in kcal/mol.

The ET(30) value is calculated using the following equation:

ET(30) (kcal/mol) = 28591 / λmax (nm)

The table below summarizes the λmax and corresponding ET(30) values for this compound in a selection of common solvents, illustrating the significant effect of solvent polarity on its spectroscopic properties.

Solventλmax (nm)ET(30) (kcal/mol)
Water45363.1
Methanol51555.5
Ethanol55051.9
2-Propanol59448.4
Acetonitrile62245.6
Dimethyl Sulfoxide (DMSO)63445.1
Acetone67742.2
Dichloromethane72239.1
Chloroform72239.1
Ethyl Acetate74838.1
Tetrahydrofuran (THF)76637.4
Toluene84133.9
Benzene86133.2
n-Hexane91931.0

Experimental Protocols

Synthesis of this compound (Betaine 30)

The synthesis of this compound is typically achieved through a multi-step process originally described by Dimroth and Reichardt. A common synthetic route is outlined below.

Materials:

  • 2,6-Diphenylphenol

  • Nitric acid (dilute)

  • Sodium dithionite

  • 2,4,6-Triphenylpyrylium hydrogensulfate

  • Sodium acetate

  • Ethanol

  • Sodium hydroxide

Procedure:

  • Nitration of 2,6-Diphenylphenol: 2,6-Diphenylphenol is nitrated using dilute nitric acid to yield 4-nitro-2,6-diphenylphenol.

  • Reduction to Amine: The resulting 4-nitro-2,6-diphenylphenol is then reduced to 4-amino-2,6-diphenylphenol using a reducing agent such as sodium dithionite.

  • Condensation Reaction: The 4-amino-2,6-diphenylphenol is reacted with 2,4,6-triphenylpyrylium hydrogensulfate in the presence of sodium acetate in an ethanol solution. This condensation reaction forms the hydrogensulfate salt of the dye.

  • Formation of the Betaine: The final betaine dye is obtained by treating the hydrogensulfate salt with a base, such as sodium hydroxide, which deprotonates the phenolic hydroxyl group.

  • Purification: The crude product is typically purified by recrystallization from an appropriate solvent mixture (e.g., methanol/water) to obtain the crystalline dye.

Measurement of Spectroscopic Properties

The determination of the solvatochromic properties of pyridinium-N-phenolate betaine dyes involves the measurement of their UV-Vis absorption spectra in various solvents.

Equipment and Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound

  • A range of high-purity (spectroscopic grade) solvents with varying polarities

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent where it is readily soluble (e.g., acetone or dichloromethane) at a concentration of approximately 10-3 M.

  • Preparation of Sample Solutions: For each solvent to be tested, prepare a dilute solution of the dye (typically in the range of 10-5 to 10-4 M) by adding a small aliquot of the stock solution to a volumetric flask and diluting to the mark with the test solvent. The final concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (ideally between 0.2 and 1.0).

  • Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up and stabilize according to the manufacturer's instructions.

  • Blank Measurement: Fill a clean quartz cuvette with the pure solvent that will be used for the sample measurement. This will serve as the blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement: Empty the cuvette, rinse it with a small amount of the sample solution, and then fill it with the sample solution. Place the cuvette in the spectrophotometer and record the absorption spectrum over a suitable wavelength range (e.g., 400-900 nm).

  • Determination of λmax: From the recorded spectrum, determine the wavelength of maximum absorbance (λmax) for the longest-wavelength absorption band.[1]

  • Repeat for All Solvents: Repeat steps 4-6 for each solvent to be investigated.

  • Calculation of ET(30): Use the measured λmax value for each solvent to calculate the corresponding ET(30) value using the formula provided in Section 2.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of pyridinium-N-phenolate betaine dyes.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Application start Starting Materials (e.g., 2,6-Diphenylphenol) nitration Nitration start->nitration reduction Reduction nitration->reduction condensation Condensation with Pyrylium Salt reduction->condensation betaine_formation Betaine Formation condensation->betaine_formation purification Purification (Recrystallization) betaine_formation->purification prep_solutions Prepare Dye Solutions in Various Solvents purification->prep_solutions uv_vis Record UV-Vis Absorption Spectra prep_solutions->uv_vis det_lambda_max Determine λmax uv_vis->det_lambda_max calc_et30 Calculate E_T(30) Values det_lambda_max->calc_et30 correlation Correlate E_T(30) with Solvent Properties calc_et30->correlation application Application in Probing Microenvironments correlation->application

Caption: Workflow for the synthesis and solvatochromic analysis of pyridinium-N-phenolate betaine dyes.

Applications in Drug Development and Research

The unique spectroscopic properties of pyridinium-N-phenolate betaine dyes make them powerful tools for researchers, particularly in the field of drug development.

  • Probing Drug Binding Sites: These dyes can be used to determine the polarity of drug binding sites in proteins and other biological macromolecules. By observing the solvatochromic shift of a dye incorporated into or near a binding site, researchers can gain insights into the hydrophobicity or hydrophilicity of the local environment.

  • Characterizing Micellar and Liposomal Drug Delivery Systems: The polarity of the microenvironment within micelles and liposomes, which are commonly used as drug carriers, can be assessed using these dyes. This information is crucial for understanding drug encapsulation and release mechanisms.

  • Monitoring Polymer-Drug Interactions: In the development of polymer-based drug delivery systems, these dyes can be employed to study the interactions between the polymer and the drug molecule, providing information about the polarity of the drug's immediate surroundings within the polymer matrix.

  • High-Throughput Screening of Solvent Effects: The dramatic color changes of these dyes allow for rapid, visual assessment of solvent polarity, which can be advantageous in high-throughput screening assays where the effect of different solvent conditions on a chemical reaction or a biological process is being investigated.

References

The Influence of Solvent Polarity on the Spectroscopic Properties of Reichardt's Dye: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the phenomenon of solvatochromism as exhibited by Reichardt's dye, a betaine dye renowned for its dramatic color changes in response to solvent polarity. This document details the underlying molecular principles, presents quantitative data, and provides comprehensive experimental protocols for the analysis of this effect. The information contained herein is intended to be a valuable resource for researchers in various fields, including but not limited to physical organic chemistry, materials science, and analytical chemistry, where understanding and utilizing solvent-solute interactions are of paramount importance.

Core Principle: The Solvatochromism of this compound

This compound, systematically named 2,6-diphenyl-4-(2,4,6-triphenylpyridinium-1-yl)phenolate, is a zwitterionic betaine dye. Its remarkable solvatochromism stems from the differential solvation of its electronic ground and excited states. The ground state of the dye is highly polar, characterized by a significant charge separation with a negative charge on the phenolate oxygen and a positive charge on the pyridinium nitrogen. In contrast, the first excited state is significantly less polar.

The color of the dye in a solution is determined by the energy difference between the ground and excited states. This energy gap is, in turn, highly sensitive to the polarity of the surrounding solvent molecules. In polar solvents, the highly polar ground state is more stabilized through dipole-dipole interactions and hydrogen bonding than the less polar excited state. This stabilization increases the energy gap between the ground and excited states. Consequently, a higher energy photon (shorter wavelength) is required for the electronic transition, resulting in a hypsochromic shift, or a blue shift, of the absorption maximum.

Conversely, in nonpolar solvents, the ground state is less stabilized relative to the excited state. This leads to a smaller energy gap between the electronic states, requiring a lower energy photon (longer wavelength) for excitation. The result is a bathochromic shift, or a red shift, in the absorption spectrum. This pronounced negative solvatochromism, where increasing solvent polarity leads to a shift to shorter wavelengths, is the hallmark of this compound and forms the basis of the widely used ET(30) solvent polarity scale.[1][2][3]

Quantitative Analysis of Solvatochromism

The solvatochromic effect of this compound can be quantified by measuring its absorption maximum (λmax) in various solvents. From this, the molar electronic transition energy, ET(30), can be calculated. The ET(30) scale provides a robust empirical measure of solvent polarity.

Data Summary of Solvatochromic Shifts

The following table summarizes the absorption maxima (λmax) and the corresponding ET(30) values for this compound in a range of solvents with varying polarities.

Solventλmax (nm)ET(30) (kcal/mol)Observed Color
Diphenyl ether81035.3Yellow-Green
Tetrahydrofuran (THF)76337.4Green
Acetone67742.2Red
Dimethylformamide (DMF)65843.8Red-Violet
Dimethyl sulfoxide (DMSO)63845.1Violet
Acetonitrile62245.6Violet
Isopropanol59748.6Blue-Violet
Ethanol55051.9Blue
Methanol51555.5Blue-Green
Water45363.1Yellow

Note: The observed color is an approximation and can vary with concentration and observer.

The ET(30) value is calculated using the following equation:

ET(30) (kcal/mol) = 28591 / λmax (nm) [4]

Experimental Protocols

This section provides a detailed methodology for the preparation of this compound solutions and the subsequent spectroscopic analysis to determine the solvatochromic effect.

Materials and Equipment
  • This compound (2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate)

  • Spectroscopic grade solvents of varying polarities

  • Volumetric flasks (10 mL)

  • Analytical balance

  • Spatula

  • Pipettes and pipette bulbs

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Preparation of this compound Stock Solution

Due to the small quantities of dye required, it is often practical to prepare a stock solution and then dilute it.

  • Accurately weigh approximately 5.5 mg of this compound (molar mass ≈ 551.69 g/mol ).

  • Dissolve the weighed dye in a suitable solvent (e.g., acetone) in a 10 mL volumetric flask to prepare a ~1 x 10-3 M stock solution. Ensure the dye is fully dissolved.

Preparation of Working Solutions
  • For each solvent to be tested, pipette a specific volume of the stock solution into a 10 mL volumetric flask. The exact volume will depend on the desired final concentration, which should be in the range of 1 x 10-4 M to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0).[1]

  • Dilute the solution to the 10 mL mark with the respective solvent.

  • Mix the solution thoroughly by inverting the flask several times.

  • Repeat this procedure for each solvent to be investigated.

UV-Vis Spectroscopic Measurement
  • Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 15-20 minutes for lamp stabilization.

  • Set the wavelength range for scanning, typically from 400 nm to 900 nm, to cover the visible spectrum where this compound absorbs.

  • Use a quartz cuvette filled with the pure solvent as a blank to zero the spectrophotometer. This should be done for each new solvent.

  • Rinse the sample cuvette with a small amount of the this compound solution to be measured, then fill the cuvette with the solution.

  • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Identify the wavelength of maximum absorbance (λmax) from the spectrum.

  • Repeat the measurement for each prepared solution, ensuring to re-blank the instrument with the corresponding pure solvent each time.

  • Since this compound can also be thermochromic, it is advisable to maintain a constant temperature for all measurements using a temperature-controlled cell holder.[5]

Visualizations

Logical Relationship of Solvatochromism

The following diagram illustrates the effect of solvent polarity on the electronic energy levels of this compound and the resulting spectroscopic shift.

G Effect of Solvent Polarity on this compound cluster_nonpolar Nonpolar Solvent cluster_polar Polar Solvent Ground State (NP) Ground State (S₀) (High Dipole Moment) Excited State (NP) Excited State (S₁) (Low Dipole Moment) Ground State (NP)->Excited State (NP) ΔE (small) Bathochromic Shift (Red Shift) Ground State (P) Ground State (S₀) (Highly Stabilized) Excited State (P) Excited State (S₁) (Less Stabilized) Ground State (P)->Excited State (P) ΔE (large) Hypsochromic Shift (Blue Shift) Solvent Polarity Solvent Polarity

Caption: Solvent polarity effect on this compound energy levels.

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of the solvatochromic properties of this compound.

G Experimental Workflow for Solvatochromism Analysis Start Start Prepare Stock Solution Prepare this compound Stock Solution Start->Prepare Stock Solution Prepare Working Solutions Prepare Working Solutions in Various Solvents Prepare Stock Solution->Prepare Working Solutions Spectrophotometer Setup Set up UV-Vis Spectrophotometer Prepare Working Solutions->Spectrophotometer Setup Blank Measurement Blank with Pure Solvent Spectrophotometer Setup->Blank Measurement Sample Measurement Measure Absorbance Spectrum Blank Measurement->Sample Measurement Record λmax Record λmax Sample Measurement->Record λmax Calculate ET30 Calculate ET(30) Record λmax->Calculate ET30 End End Calculate ET30->End

References

The Theoretical Bedrock of Negative Solvatochromism in Reichardt's Dye: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core theoretical principles governing the pronounced negative solvatochromism of Reichardt's dye, a phenomenon pivotal for its application as a solvent polarity indicator. We will delve into the electronic structure, the significant disparity in dipole moments between the ground and excited states, and the consequent energetic shifts induced by solvent interactions. This guide provides a comprehensive overview, supported by quantitative data, detailed experimental methodologies, and conceptual diagrams to facilitate a deeper understanding of this fascinating molecular behavior.

Introduction: The Phenomenon of Negative Solvatochromism

Solvatochromism refers to the change in the color of a solution of a chemical compound with a change in the solvent.[1] this compound, a pyridinium-N-phenolate betaine, exhibits one of the most dramatic examples of negative solvatochromism, where the longest wavelength absorption band undergoes a hypsochromic shift (blue shift) as the polarity of the solvent increases.[1][2] This remarkable sensitivity has led to the development of the widely used ET(30) scale of solvent polarity, which is based on the transition energy of this dye in various solvents.[3][4]

The underlying cause of this negative solvatochromism lies in the differential solvation of the dye's electronic ground state and its first excited state.[5] The ground state is a highly polar, zwitterionic species, while the excited state is significantly less polar.[2][6] Consequently, polar solvent molecules arrange themselves to stabilize the highly dipolar ground state to a much greater extent than the less polar excited state.[5] This preferential stabilization of the ground state increases the energy gap for the electronic transition, resulting in the absorption of higher-energy (shorter wavelength) light.[5][6]

Electronic Structure and Dipole Moments

The key to understanding the negative solvatochromism of this compound is the substantial difference in the charge distribution, and therefore the dipole moment, between its ground and excited electronic states.

  • Ground State (S₀): The ground state of this compound is a zwitterionic or betaine structure, characterized by a formal positive charge on the pyridinium nitrogen and a formal negative charge on the phenolate oxygen.[2] This charge separation results in a very large ground-state dipole moment (μg).[2]

  • First Excited State (S₁): Upon absorption of a photon, an intramolecular charge-transfer (CT) transition occurs.[2] This electronic transition moves electron density from the phenolate oxygen towards the pyridinium ring, leading to a significant reduction in the charge separation.[6] As a result, the excited state is much less polar and possesses a considerably smaller dipole moment (μe).[2]

The significant decrease in dipole moment upon excitation (μe < μg) is the fundamental reason for the observed negative solvatochromism.[5]

Quantitative Data: Dipole Moments

The following table summarizes the experimentally determined and calculated dipole moments for this compound, highlighting the substantial difference between the ground and excited states.

StateMethodDipole Moment (Debye, D)Reference
Ground State (μg)Experimental14.8 ± 1.2[7]
Calculated18[7]
Experimental~15[2]
Excited State (μe)Calculated~6[2]
Difference (Δμ = μe - μg)Experimental-9 ± 1[7]
Calculated-6[7]

Theoretical Models and Solvent Effects

The interaction between this compound and the surrounding solvent molecules can be described by several theoretical models. A common approach is to consider the solvent as a dielectric continuum that stabilizes the dipolar solute. The energy of stabilization is proportional to the dipole moment of the solute and the polarity of the solvent.

As the solvent polarity increases, the highly dipolar ground state is stabilized to a greater extent than the less polar excited state. This differential stabilization leads to an increase in the energy difference (ΔE) between the ground and excited states, as depicted in the diagram below.

G Energy Level Diagram for Negative Solvatochromism GS_NP Ground State (S₀) High Dipole Moment (μg) ES_NP Excited State (S₁) Low Dipole Moment (μe) GS_NP->ES_NP ΔE_NP GS_P Ground State (S₀) Highly Stabilized GS_NP->GS_P ES_P Excited State (S₁) Less Stabilized ES_NP->ES_P Stabilization GS_P->ES_P ΔE_P Annotation ΔE_P > ΔE_NP Hypsochromic Shift

Caption: Differential stabilization of ground and excited states with increasing solvent polarity.

More sophisticated models, such as the classical damped harmonic oscillator model and the Lorentz-Lorenz relation, have also been employed to theoretically calculate the UV/Vis spectra of negatively solvatochromic dyes.[8][9][10] These models consider the electromagnetic coupling of electronic excitations between the solute and the solvent.[9] Quantum chemical calculations, often using density functional theory (DFT) and time-dependent DFT (TD-DFT) combined with continuum dielectric models like COSMO, are also used to predict absorption energies and dipole moments.[7]

Experimental Determination of Solvatochromism

The negative solvatochromism of this compound is readily observed and quantified using UV-Visible spectroscopy.

Experimental Protocol: UV-Visible Spectroscopy
  • Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent, for example, chloroform, at a concentration of approximately 0.001 M.[11]

  • Preparation of Sample Solutions: A small volume of the stock solution is used to prepare dilute solutions of the dye in a range of solvents with varying polarities.[11] The final concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 1.0).

  • Spectroscopic Measurement: The UV-Vis absorption spectrum of each solution is recorded over a wavelength range that encompasses the longest wavelength absorption band (typically 400-900 nm).[2][12] The wavelength of maximum absorbance (λmax) is determined for each solvent.

  • Data Analysis: The transition energy (ET) is calculated from λmax using the following equation: ET (kcal/mol) = 28591 / λmax (nm)[8]

  • Correlation with Solvent Polarity: The calculated ET(30) values are then correlated with other solvent polarity scales or used to establish the polarity of new solvent systems.

Quantitative Data: Solvatochromic Shifts

The following table presents the absorption maxima (λmax) and the corresponding ET(30) values for this compound in a selection of solvents, illustrating the significant hypsochromic shift with increasing solvent polarity.

SolventDielectric Constant (ε)λmax (nm)ET(30) (kcal/mol)Observed Color
Acetone20.766243.2Green
Tris-(pyrrolidino)-phosphoric acid triamide (TTPT)45.1543.852.6-
20% Acetone / 80% Water-48259.3Orange
Methanol32.751555.5Red-Violet
Water78.545363.1Yellow-Orange

Data compiled from various sources.[2][6]

Logical Workflow for Investigating Solvatochromism

The investigation of the theoretical basis of negative solvatochromism in a dye like Reichardt's follows a logical progression of experimental and computational steps.

G cluster_0 Experimental Workflow cluster_1 Computational Workflow cluster_2 Theoretical Interpretation Dye_Synthesis Dye Synthesis and Purification Solution_Prep Preparation of Solutions in Various Solvents Dye_Synthesis->Solution_Prep UV_Vis UV-Vis Spectroscopy (Measure λmax) Solution_Prep->UV_Vis Data_Analysis Calculate ET(30) Values UV_Vis->Data_Analysis Correlation Correlate Experimental and Computational Data Data_Analysis->Correlation Quantum_Chem Quantum Chemical Calculations (DFT/TD-DFT) Dipole_Moments Calculate Ground and Excited State Dipole Moments Quantum_Chem->Dipole_Moments Absorption_Spectra Simulate Absorption Spectra Quantum_Chem->Absorption_Spectra Dipole_Moments->Correlation Absorption_Spectra->Correlation Model_Development Develop/Refine Theoretical Model of Solvatochromism Correlation->Model_Development

Caption: Integrated workflow for studying solvatochromism.

Conclusion

The profound negative solvatochromism of this compound is a direct consequence of its unique electronic structure. The highly polar, zwitterionic ground state is significantly more stabilized by polar solvents than the much less polar excited state. This differential stabilization widens the energy gap for the π → π* intramolecular charge-transfer transition, leading to a pronounced hypsochromic shift in the absorption spectrum with increasing solvent polarity. A thorough understanding of this phenomenon, supported by both experimental data and theoretical calculations, is crucial for its effective application in characterizing solvent environments, which is of paramount importance in various fields, including chemical synthesis, reaction kinetics, and drug development.

References

A Technical Guide to Reichardt's Dye: Probing Solvent-Solute Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of Reichardt's dye as a powerful probe for characterizing solvent-solute interactions. We will delve into the theoretical underpinnings of its pronounced solvatochromism, provide detailed experimental protocols for its use, and present key data to facilitate its application in research and development, particularly within the pharmaceutical sciences.

Introduction to this compound and Solvatochromism

This compound, formally known as 2,6-diphenyl-4-(2,4,6-triphenylpyridinium-1-yl)phenolate, is a pyridinium N-phenolate betaine dye renowned for its extraordinary solvatochromism.[1][2] This phenomenon is characterized by a dramatic shift in the dye's color in response to the polarity of the surrounding solvent.[3] The dye's significant change in color, spanning the entire visible spectrum, makes it an exceptionally sensitive indicator of solvent polarity.[4][5]

The underlying mechanism of this solvatochromism lies in the differential solvation of the dye's electronic ground and excited states.[4] The ground state of this compound is a highly polar zwitterion with a large dipole moment.[2][6] In contrast, the excited state is significantly less polar.[7] Polar solvents strongly stabilize the polar ground state through dipole-dipole interactions and hydrogen bonding, more so than the less polar excited state.[1][7] This differential stabilization increases the energy gap between the ground and excited states, leading to a hypsochromic (blue) shift in the absorption maximum with increasing solvent polarity.[3] Conversely, in nonpolar solvents, the ground state is less stabilized, resulting in a smaller energy gap and a bathochromic (red) shift, causing the solution to appear green or yellow.[3][7] This pronounced negative solvatochromism forms the basis of the empirical ET(30) solvent polarity scale.[8]

The ET(30) Solvent Polarity Scale

The ET(30) scale, developed by Christian Reichardt, provides a quantitative measure of solvent polarity.[8] The ET(30) value is defined as the molar electronic transition energy of this compound in a given solvent, expressed in kcal/mol.[8] It is calculated from the wavelength of the longest-wavelength absorption maximum (λmax) of the dye in that solvent using the following equation:

ET(30) (kcal/mol) = 28591 / λmax (nm) [8]

A higher ET(30) value corresponds to a greater solvent polarity. This scale has found widespread use in various fields of chemistry for correlating solvent effects on reaction rates, equilibria, and spectroscopic properties.

Quantitative Data: ET(30) Values for Common Solvents

The following table summarizes the ET(30) values for a range of common solvents, providing a valuable reference for solvent selection and characterization.

SolventET(30) (kcal/mol)
Water63.1[9]
Methanol55.5[10]
Ethanol51.9[9][10]
2-Propanol48.4[9]
Acetonitrile46.0[10]
Dimethyl Sulfoxide (DMSO)45.1[9]
Propylene Carbonate46.1[11]
Ethylene Carbonate48.6[11]
Acetone42.0[10]
Chloroform39.1[9]
Dimethyl Carbonate39.0[11]
Ethyl Acetate38.1[9]
Methyl Ethyl Carbonate37.3[11]
Diethyl Carbonate37.0[11]
Tetrahydrofuran (THF)37.4[9]
Toluene33.9[9]
n-Hexane31.0[9]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the experimental determination of solvent polarity using the ET(30) scale.

Synthesis of this compound

While commercially available, this compound can be synthesized in the laboratory. One common method involves the reaction of 2,6-diphenylphenol with nitric acid, followed by reduction and subsequent reaction with 2,4,6-triphenylpyrylium hydrogensulfate.[5] A more established procedure, developed by Dimroth et al., involves the reaction of a pyrylium salt with an aminophenol, followed by deprotonation.[2]

A representative synthesis procedure: [5]

  • Nitration of 2,6-Diphenylphenol: 2,6-Diphenylphenol is nitrated using diluted nitric acid to yield 4-nitro-2,6-diphenylphenol.

  • Reduction to Amine: The nitro-substituted phenol is then reduced to the corresponding amine, 4-amino-2,6-diphenylphenol, using a reducing agent such as sodium dithionite.

  • Condensation with Pyrylium Salt: The resulting amine is reacted with 2,4,6-triphenylpyrylium hydrogensulfate in the presence of sodium acetate in an ethanol solution. This reaction forms the hydrogen sulfate salt of the dye.

  • Formation of the Betaine: The final betaine form of this compound is obtained by treating the hydrogen sulfate salt with a base, such as sodium hydroxide.

Determination of Solvent Polarity (ET(30))

The following protocol outlines the steps for measuring the ET(30) value of a solvent.[4][7][12]

Materials and Equipment:

  • This compound (Betaine 30)

  • Solvent of interest

  • Volumetric flasks

  • Analytical balance

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Solution Preparation: Prepare a dilute solution of this compound in the solvent of interest. A typical concentration is around 1 x 10-4 M.[12] Due to the small quantities of solid required, it is advisable to prepare a more concentrated stock solution and then dilute it to the final concentration.

  • Spectroscopic Measurement:

    • Calibrate the UV-Vis spectrophotometer with a blank sample containing only the pure solvent.

    • Fill a quartz cuvette with the this compound solution.

    • Record the absorption spectrum of the solution over a suitable wavelength range (e.g., 400-900 nm). The longest wavelength electronic transition is the one of interest.[6]

  • Determination of λmax: Identify the wavelength of the maximum absorbance (λmax) from the recorded spectrum.

  • Calculation of ET(30): Use the measured λmax (in nm) to calculate the ET(30) value in kcal/mol using the formula mentioned previously.

Applications in Drug Development

The sensitivity of this compound to its microenvironment makes it a valuable tool in pharmaceutical sciences. Its applications include:

  • Solubility Studies: The ET(30) scale can help in selecting appropriate solvents for drug candidates and in understanding the solubility behavior of active pharmaceutical ingredients (APIs).[3]

  • Formulation Development: Characterizing the polarity of different excipients and solvent systems is crucial for developing stable and effective drug formulations.

  • Probing Drug-Membrane Interactions: Modified versions of this compound can be used to probe the polarity of biological membranes and to study the partitioning of drugs into these environments.

  • Detection of Impurities: this compound has shown potential as a reagent for the detection of low levels of genotoxic alkylating agents, which can be impurities in pharmaceutical products.[13]

Visualizing the Solvatochromic Mechanism and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the solvatochromic mechanism of this compound and the experimental workflow for ET(30) determination.

solvatochromism GS_nonpolar Ground State (in Nonpolar Solvent) ES_nonpolar Excited State GS_nonpolar->ES_nonpolar ΔE_nonpolar (Low Energy, Red Shift) GS_polar Ground State (in Polar Solvent) ES_polar Excited State GS_polar->ES_polar ΔE_polar (High Energy, Blue Shift) caption Solvatochromic Shift of this compound

Caption: Solvatochromic Shift of this compound.

experimental_workflow start Start prep_solution Prepare Dilute Solution of This compound in Solvent start->prep_solution measure_spectrum Record UV-Vis Absorption Spectrum prep_solution->measure_spectrum determine_lambda_max Identify λmax measure_spectrum->determine_lambda_max calculate_et30 Calculate ET(30) Value determine_lambda_max->calculate_et30 end End calculate_et30->end caption Workflow for ET(30) Determination

Caption: Workflow for ET(30) Determination.

References

The Versatility of Solvatochromic Dyes: A Technical Guide to Their Applications in Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration for researchers, scientists, and drug development professionals into the principles, experimental applications, and data interpretation of solvatochromic dyes.

Solvatochromic dyes, molecules that exhibit a change in color in response to the polarity of their solvent environment, have emerged as indispensable tools across a vast spectrum of chemical and biological research. Their sensitivity to the local microenvironment allows for the non-invasive probing of complex systems, providing invaluable insights into solvent properties, molecular interactions, and cellular processes. This technical guide delves into the core applications of these remarkable compounds, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key workflows and signaling pathways.

Fundamental Principles of Solvatochromism

Solvatochromism arises from the differential solvation of the ground and excited electronic states of a dye molecule.[1] This change in solvation energy alters the energy gap between these states, resulting in a shift in the absorption or emission spectrum.[1] Dyes that exhibit a bathochromic (red) shift with increasing solvent polarity are termed positively solvatochromic, while those that show a hypsochromic (blue) shift are negatively solvatochromic.[1] This phenomenon provides a direct spectroscopic measure of the local polarity of the dye's immediate surroundings.

Applications in Determining Solvent Polarity

One of the most widespread applications of solvatochromic dyes is the establishment of empirical solvent polarity scales. These scales are crucial for understanding solvent effects on reaction rates, mechanisms, and equilibria.

Reichardt's Dye and the ET(30) Scale

This compound, a pyridinium N-phenolate betaine, is renowned for its exceptionally large negative solvatochromism, with its color spanning the entire visible spectrum depending on the solvent.[2] This property forms the basis of the widely used ET(30) solvent polarity scale, which is defined as the transition energy (in kcal/mol) for the longest-wavelength absorption band of the dye in a given solvent.[3][4]

Table 1: ET(30) Values for Selected Solvents Using this compound

SolventET(30) (kcal/mol)Observed Color
Water63.1Yellow
Methanol55.4Orange
Ethanol51.9Red
2-Propanol48.4Magenta
Acetone42.2Violet
Dichloromethane40.7Blue
Chloroform39.1Cyan
Toluene33.9Green
n-Hexane31.0Yellow-Green

Experimental Protocol: Determination of ET(30) Values

This protocol outlines the procedure for determining the ET(30) value of a solvent using this compound.[5][6]

Materials:

  • This compound (Betaine 30)

  • Spectrophotometer grade solvents

  • UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation: Prepare a dilute solution of this compound (typically 10-4 to 10-5 M) in the solvent of interest. Ensure the dye is fully dissolved.

  • Spectroscopic Measurement: Record the UV-Vis absorption spectrum of the solution over a range that encompasses the longest-wavelength absorption band (typically 400-900 nm).

  • Determination of λmax: Identify the wavelength of maximum absorbance (λmax) from the spectrum.

  • Calculation of ET(30): Calculate the ET(30) value using the following equation: ET(30) (kcal/mol) = 28591 / λmax (nm)

Probing Biomolecular Environments and Interactions

Solvatochromic dyes serve as powerful fluorescent probes for investigating the complex and heterogeneous environments within biological systems. Their emission properties are sensitive to changes in local polarity, viscosity, and hydration, providing insights into membrane structure, protein conformation, and molecular binding events.[7][8]

Nile Red: A Versatile Probe for Hydrophobic Environments

Nile red is a highly solvatochromic and lipophilic dye that is intensely fluorescent in hydrophobic environments but exhibits minimal fluorescence in aqueous media.[9][10] This property makes it an excellent stain for intracellular lipid droplets and for probing hydrophobic pockets in proteins.[9][10]

Table 2: Solvatochromic Shift of Nile Red in Various Solvents

SolventDielectric Constant (ε)λem (nm)
Cyclohexane2.02575
Toluene2.38590
Chloroform4.81620
Acetone20.7635
Ethanol24.6640
Methanol32.7655
Water80.1665 (very weak)

Experimental Protocol: Staining Intracellular Lipid Droplets with Nile Red

This protocol describes the use of Nile red for the fluorescent labeling of lipid droplets in cultured cells.

Materials:

  • Nile red stock solution (1 mg/mL in acetone or DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • Fluorescence microscope with appropriate filter sets (e.g., TRITC or Texas Red)

Procedure:

  • Cell Culture: Grow cells to the desired confluency on coverslips or in imaging dishes.

  • Staining Solution Preparation: Dilute the Nile red stock solution in PBS or cell culture medium to a final concentration of 0.1-1.0 µg/mL.

  • Staining: Remove the culture medium and wash the cells with PBS. Add the Nile red staining solution to the cells and incubate for 10-15 minutes at room temperature, protected from light.

  • Washing: Remove the staining solution and wash the cells twice with PBS.

  • Imaging: Mount the coverslips or view the imaging dishes under a fluorescence microscope. Lipid droplets will appear as brightly fluorescent yellow-gold or red structures, depending on the filter set used.

Laurdan: Visualizing Lipid Rafts and Membrane Fluidity

Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) is a membrane probe whose fluorescence emission is sensitive to the degree of water penetration into the lipid bilayer, which in turn reflects membrane fluidity and lipid packing.[11][12] In more ordered, gel-phase membranes (like lipid rafts), Laurdan exhibits a blue-shifted emission, while in more fluid, liquid-crystalline phase membranes, its emission is red-shifted.[11][12] This spectral shift is quantified by the Generalized Polarization (GP) value.

Experimental Protocol: Imaging Lipid Rafts with Laurdan using Two-Photon Microscopy

This protocol outlines the use of Laurdan to visualize lipid rafts in live cells.[11][12][13]

Materials:

  • Laurdan stock solution (1 mM in DMSO)

  • Cell culture medium

  • Two-photon microscope equipped with a mode-locked titanium-sapphire laser

Procedure:

  • Cell Staining: Incubate live cells with 5-10 µM Laurdan in culture medium for 30-60 minutes at 37°C.

  • Microscopy Setup: Use a two-photon excitation wavelength of approximately 780-800 nm. Collect emission simultaneously in two channels, typically 400-460 nm (for the ordered phase) and 470-530 nm (for the disordered phase).

  • Image Acquisition: Acquire images in both channels.

  • GP Calculation: Calculate the GP value for each pixel using the formula: GP = (I400-460 - G * I470-530) / (I400-460 + G * I470-530) where I is the intensity in the respective channel and G is a calibration factor.

  • Image Analysis: Generate a pseudo-colored GP image where different colors represent different GP values, allowing for the visualization of membrane domains with varying fluidity.

Solvatochromic Dyes in Polymer Science

Solvatochromic dyes can be incorporated into polymer matrices to probe the local polarity and free volume of the polymer. This information is crucial for understanding polymer properties such as gas permeability, swelling behavior, and compatibility with other materials.

Experimental Protocol: Characterizing Polymer Polarity

This protocol describes a general method for using a solvatochromic dye to assess the polarity of a polymer film.

Materials:

  • Solvatochromic dye (e.g., this compound, Nile red)

  • Polymer of interest

  • A suitable solvent that dissolves both the polymer and the dye

  • Spin-coater or casting knife

  • UV-Vis or fluorescence spectrometer

Procedure:

  • Film Preparation: Dissolve the polymer and a small amount of the solvatochromic dye in a common solvent. Cast a thin film of the solution onto a transparent substrate (e.g., glass slide) using a spin-coater or casting knife.

  • Solvent Removal: Thoroughly dry the film to remove all residual solvent, typically by heating under vacuum.

  • Spectroscopic Analysis: Measure the absorption or emission spectrum of the dye-doped polymer film.

  • Data Interpretation: Compare the λmax of the dye in the polymer to its λmax in solvents of known polarity to estimate the effective polarity of the polymer matrix.

Sensing and Signaling Applications

The sensitivity of solvatochromic dyes to their local environment makes them ideal candidates for the development of chemical sensors. By modifying the dye structure to include a recognition element for a specific analyte, sensors can be designed to detect metal ions, anions, and other small molecules.[8][14][15]

Solvatochromic Sensors for Metal Ions

The coordination of a metal ion to a solvatochromic dye can significantly alter the dye's electronic structure, leading to a change in its absorption or fluorescence properties. This principle can be exploited to create highly sensitive and selective metal ion sensors.

Workflow for Development of a Solvatochromic Metal Ion Sensor

G Workflow for Solvatochromic Metal Ion Sensor Development cluster_0 Design & Synthesis cluster_1 Characterization cluster_2 Sensing Evaluation cluster_3 Application a Dye Scaffold Selection b Receptor Moiety Design a->b c Synthesis & Purification b->c d Spectroscopic Analysis c->d e Solvatochromic Study d->e f Selectivity Screening e->f g Titration Experiments f->g h Determination of LoD g->h i Real Sample Analysis h->i

Caption: A generalized workflow for the development of solvatochromic metal ion sensors.

Lipid Rafts in Cellular Signaling

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for cellular signaling.[16][17][18] The disruption of lipid rafts can have profound effects on signaling pathways. Solvatochromic dyes like Laurdan can be used to monitor changes in membrane order associated with the integrity of these domains.

Signaling Pathway Disruption via Lipid Raft Modulation

G Lipid Raft Disruption and Downstream Signaling cluster_0 Cell Membrane cluster_1 Disruption cluster_2 Disrupted Membrane cluster_3 Signaling Outcome raft Intact Lipid Raft (Ordered Domain) receptor Receptor raft->receptor Localization disrupted_raft Disrupted Raft (Disordered Domain) kinase Kinase receptor->kinase Recruitment signaling_on Signal Transduction ON kinase->signaling_on disruptor Lipid Raft Disruptor (e.g., MβCD) disruptor->raft Disrupts dispersed_receptor Dispersed Receptor disrupted_raft->dispersed_receptor Leads to signaling_off Signal Transduction OFF dispersed_receptor->signaling_off Inhibits

Caption: Disruption of lipid rafts can alter protein localization and inhibit signaling.

High-Throughput Screening Applications

The sensitivity and optical response of solvatochromic dyes make them suitable for high-throughput screening (HTS) assays in drug discovery. For instance, they can be used to identify compounds that bind to the hydrophobic pockets of proteins or disrupt protein-protein interactions.

High-Throughput Screening Workflow Using a Solvatochromic Dye

G High-Throughput Screening Workflow start Start plate Prepare Assay Plate (Target + Dye) start->plate dispense Dispense Compound Library plate->dispense incubate Incubate dispense->incubate read Read Fluorescence/ Absorbance incubate->read data Data Analysis read->data hit Hit Identification data->hit end End hit->end

Caption: A simplified workflow for a high-throughput screen utilizing a solvatochromic dye.

Conclusion

Solvatochromic dyes are remarkably versatile molecular probes with a broad and expanding range of applications in chemistry, biology, and materials science. Their ability to report on the subtle nuances of their local environment provides a powerful, non-invasive window into complex systems. The experimental protocols and data presented in this guide offer a foundation for researchers to harness the potential of these dyes in their own investigations, from fundamental studies of solvent effects to the development of novel sensors and high-throughput screening assays. As synthetic methodologies for creating new dyes with tailored properties continue to advance, the future applications of solvatochromism are poised to be even more impactful.

References

Methodological & Application

Determining Solvent Polarity Using Reichardt's Dye: An Application Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solvent polarity is a critical parameter in chemical research, influencing reaction rates, chemical equilibria, and the spectroscopic properties of solutes.[1] For researchers, scientists, and drug development professionals, an accurate assessment of solvent polarity is essential for optimizing reaction conditions, understanding dissolution mechanisms, and developing robust analytical methods. Reichardt's dye, a pyridinium N-phenolate betaine, is a highly sensitive solvatochromic probe renowned for its dramatic color changes in response to the polarity of its environment.[2] This application note provides a comprehensive guide, including detailed protocols, for utilizing this compound to empirically determine solvent polarity based on the widely accepted ET(30) scale.

The remarkable solvatochromism of this compound stems from the differential solvation of its ground and excited electronic states.[3] The dye exhibits negative solvatochromism, meaning its longest-wavelength absorption band undergoes a hypsochromic (blue) shift as the polarity of the solvent increases.[1] This is because the highly dipolar, zwitterionic ground state is stabilized by polar solvent molecules to a greater extent than the less polar excited state.[3] This energy difference between the ground and excited states is directly related to the solvent's polarity and can be quantified using UV-Vis spectroscopy.

Principle of the ET(30) Scale

The ET(30) scale of solvent polarity is an empirical scale based on the molar transition energy of this compound (specifically, 2,6-diphenyl-4-(2,4,6-triphenylpyridinium-1-yl)phenolate). The ET(30) value is defined as the molar transition energy in kcal/mol and is calculated from the wavelength of maximum absorption (λmax) of the dye in a given solvent using the following equation:

ET(30) [kcal/mol] = 28591 / λmax [nm]

A higher ET(30) value corresponds to a shorter λmax and, consequently, a higher solvent polarity. This method provides a simple yet powerful tool for quantifying and comparing the polarity of a wide range of solvents.

Data Presentation: ET(30) Values of Common Solvents

The following table summarizes the λmax and corresponding ET(30) values for this compound in a selection of common organic solvents, providing a clear reference for their relative polarities.

Solventλmax (nm)ET(30) (kcal/mol)
Diphenyl ether86133.2
Toluene85633.9
Benzene84634.3
Tetrahydrofuran (THF)76637.4
Ethyl Acetate74938.1
Chloroform72639.1
Acetone67742.2
Acetonitrile62145.6
Isopropanol59048.4
Ethanol55051.9
Methanol51555.5
Water45363.1

Experimental Protocols

This section provides a detailed methodology for determining the ET(30) value of a solvent using this compound.

Materials and Apparatus
  • This compound (2,6-diphenyl-4-(2,4,6-triphenylpyridinium-1-yl)phenolate)

  • High-purity solvents for testing

  • Spectrophotometric grade acetone (for stock solution)

  • Volumetric flasks (10 mL and 25 mL)

  • Pipettes (various sizes)

  • Analytical balance

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Preparation of this compound Stock Solution
  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve the dye in 10 mL of spectrophotometric grade acetone in a 10 mL volumetric flask. This will result in a stock solution with a concentration of approximately 1 mg/mL.

  • Ensure the dye is completely dissolved. Gentle warming or sonication may be used if necessary.

Preparation of Sample Solutions
  • For each solvent to be tested, pipette a small, precise volume of the this compound stock solution (e.g., 100 µL) into a 10 mL volumetric flask.

  • Dilute the solution to the 10 mL mark with the test solvent.

  • The final concentration should be adjusted to ensure that the absorbance maximum is within the optimal range of the spectrophotometer (typically 0.6-0.8 absorbance units). This may require some optimization for different solvents.

Spectroscopic Measurement
  • Set the UV-Vis spectrophotometer to scan a wavelength range that includes the visible and near-infrared regions (e.g., 400 nm to 900 nm).

  • Use the pure test solvent as a blank to zero the spectrophotometer.

  • Rinse a quartz cuvette with the sample solution and then fill it.

  • Place the cuvette in the spectrophotometer and record the absorption spectrum.

  • Identify the wavelength of maximum absorbance (λmax) from the spectrum. This corresponds to the longest-wavelength, solvatochromic absorption band.

Data Analysis and Calculation
  • Record the λmax value for each solvent.

  • Calculate the ET(30) value for each solvent using the formula: ET(30) [kcal/mol] = 28591 / λmax [nm]

  • Compare the calculated ET(30) values to rank the solvents by polarity.

Visualizing the Process and Principle

The following diagrams illustrate the experimental workflow and the underlying principle of solvatochromism for this compound.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution in Acetone prep_sample Prepare Sample Solution in Test Solvent prep_stock->prep_sample Dilute aliquot blank Blank Spectrophotometer with Test Solvent prep_sample->blank measure Measure UV-Vis Spectrum of Sample Solution blank->measure find_lambda Determine λmax measure->find_lambda calculate_et30 Calculate ET(30) find_lambda->calculate_et30 ET(30) = 28591 / λmax

Caption: Experimental workflow for determining solvent polarity using this compound.

solvatochromism_mechanism G_np Ground State (G) E_np Excited State (E) G_np->E_np ΔE_np (low energy, long λmax) G_p Ground State (G) (Stabilized) E_p Excited State (E) G_p->E_p ΔE_p (high energy, short λmax)

Caption: Solvatochromism of this compound illustrating the effect of solvent polarity.

References

Application Notes and Protocols for the Determination of E_T(30) Values

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental procedure for the determination of the empirical solvent polarity parameter, E_T(30), using Reichardt's dye. This parameter is a valuable tool in characterizing the polarity of solvents and solvent mixtures, which is crucial in various fields including chemical synthesis, reaction kinetics, and drug development.[1][2][3][4]

The E_T(30) scale is based on the negative solvatochromism of the pyridinium-N-phenolate betaine dye, commonly known as this compound.[2][5] This dye exhibits a significant shift in its UV-Vis absorption maximum to shorter wavelengths (a hypsochromic or blue shift) as the polarity of the solvent increases.[2][6] The E_T(30) value is the molar transition energy for the longest-wavelength absorption band of this dye in a given solvent, expressed in kcal/mol.[2][7]

Principle of Measurement

The measurement of E_T(30) relies on the pronounced solvatochromism of this compound (2,6-diphenyl-4-(2,4,6-triphenyl-pyridinium-1-yl)phenolate). The large dipole moment of the dye in its electronic ground state is significantly altered upon excitation to the first excited state. Polar solvent molecules arrange themselves around the dye, stabilizing the ground state more than the excited state. This leads to an increase in the transition energy with increasing solvent polarity, which is observed as a blue shift in the absorption spectrum.[2]

The E_T(30) value is calculated from the wavelength of maximum absorption (λ_max) of the dye in the solvent of interest using the following equation:

E_T(30) (kcal/mol) = 28591 / λ_max (nm) [7][8]

Experimental Protocol

This protocol outlines the steps for the spectrophotometric determination of E_T(30) values.

1. Materials and Equipment:

  • This compound (2,6-diphenyl-4-(2,4,6-triphenyl-pyridinium-1-yl)phenolate), Dye content ≥ 90%[5]

  • Solvent of interest (analytical grade or higher)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (typically 1 cm path length)

  • Volumetric flasks

  • Analytical balance

  • Micropipettes

2. Preparation of this compound Stock Solution:

Due to the low solubility of this compound in many solvents and its high molar absorptivity, a dilute solution is typically used. A stock solution in a suitable solvent (e.g., acetone or chloroform) can be prepared and then diluted in the solvent of interest.

  • Accurately weigh a small amount of this compound (e.g., 1-5 mg).

  • Dissolve the dye in a known volume of a volatile solvent in which it is readily soluble (e.g., 10 mL of acetone) to create a stock solution. The concentration should be in the range of 10⁻⁴ to 10⁻⁵ M.

  • Store the stock solution in a dark, airtight container to prevent photodegradation and evaporation.

3. Sample Preparation:

  • Add a small aliquot of the this compound stock solution to the solvent of interest to achieve a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.5 - 1.5).

  • Ensure the amount of the stock solution solvent is negligible compared to the volume of the solvent being tested to avoid altering its polarity. A dilution factor of at least 1:100 is recommended.

4. Spectrophotometric Measurement:

  • Set the spectrophotometer to scan a wavelength range that covers the expected absorption maximum of this compound in the solvent. This typically falls between 400 nm and 850 nm.[2]

  • Use the pure solvent of interest as a blank to zero the spectrophotometer.

  • Fill a quartz cuvette with the prepared dye solution.

  • Record the UV-Vis absorption spectrum of the sample.

  • Determine the wavelength of maximum absorbance (λ_max).

5. Calculation of E_T(30):

  • Use the experimentally determined λ_max to calculate the E_T(30) value using the formula provided above.

Data Presentation

The following table summarizes the E_T(30) values for a selection of common solvents.

SolventE_T(30) (kcal/mol)
Water63.1
Ethylene Glycol56.3
Methanol55.4
Ethanol51.9
2-Propanol48.4
1-Butanol49.7
Acetonitrile45.6
Dimethyl Sulfoxide (DMSO)45.1
Acetone42.2
Dichloromethane40.7
Chloroform39.1
Ethyl Acetate38.1
Tetrahydrofuran (THF)37.4
Diethyl Ether34.5
Toluene33.9
Benzene34.3
n-Hexane31.0
Cyclohexane30.9

Note: These values are approximate and can vary slightly depending on the purity of the solvent and the experimental conditions.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental procedure for measuring E_T(30) values.

ET30_Workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_calculation Data Analysis prep_dye Prepare this compound Stock Solution prep_sample Prepare Sample Solution in Solvent of Interest prep_dye->prep_sample Dilute setup_spec Set up UV-Vis Spectrophotometer prep_sample->setup_spec Transfer to Cuvette blank Run Blank (Pure Solvent) setup_spec->blank measure Measure Absorption Spectrum of Sample blank->measure get_lambda Determine λmax measure->get_lambda calculate Calculate ET(30) ET(30) = 28591 / λmax get_lambda->calculate result ET(30) Value calculate->result

Caption: Experimental workflow for the determination of ET(30) values.

References

Application Note and Protocol: Preparation and Use of Reichardt's Dye Stock Solution for Solvent Polarity Determination

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reichardt's dye, also known as Betaine 30, is a valuable organic dye renowned for its pronounced solvatochromism.[1] This property, characterized by a color change in response to the polarity of the solvent, makes it an excellent probe for investigating solvent properties and solute-solvent interactions. The dye exhibits a significant hypsochromic shift (blue shift) in its UV-visible absorption spectrum as the polarity of the solvent increases. This phenomenon is quantified using the empirical E_T_(30) scale, which is based on the transition energy of this compound in different solvents.[2][3][4][5][6] This application note provides a detailed protocol for the preparation of a this compound stock solution and its application in determining the empirical solvent polarity parameter, E_T_(30).

Safety Precautions

This compound is a chemical substance and should be handled with appropriate safety measures.[7][8][9][10] Always work in a well-ventilated area and wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][8] Avoid inhalation of the powder and direct contact with skin and eyes.[7] In case of a spill, clean it up immediately using dry clean-up procedures to avoid generating dust.[7] Store the dye in a cool, dry, and well-ventilated area away from incompatible materials.[7][8]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its application in determining solvent polarity.

ParameterValue/RangeReference
Chemical Name 2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate[2]
Molar Mass 551.69 g/mol [11]
Typical Stock Solution Concentration ~1 mg/mL in acetone[12]
Typical Working Solution Concentration ~1 x 10⁻⁴ M[11]
UV-Vis Wavelength Range for Analysis 400 nm to 800 nm[12]
E_T_(30) Calculation Formula E_T_ (kcal/mol) = 28591 / λ_max_ (nm)[12]
Solubility Highly soluble in a wide range of organic solvents.[13] Poorly soluble in water.[14][15] Soluble in acetone/water mixtures.[15][16] Insoluble in perfluorohydrocarbons, alkanes, and some esters.[17]

Table of E_T_(30) Values for Common Solvents:

SolventE_T_(30) (kcal/mol)
n-Hexane31.0
Toluene33.9
Tetrahydrofuran (THF)37.4
Ethyl Acetate38.1
Chloroform39.1
Acetone42.2
Acetonitrile45.6
2-Propanol48.4
Ethanol51.9
Methanol55.5
Water63.1

Note: These values are from various sources and may vary slightly depending on experimental conditions.[18]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound in acetone.

Materials:

  • This compound powder (CAS 10081-39-7)

  • Reagent-grade acetone (dry)

  • Analytical balance

  • 10 mL volumetric flask

  • Spatula

  • Weighing paper

  • Pipette

Procedure:

  • Weighing the Dye: Carefully weigh approximately 10 mg of this compound powder onto a piece of weighing paper using an analytical balance.

  • Dissolving the Dye: Transfer the weighed dye into a 10 mL volumetric flask.

  • Adding Solvent: Add a small amount of acetone to the flask to dissolve the dye. Gently swirl the flask to ensure complete dissolution. The solution should appear green in acetone.[16]

  • Diluting to Volume: Once the dye is completely dissolved, add acetone to the flask until the bottom of the meniscus reaches the 10 mL calibration mark.

  • Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the stock solution in a tightly sealed, light-protected container in a cool, dry place.

Protocol 2: Determination of Solvent Polarity (E_T_(30))

This protocol outlines the procedure for using the this compound stock solution to determine the E_T_(30) value of a given solvent.

Materials:

  • This compound stock solution (from Protocol 1)

  • A series of solvents with varying polarities to be tested

  • 10 mL volumetric flasks (one for each solvent)

  • Micropipette

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of Sample Solutions:

    • For each solvent to be tested, label a 10 mL volumetric flask.

    • Using a micropipette, add a small aliquot (e.g., 50-100 µL) of the this compound stock solution to each volumetric flask.

    • Dilute each flask to the 10 mL mark with the respective solvent. The final concentration should result in a maximum absorbance between 0.2 and 1.0.[12]

    • Mix each solution thoroughly by inverting the capped flask. The color of the solution will vary depending on the solvent's polarity.[1]

  • Spectroscopic Measurement:

    • Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

    • Set the wavelength range to scan from 400 nm to 800 nm.[12]

    • Use the pure solvent to be tested as a blank to zero the spectrophotometer.

    • Rinse a quartz cuvette with a small amount of the sample solution and then fill it.

    • Place the cuvette in the spectrophotometer and record the absorption spectrum.

    • Identify the wavelength of maximum absorbance (λ_max_).

  • Calculation of E_T_(30):

    • Use the following equation to calculate the molar transition energy (E_T_): E_T_ (kcal/mol) = 28591 / λ_max_ (nm) [12]

    • The calculated E_T_ value is the E_T_(30) value for that specific solvent.

Diagrams

experimental_workflow cluster_prep Stock Solution Preparation cluster_analysis Solvent Polarity Analysis weigh_dye Weigh this compound dissolve_dye Dissolve in Acetone weigh_dye->dissolve_dye prepare_samples Prepare Sample Solutions in Various Solvents dissolve_dye->prepare_samples measure_absorbance Measure λmax (UV-Vis Spectroscopy) prepare_samples->measure_absorbance calculate_et30 Calculate ET(30) measure_absorbance->calculate_et30

Caption: Workflow for preparing this compound stock solution and determining solvent polarity.

References

Application Note: Determination of Solvent Polarity Using UV-Vis Spectroscopy and Reichardt's Dye

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the determination of solvent polarity using Reichardt's dye, a highly solvatochromic compound, and UV-Vis spectroscopy. The protocol is intended for researchers, scientists, and professionals in drug development and other chemical fields who require an understanding and quantification of solvent effects. This document outlines the principles of solvatochromism, experimental procedures, data analysis, and presents quantitative data in a clear, tabular format.

Introduction

Solvatochromism is the phenomenon where the color of a solute changes with the polarity of the solvent in which it is dissolved.[1] This change is due to the differential solvation of the ground and excited states of the chromophore, which alters the energy gap between these states.[1] this compound (2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenoxide) is a prime example of a solvatochromic dye, exhibiting a significant color change across the visible spectrum in response to solvent polarity.[2][3] This property makes it an excellent probe for creating an empirical scale of solvent polarity, known as the ET(30) scale.[4]

The electronic transition of this compound involves a charge transfer, and the zwitterionic ground state is significantly more polar than the excited state.[5] Consequently, polar solvents stabilize the ground state more than the excited state, leading to a larger energy gap for the electronic transition.[5] This results in a hypsochromic shift (blue shift) of the absorption maximum (λmax) to shorter wavelengths with increasing solvent polarity.[1][6] This application note details the methodology to measure these shifts using UV-Vis spectroscopy and to correlate them with solvent polarity.

Experimental Protocol

This section provides a step-by-step guide for preparing solutions of this compound and performing UV-Vis spectroscopic measurements.

2.1. Materials and Equipment

  • This compound (Betaine 30), Molar Mass: 551.69 g/mol [6]

  • A selection of organic solvents of varying polarities (e.g., hexane, diethyl ether, dichloromethane, acetone, ethanol, methanol, water)[2][5]

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

2.2. Solution Preparation

A stock solution of this compound is prepared to ensure consistency across measurements in different solvents.

  • Stock Solution Preparation: Accurately weigh a small amount of this compound (e.g., 5.5 mg) and dissolve it in a suitable volatile solvent like acetone to prepare a stock solution of approximately 1 x 10-4 M.[6] For example, dissolving 5.5 mg in 100 mL of acetone yields a ~1 x 10-4 M solution.

  • Sample Preparation:

    • Pipette a known volume (e.g., 1 mL) of the stock solution into a series of clean, dry vials.[6]

    • Allow the solvent from the stock solution (e.g., acetone) to evaporate completely. This can be expedited by placing the vials in a fume hood.[6]

    • To each vial, add a known volume (e.g., 10 mL) of the specific solvent to be tested.[6] This will result in a final dye concentration of approximately 1 x 10-5 M.

2.3. UV-Vis Spectroscopic Measurement

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent that will be used for the sample measurement. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectrum to correct for solvent absorbance.

  • Sample Measurement: Rinse the cuvette with a small amount of the this compound solution before filling it. Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a wavelength range of approximately 400 nm to 800 nm.

  • Data Recording: Identify the wavelength of maximum absorbance (λmax) for each solvent. The absorbance at λmax should ideally be between 0.5 and 1.5 for optimal accuracy.

Data Presentation and Analysis

The solvatochromic shift of this compound can be quantified by determining the absorption maxima (λmax) in various solvents. This data can then be used to calculate the empirical solvent polarity parameter, ET(30).

The ET(30) value is the molar transition energy in kcal/mol and is calculated using the following equation[4]:

ET(30) (kcal/mol) = 28591 / λmax (nm)

The following table summarizes the typical absorption maxima and calculated ET(30) values for this compound in a selection of common solvents.

Solventλmax (nm)ET(30) (kcal/mol)Observed Color
Acetone662[5]43.2Green[5]
20% Acetone / 80% Water482[5]59.3Orange-Red[5]
Methanol~550[7]~52.0Orange
Ethanol~590[7]~48.5Red

Note: The exact λmax values can vary slightly depending on the purity of the solvents and the specific instrumentation used.

Logical Workflow and Relationships

The following diagram illustrates the workflow for determining solvent polarity using this compound and the underlying principle of solvatochromism.

G Workflow for Solvent Polarity Determination cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis cluster_principle Solvatochromism Principle prep_stock Prepare this compound Stock Solution prep_samples Prepare Dye Solutions in Various Solvents prep_stock->prep_samples measure_sample Measure UV-Vis Spectrum of Dye Solution prep_samples->measure_sample measure_blank Measure Solvent Blank measure_blank->measure_sample det_lambda Determine λmax measure_sample->det_lambda calc_et30 Calculate ET(30) Value det_lambda->calc_et30 polarity Solvent Polarity calc_et30->polarity Correlates to stabilization Ground State Stabilization polarity->stabilization energy_gap Increased Energy Gap (ΔE) stabilization->energy_gap lambda_max Decreased λmax (Hypsochromic Shift) energy_gap->lambda_max

Caption: Experimental workflow and the principle of solvatochromism.

Conclusion

The use of this compound in conjunction with UV-Vis spectroscopy provides a straightforward and visually impactful method for demonstrating and quantifying the concept of solvent polarity. The significant solvatochromic shift of this dye allows for the creation of a reliable empirical scale (ET(30)) that is valuable in many areas of chemical research and development. This protocol offers a robust and reproducible method for obtaining these measurements.

References

Application of Reichardt's Dye in Monitoring Chemical Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reichardt's dye, a highly solvatochromic betaine dye, serves as a powerful tool for real-time monitoring of chemical reactions. Its profound color change in response to alterations in solvent polarity allows for the tracking of reaction progress, determination of endpoints, and elucidation of reaction kinetics. This is particularly valuable in reactions where the polarity of the medium changes significantly as reactants are converted to products. These application notes provide detailed protocols for utilizing this compound in various chemical monitoring scenarios, including a proposed method for tracking esterification reactions and a protocol for the detection of genotoxic alkylating agents.

The underlying principle of this monitoring technique is the dye's negative solvatochromism. In more polar solvents, the ground state of the dye is stabilized to a greater extent than the excited state, leading to a larger energy gap and a hypsochromic shift (blue shift) in its absorption maximum (λmax). Conversely, in less polar environments, the energy gap is smaller, resulting in a bathochromic shift (red shift) and a visible color change from blue/purple to green/yellow.[1] This sensitivity to the microenvironment makes this compound an effective in-situ probe for a variety of chemical transformations.

Principle of Solvatochromism for Reaction Monitoring

The following diagram illustrates the principle of using this compound to monitor a chemical reaction that involves a change in solvent polarity.

G Principle of Reaction Monitoring using this compound cluster_0 Reaction Progress cluster_1 This compound Response Reactants Reactants (e.g., High Polarity) Products Products (e.g., Low Polarity) Reactants->Products Reaction HighPolarity High Polarity Environment (Blue/Purple Color) Reactants->HighPolarity Corresponds to LowPolarity Low Polarity Environment (Green/Yellow Color) Products->LowPolarity Corresponds to HighPolarity->LowPolarity Bathochromic Shift (Red Shift) Monitor Monitor λmax shift over time with UV-Vis Spectroscopy HighPolarity->Monitor LowPolarity->Monitor Kinetics Correlate λmax shift to Reaction Kinetics/Conversion Monitor->Kinetics

Caption: Logical workflow illustrating the correlation between reaction progress, solvent polarity change, and the spectral response of this compound.

Application 1: Proposed Protocol for Monitoring Esterification Reactions

Esterification reactions, such as the Fischer esterification of a carboxylic acid and an alcohol, typically involve a decrease in the overall polarity of the reaction medium as the more polar reactants are converted into a less polar ester and water. This change in polarity can be monitored in real-time using this compound.

Experimental Protocol

Objective: To monitor the kinetics of the acid-catalyzed esterification of acetic acid with ethanol.

Materials:

  • This compound (Betaine 30)

  • Acetic Acid (glacial)

  • Ethanol (absolute)

  • Sulfuric Acid (concentrated, as catalyst)

  • Anhydrous solvent for stock solution (e.g., acetone or acetonitrile)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Magnetic stirrer and stir bar

  • Glassware: volumetric flasks, pipettes, reaction vessel (e.g., a three-necked flask with condenser)

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of approximately 1 x 10-3 M in a suitable anhydrous solvent (e.g., acetone). The dye's molar mass is 551.69 g/mol .[2]

  • Reaction Setup:

    • In a thermostatted reaction vessel, combine ethanol and acetic acid in the desired molar ratio (e.g., 1:1 or with an excess of ethanol).[3][4]

    • Add a small, precise amount of the this compound stock solution to the reaction mixture to achieve a final concentration that gives a measurable absorbance in the visible range (typically in the µM range). The exact concentration may require optimization.

    • Place the reaction vessel on a magnetic stirrer and add a stir bar for continuous mixing.

    • Allow the mixture to reach the desired reaction temperature (e.g., 50-60°C).[3][4]

  • Initiation and Monitoring:

    • Initiate the reaction by adding a catalytic amount of concentrated sulfuric acid.

    • Immediately begin monitoring the reaction mixture using a UV-Vis spectrophotometer.

    • Record the full UV-Vis spectrum at regular time intervals (e.g., every 5-10 minutes) or monitor the absorbance at the initial λmax.

    • Continue monitoring until no further significant change in the spectrum is observed, indicating the reaction has reached completion or equilibrium.

  • Data Analysis:

    • Identify the λmax of this compound at each time point.

    • Plot the λmax as a function of time. A bathochromic (red) shift is expected as the polarity of the medium decreases with the formation of the ester.

    • To quantify the reaction kinetics, a calibration curve correlating the λmax to the conversion of reactants to products can be created by preparing standards with known compositions of reactants and products.

    • Alternatively, the rate of change of λmax can be used as a direct measure of the reaction rate.

Expected Results and Data Presentation

The progress of the esterification reaction can be visualized by the shift in the absorption maximum of this compound over time.

Time (min)λmax (nm)ET(30) (kcal/mol)*% Conversion (Hypothetical)
048059.560%
1049557.7615%
2051056.0630%
3052554.4645%
6055051.9875%
9056051.0585%
12056550.6090%
18056850.3392% (Equilibrium)

*ET(30) is calculated using the formula: ET(30) (kcal/mol) = 28591 / λmax (nm).

Application 2: Protocol for Detection of Genotoxic Alkylating Agents

This compound can be utilized for the detection of potentially genotoxic alkylating agents, which are a concern in pharmaceutical manufacturing. The reaction between the dye and an alkylating agent leads to a change in its chromophore, resulting in a measurable change in its UV-Vis absorption spectrum.[2] This application is crucial for quality control in drug development and manufacturing.

Experimental Protocol

Objective: To detect the presence of low levels of alkylating agents (e.g., 4-chloro-1-butanol, ethyl methanesulfonate) in a sample.

Materials:

  • This compound

  • Acetonitrile or N,N-dimethylformamide (DMF) as solvent

  • Alkylating agent standards (e.g., 4-chloro-1-butanol, ethyl methanesulfonate)

  • Sample to be tested (e.g., a drug substance or a solution from a synthesis step)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of this compound Solution:

    • Prepare a solution of this compound in acetonitrile or DMF at a concentration that provides a strong absorbance at its λmax (e.g., 618 nm in acetonitrile, 624 nm in DMF).[2]

  • Sample Preparation and Reaction:

    • Add a known amount of the sample to be tested to the this compound solution.

    • For quantitative analysis, prepare a series of standards containing known concentrations of the target alkylating agent (e.g., 5-10 ppm).[2]

    • Incubate the solutions at a controlled temperature and monitor the absorbance at the λmax over time.

  • Data Analysis:

    • A decrease in the absorbance at the λmax of the unreacted dye indicates a reaction with an alkylating agent.

    • Plot the change in absorbance as a function of the concentration of the alkylating agent to create a calibration curve.

    • The concentration of the alkylating agent in the unknown sample can be determined from this calibration curve.

Data Presentation

The change in absorbance of the this compound solution upon reaction with an alkylating agent can be tabulated for quantitative analysis.

Alkylating Agent Conc. (ppm)Initial Absorbance at λmaxFinal Absorbance at λmaxΔ Absorbance
0 (Blank)1.0521.0500.002
51.0530.9850.068
101.0510.9200.131
201.0550.7950.260
Sample X1.0540.9530.101

General Experimental Workflow

The following diagram outlines a general workflow for using this compound to monitor a chemical reaction.

G General Workflow for Reaction Monitoring A Prepare this compound Stock Solution B Set up Reaction Mixture with Dye A->B C Initiate Reaction B->C D Monitor UV-Vis Spectrum over Time C->D E Analyze Spectral Data (λmax shift or Absorbance change) D->E F Correlate Data to Reaction Progress E->F G Determine Kinetics/ Endpoint/Concentration F->G

Caption: A stepwise experimental workflow for monitoring chemical reactions using this compound.

Concluding Remarks

The application of this compound in monitoring chemical reactions offers a simple, visually intuitive, and powerful method for gaining real-time insights into reaction kinetics and mechanisms. The protocols provided herein serve as a starting point for researchers to develop and optimize methods for their specific systems of interest. The key to successful application lies in the careful selection of reaction conditions and the establishment of a clear correlation between the solvatochromic shift of the dye and the progress of the chemical reaction. With its exceptional sensitivity to the chemical environment, this compound will continue to be a valuable probe in the fields of chemistry, materials science, and drug development.

References

Determining the Polarity of Ionic Liquids with Reichardt's Dye: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ionic liquids (ILs), salts with melting points below 100°C, have garnered significant interest across various scientific disciplines, including chemical synthesis, catalysis, and drug development, owing to their unique physicochemical properties such as low volatility, high thermal stability, and tunable solvency. The polarity of an ionic liquid is a critical parameter that governs its interaction with solutes and, consequently, its performance in different applications. Reichardt's dye, a solvatochromic probe, offers a straightforward and reliable method to empirically determine the polarity of ionic liquids. This application note provides a detailed protocol for determining the polarity of ionic liquids using this compound and presents a compilation of polarity data for a range of commonly used ionic liquids.

The polarity of a solvent is quantified using the ET(30) scale, which is derived from the solvatochromic shift of the longest-wavelength absorption band of this compound (2,6-diphenyl-4-(2,4,6-triphenyl-pyridinium-1-yl)phenolate). The dye exhibits a significant color change depending on the polarity of the solvent, shifting from green in nonpolar solvents to yellow/orange in polar solvents. This shift is due to the differential stabilization of the zwitterionic ground state and the less polar excited state of the dye by the solvent molecules. In more polar solvents, the ground state is stabilized to a greater extent than the excited state, leading to a larger energy gap for the π-π* transition and a hypsochromic (blue) shift in the absorption maximum (λmax).

Principle of Polarity Measurement with this compound

The interaction between this compound and solvent molecules of varying polarity leads to a shift in the dye's UV-Vis absorption spectrum. This phenomenon, known as solvatochromism, is the basis for the ET(30) polarity scale.

G cluster_0 Less Polar Solvent cluster_1 More Polar Solvent Ground State (Less Polar) Ground State (Zwitterionic) Excited State (Less Polar) Excited State (Less Polar) Ground State (Less Polar)->Excited State (Less Polar) ΔE (small) (Low Energy Light) Ground State (More Polar) Ground State (Stabilized by polar solvent) Excited State (More Polar) Excited State (Less Stabilized) Ground State (More Polar)->Excited State (More Polar) ΔE (large) (High Energy Light)

Caption: Solvatochromic shift of this compound in solvents of different polarities.

Experimental Protocol

This protocol outlines the steps for determining the ET(30) value of an ionic liquid using a UV-Vis spectrophotometer.

Materials:

  • This compound (2,6-diphenyl-4-(2,4,6-triphenylpyridinium-1-yl)phenolate)

  • Ionic Liquid (IL) to be tested

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a small amount of this compound (e.g., 1-2 mg).

    • Dissolve the dye in a suitable volatile solvent (e.g., acetone or dichloromethane) in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL). The choice of solvent is for ease of handling and removal.

  • Preparation of the Ionic Liquid Sample:

    • Place a known volume or weight of the ionic liquid into a clean, dry vial.

    • Add a small aliquot of the this compound stock solution to the ionic liquid.

    • Gently heat and/or stir the mixture to ensure complete dissolution of the dye and to evaporate the volatile solvent used for the stock solution. The final concentration of the dye in the IL should be low enough to yield an absorbance in the range of 0.6 to 0.9.

  • UV-Vis Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.

    • Set the wavelength range to scan from 400 nm to 800 nm.

    • Use the pure ionic liquid (without the dye) as the blank to zero the spectrophotometer.

  • Measurement of λmax:

    • Fill a quartz cuvette with the ionic liquid containing the dissolved this compound.

    • Place the cuvette in the spectrophotometer and record the UV-Vis absorption spectrum.

    • Determine the wavelength of maximum absorbance (λmax) from the spectrum.

  • Calculation of ET(30):

    • The ET(30) value is calculated from the λmax using the following equation:

    ET(30) (kcal/mol) = 28591 / λmax (nm)

G start Start prep_dye Prepare Reichardt's Dye Stock Solution start->prep_dye prep_il Prepare Ionic Liquid Sample with Dye prep_dye->prep_il setup_spec Setup UV-Vis Spectrophotometer prep_il->setup_spec measure_lambda Measure λmax setup_spec->measure_lambda calculate_et30 Calculate ET(30) measure_lambda->calculate_et30 end End calculate_et30->end

Caption: Experimental workflow for determining the ET(30) value of an ionic liquid.

Data Presentation: ET(30) Values of Common Ionic Liquids

The following table summarizes the ET(30) values for a selection of ionic liquids with different cations and anions. These values provide a comparative measure of their polarities.

Cation FamilyCationAnionET(30) (kcal/mol)
Imidazolium 1-Butyl-3-methylimidazolium ([BMIM])Hexafluorophosphate ([PF6])51.9
1-Butyl-3-methylimidazolium ([BMIM])Tetrafluoroborate ([BF4])52.6
1-Butyl-3-methylimidazolium ([BMIM])Bis(trifluoromethylsulfonyl)imide ([NTf2])46.1
1-Ethyl-3-methylimidazolium ([EMIM])Ethyl sulfate ([EtSO4])54.7
1-Hexyl-3-methylimidazolium ([HMIM])Chloride ([Cl])61.2
Pyridinium 1-Butyl-4-methylpyridinium ([BMPy])Tetrafluoroborate ([BF4])50.8
1-Ethyl-3-methylpyridinium ([EMPy])Bis(trifluoromethylsulfonyl)imide ([NTf2])46.5
Ammonium CholineAcetate ([OAc])58.5
Tetrabutylammonium ([TBA])Bromide ([Br])49.3
Phosphonium Trihexyl(tetradecyl)phosphonium ([P6,6,6,14])Chloride ([Cl])45.6
Tributylmethylphosphonium ([P4,4,4,1])Methylsulfate ([MeSO4])53.4

Note: ET(30) values can be influenced by the purity of the ionic liquid, water content, and the specific experimental conditions. The values presented here are for reference and may vary slightly between different studies.

Conclusion

The use of this compound provides a convenient and effective method for characterizing the polarity of ionic liquids. The ET(30) scale is a valuable tool for researchers and professionals in selecting the appropriate ionic liquid for a specific application, thereby optimizing reaction conditions, separation processes, and drug delivery systems. The straightforward experimental protocol and the clear visual indication of polarity make this a widely accessible technique for both academic and industrial laboratories.

Application Notes and Protocols for Characterizing Polymer Surface Polarity using Reichardt's Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The polarity of a polymer surface is a critical parameter that dictates its interactions with the surrounding environment. It influences a wide range of phenomena, including adhesion, wettability, biocompatibility, and the adsorption of molecules such as drugs and proteins. A thorough understanding and characterization of surface polarity are therefore essential in fields ranging from materials science and biomedical engineering to pharmaceutical drug development.

Reichardt's dye (Betaine 30) is a powerful molecular probe used to empirically determine the polarity of solvents and surfaces.[1][2] Its utility lies in its pronounced negative solvatochromism, meaning the color of the dye changes significantly with the polarity of its environment.[1][3] This phenomenon arises from the differential stabilization of the dye's zwitterionic ground state and its less polar excited state by the surrounding medium.[4] In a more polar environment, the ground state is stabilized to a greater extent than the excited state, leading to a larger energy gap for the π → π* electronic transition. This results in a hypsochromic shift (a shift to a shorter wavelength or higher energy) in the dye's absorption spectrum.[5] This relationship allows for the quantification of surface polarity through UV-Vis spectroscopy.

The polarity is typically expressed using the empirical ET(30) scale, which is the molar transition energy in kcal/mol.[5][6] This application note provides a detailed protocol for utilizing this compound to characterize the surface polarity of polymers.

Principle of Solvatochromism

The solvatochromic effect of this compound is based on the interaction of the dye molecule with the dipoles of the surrounding medium, in this case, the polymer surface. The ground state of this compound is a highly polar zwitterion, while its excited state is significantly less polar. Polar functional groups on a polymer surface will strongly interact with and stabilize the polar ground state of the dye. This stabilization is weaker for the less polar excited state. Consequently, a higher energy input (light of a shorter wavelength) is required to induce the electronic transition in a more polar environment.

cluster_ground Ground State (High Polarity) cluster_excited Excited State (Low Polarity) cluster_nonpolar Nonpolar Environment cluster_polar Polar Environment Ground_State This compound (Zwitterionic) Excited_State This compound (Less Polar) E_Nonpolar ΔE (small) Ground_Nonpolar Slightly Stabilized Ground State Excited_Nonpolar Excited State Ground_Nonpolar->Excited_Nonpolar hν (low energy, long wavelength) Ground_Polar Highly Stabilized Ground State E_Polar ΔE (large) Excited_Polar Slightly Stabilized Excited State Ground_Polar->Excited_Polar hν (high energy, short wavelength)

Energy level diagram illustrating the principle of negative solvatochromism.

Quantitative Data

The surface polarity of a polymer is quantified by the ET(30) value, which is calculated from the wavelength of maximum absorbance (λmax) of this compound on the polymer surface using the following equation:

ET(30) (kcal/mol) = 28591 / λmax (nm) [7]

To provide a reference for the measured surface polarities, the following table lists the ET(30) values for a range of common solvents with varying polarities.

Solventλmax (nm)ET(30) (kcal/mol)
Water45363.1
Methanol51455.6
Ethanol54952.1
2-Propanol58648.8
Acetonitrile62246.0
Acetone67642.3
Dichloromethane70740.4
Chloroform74138.6
Toluene85733.4
n-Hexane97629.3

Note: These values can vary slightly depending on the purity of the solvent and the specific experimental conditions.

Published ET(30) values for some polymer surfaces are provided below for comparison.

PolymerET(30) (kcal/mol)
Poly(methyl methacrylate) (PMMA)~45-46
Poly(vinyl chloride) (PVC)~40-41

Experimental Protocols

This section details the necessary steps to prepare the polymer samples, apply the dye, and perform the spectroscopic measurements to determine the surface polarity.

G A 1. Polymer Film Preparation C 3. Dye Application to Polymer Surface A->C B 2. This compound Solution Preparation B->C D 4. Solvent Evaporation C->D E 5. UV-Vis Spectroscopic Measurement D->E F 6. Data Analysis and E_T(30) Calculation E->F

Experimental workflow for determining polymer surface polarity.

Protocol 1: Polymer Film Preparation

The method of polymer film preparation will depend on the specific polymer and the desired film characteristics. Common methods include spin-coating, dip-coating, and solution casting.

A. Spin-Coating (for uniform, thin films):

  • Prepare a solution of the polymer in a suitable volatile solvent (e.g., toluene, chloroform, acetone) at a concentration that yields the desired film thickness.

  • Clean the substrate (e.g., glass slide, silicon wafer) thoroughly. A common cleaning procedure involves sonication in a series of solvents such as acetone, isopropanol, and deionized water, followed by drying with a stream of nitrogen.

  • Place the substrate on the spin-coater chuck.

  • Dispense the polymer solution onto the center of the substrate.

  • Spin the substrate at a defined speed (e.g., 1000-4000 rpm) for a specified time (e.g., 30-60 seconds) to create a uniform film.

  • Anneal the film if necessary to remove residual solvent and improve film quality.

B. Solution Casting (for thicker films):

  • Prepare a concentrated solution of the polymer in a suitable solvent.

  • Pour the solution into a flat-bottomed dish (e.g., a petri dish).

  • Allow the solvent to evaporate slowly in a controlled environment (e.g., a fume hood with the sash partially closed) to form a film.

  • Carefully peel the film from the dish once it is completely dry.

Protocol 2: this compound Application

A. Solution-Based Application:

  • Prepare a dilute solution of this compound (e.g., 0.1 - 1.0 mg/mL) in a non-polar, volatile solvent in which the polymer is not soluble (e.g., hexane, cyclohexane).

  • Immerse the polymer film in the dye solution for a specified period (e.g., 1-5 minutes) to allow for the adsorption of the dye onto the surface.

  • Alternatively, drop-cast a small volume of the dye solution onto the polymer surface and allow the solvent to evaporate.

  • Ensure the solvent used for the dye solution does not swell or dissolve the polymer film.

B. Vapor Deposition (for sensitive polymer surfaces):

  • Place the polymer film in a vacuum chamber.

  • Gently heat a small amount of solid this compound in a crucible within the chamber to induce sublimation.

  • Allow the dye vapor to deposit onto the polymer surface. This method avoids solvent-polymer interactions.

Protocol 3: UV-Vis Spectroscopic Measurement
  • After the application of the dye and complete evaporation of the solvent, mount the polymer film in the sample holder of a UV-Vis spectrophotometer.

  • Use a clean, uncoated substrate or an undyed polymer film as a reference.

  • Record the absorbance spectrum of the dye on the polymer surface over a wavelength range that encompasses the visible region (e.g., 400-800 nm).

  • Identify the wavelength of maximum absorbance (λmax) from the spectrum.

Protocol 4: Data Analysis
  • From the recorded UV-Vis spectrum, determine the λmax of the charge-transfer band of this compound.

  • Calculate the ET(30) value using the equation: ET(30) (kcal/mol) = 28591 / λmax (nm)

  • For robust results, repeat the measurement on multiple samples and report the average ET(30) value with the standard deviation.

Factors to Consider and Troubleshooting

  • Dye Concentration: The concentration of the adsorbed dye should be low enough to avoid the formation of dye aggregates, which can affect the absorption spectrum.

  • Solvent Choice: The solvent used to apply the dye must be carefully chosen to ensure it does not alter the polymer surface.

  • Surface Roughness: The roughness of the polymer surface can influence the spectroscopic measurement. Strive for smooth and uniform films.

  • Environmental Conditions: The presence of moisture can affect the measured polarity. It is advisable to perform experiments in a controlled environment.

  • Dye Stability: this compound can be sensitive to light and may degrade over time. Prepare fresh solutions and store them in the dark.[8]

Conclusion

The use of this compound offers a straightforward and effective method for the quantitative characterization of polymer surface polarity.[9] The experimental protocols outlined in this application note provide a comprehensive guide for researchers to implement this technique. By accurately determining the ET(30) value, scientists and drug development professionals can gain valuable insights into the surface properties of polymers, aiding in the design of materials with tailored functionalities for a wide array of applications.

References

Application Notes and Protocols for High-Pressure Crystallization Studies Using Reichardt's Dye

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Reichardt's dye as a molecular probe in high-pressure crystallization studies. The protocols outlined below are designed to be adaptable for various research applications, from fundamental studies of solvatochromism and piezochromism to practical applications in pharmaceutical polymorph screening and materials science.

Introduction

This compound, a member of the pyridinium N-phenolate betaine class of dyes, is renowned for its pronounced negative solvatochromism.[1][2] This means its color, and correspondingly its UV-Vis absorption maximum, is highly sensitive to the polarity of its solvent environment.[1] This sensitivity extends to changes induced by high pressure, a phenomenon known as piezochromism.[3][4] By subjecting solutions of this compound to high pressure, researchers can induce crystallization and simultaneously monitor the changes in the local microenvironment through in-situ spectroscopic techniques.[5][6] This approach offers valuable insights into nucleation, crystal growth, and the formation of different solid-state forms (solvatomorphism).[5][6]

The combination of high-pressure techniques, such as the use of a Diamond Anvil Cell (DAC), with in-situ UV-Vis spectroscopy and X-ray diffraction provides a powerful toolkit for elucidating the intricate relationships between solvent-solute interactions, pressure, and the resulting solid-state properties of materials.[4][5]

Key Applications

  • Pharmaceutical Polymorph and Solvate Screening: High pressure can be employed to access novel crystalline forms of active pharmaceutical ingredients (APIs) that may not be obtainable under ambient conditions. This compound can act as an in-situ probe to monitor the crystallization process and the nature of the solvent environment within the crystal lattice.

  • Materials Science: Understanding the influence of pressure on crystallization is crucial for the development of new materials with tailored optical, electronic, or mechanical properties. The piezo-solvatochromic behavior of this compound can be harnessed to create pressure-sensitive sensors.[6]

  • Fundamental Studies of Solvation and Nucleation: The extreme sensitivity of this compound to its molecular surroundings provides a unique window into the fundamental processes of solvation, molecular association, and the initial stages of crystal nucleation under high-pressure regimes.[5]

Experimental Protocols

The following protocols provide a generalized framework for conducting high-pressure crystallization studies using this compound. Specific parameters should be optimized based on the system under investigation.

Protocol 1: Sample Preparation for High-Pressure Studies
  • Dye and Solvent Selection:

    • Choose a suitable this compound derivative. A common example is 4-(2,4,6-triphenyl-1-pyridinio)phenolate, often referred to as ET(1).[5]

    • Select a solvent or a mixture of solvents relevant to the crystallization study. Ensure the solvents are of high purity and are dry if anhydrous conditions are required.

  • Solution Preparation:

    • Prepare a dilute solution of this compound in the chosen solvent. A typical starting concentration is in the range of 10⁻⁴ M, though the optimal concentration may vary depending on the path length of the high-pressure cell.[7]

    • Ensure the dye is fully dissolved. Gentle warming or sonication may be applied if necessary.

Protocol 2: High-Pressure Crystallization and In-Situ UV-Vis Spectroscopy

This protocol utilizes a Diamond Anvil Cell (DAC) for generating high pressures and an integrated spectrophotometer for in-situ analysis.

  • Diamond Anvil Cell (DAC) Preparation:

    • Select and clean the diamond anvils and the gasket material (e.g., stainless steel, beryllium).

    • Indent the gasket to the desired thickness using the DAC.

    • Drill a sample chamber in the center of the indentation. The chamber diameter is typically 1/3 to 1/2 of the diamond culet size.[8]

  • Sample Loading:

    • Place a small ruby chip into the sample chamber for pressure calibration via ruby fluorescence spectroscopy.[9]

    • Introduce the prepared this compound solution into the sample chamber.

    • If studying the crystallization of another compound, a crystal of that compound can be placed in the chamber along with the dye solution.[4]

    • Seal the DAC by closing the anvils.

  • Pressure Application and Spectroscopic Measurement:

    • Mount the DAC in a high-pressure apparatus coupled with a UV-Vis spectrometer.

    • Gradually increase the pressure by tightening the screws of the DAC.[10]

    • At each pressure increment, measure the pressure by focusing a laser on the ruby chip and measuring the shift in its fluorescence peak.[10]

    • Record the UV-Vis absorption spectrum of the this compound solution.

    • Monitor the solution for any visual signs of crystallization.

    • Continue this process until crystallization is observed or the desired pressure is reached.

  • Data Analysis:

    • Plot the maximum absorption wavelength (λmax) of this compound as a function of pressure.

    • Anomalous changes or sharp shifts in the λmax vs. pressure plot can indicate the onset of crystallization or a phase transition.[4]

Protocol 3: In-Situ High-Pressure Single-Crystal X-ray Diffraction

This protocol is used to determine the crystal structure of the solvates formed under high pressure.

  • Experimental Setup:

    • The experiment is typically performed at a synchrotron source to achieve the required X-ray beam intensity and resolution.

    • A DAC is used to pressurize the sample, which is mounted on a goniometer for crystal orientation.

  • Procedure:

    • Prepare and load the DAC as described in Protocol 2.

    • Induce crystallization by increasing the pressure.

    • Once a suitable single crystal has formed in-situ, it is centered in the X-ray beam.

    • Collect diffraction data at various pressures to determine the crystal structure and its evolution with pressure.

Data Presentation

The following tables summarize quantitative data from a study on the piezo-solvatochromism of this compound ET(1) in various solvents. This data illustrates the typical information that can be obtained from these experiments.

Table 1: UV-Vis Absorption Maxima of ET(1) in Different Solvents as a Function of Pressure

Pressure (GPa)Methanol (λmax, nm)Ethanol (λmax, nm)Acetone (λmax, nm)
0.1~520~550~620
1.0~490~520~580
2.0~470~500~550
3.0~460~480~530
4.0~450~470~510
>4.33--Bathochromic shift to ~456

Data adapted from Sobczak & Katrusiak, IUCrJ (2024).[11] Note the anomalous "U-turn" shift observed in acetone above its hydrostatic limit.[11]

Table 2: Crystallographic Data for ET(1) Solvates Formed Under High Pressure

CompoundPressure (GPa)Crystal SystemSpace Group
ET(1)·4CH₃OH0.82MonoclinicP2₁/n
ET(1)·4C₂H₅OH·H₂O0.76TrigonalR3c

Data adapted from Sobczak & Katrusiak, IUCrJ (2024).[5]

Visualizations

Experimental Workflow for High-Pressure Crystallization Studies

G cluster_prep Sample Preparation cluster_exp High-Pressure Experiment cluster_analysis Data Analysis prep_dye Prepare this compound Solution load_dac Load DAC with Solution and Ruby prep_dye->load_dac prep_dac Prepare Diamond Anvil Cell (DAC) prep_dac->load_dac apply_pressure Apply and Measure Pressure load_dac->apply_pressure collect_data In-situ Data Collection (UV-Vis / X-ray) apply_pressure->collect_data collect_data->apply_pressure Iterate at different pressures analyze_spectra Analyze Spectroscopic Shifts collect_data->analyze_spectra determine_structure Determine Crystal Structure collect_data->determine_structure correlate_data Correlate Spectroscopic and Structural Data analyze_spectra->correlate_data determine_structure->correlate_data

Caption: Workflow for high-pressure crystallization studies.

Signaling Pathway: Solvatochromic and Piezochromic Effects

G cluster_stimulus Stimulus cluster_molecule This compound cluster_response Observed Effect solvent Solvent Polarity ground_state Dipolar Ground State (μg) solvent->ground_state Stabilizes pressure High Pressure pressure->ground_state Stabilizes excited_state Less Dipolar Excited State (μe) ground_state->excited_state π-π* Transition energy_gap Increased Energy Gap (ΔE) ground_state->energy_gap excited_state->energy_gap absorption_shift Hypsochromic Shift (Blueshift) energy_gap->absorption_shift

Caption: Mechanism of negative solvatochromism and piezochromism.

References

Application Notes and Protocols for Employing Reichardt's Dye as a pH Indicator in Chemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reichardt's dye, formally known as 2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate (Betaine 30), is a highly versatile organic molecule renowned for its extreme solvatochromism—the pronounced shift in its color in response to the polarity of the surrounding solvent. While its application in determining solvent polarity is well-established, its utility as a pH indicator in chemical analysis is a valuable, albeit less commonly documented, application. This phenomenon, known as halochromism, arises from the protonation of the phenolate oxygen atom in acidic media, leading to a distinct and visually perceptible color change.

This document provides detailed application notes and experimental protocols for the utilization of this compound as a pH indicator. It is intended to guide researchers, scientists, and professionals in the field of drug development in leveraging the unique properties of this dye for pH-sensitive analyses.

Principle of Operation: From Solvatochromism to Halochromism

The vibrant color of this compound in various solvents is attributed to a strong intramolecular charge-transfer (ICT) absorption band. The zwitterionic ground state of the dye is highly polar. In acidic conditions, the highly basic phenolate oxygen atom can be protonated. This protonation disrupts the intramolecular charge-transfer character of the molecule, causing the disappearance of the long-wavelength absorption band responsible for its color. This results in a dramatic color change, typically from a colored solution (e.g., green, blue, or red depending on the solvent) to a yellow or colorless state. The equilibrium between the deprotonated (colored) and protonated (less colored/colorless) forms is pH-dependent, forming the basis of its function as a pH indicator.

A derivative of this compound, 2,6-dichloro-4-(2,4,6-triphenylpyridinium-1-yl)phenolate (Betaine 33), is noted to have a lower pKa than the standard Betaine 30, which may be advantageous for applications in more acidic conditions.

dot

Caption: Acid-base equilibrium of this compound.

Quantitative Data

The following table summarizes the key spectral properties of this compound in its deprotonated and protonated forms. The exact absorption maximum (λmax) of the deprotonated form is highly solvent-dependent.

FormColorKey Spectral FeatureApproximate λmax of Protonated Form
Deprotonated (Basic/Neutral)Solvent-dependent (e.g., Green in acetone)Strong intramolecular charge-transfer (ICT) bandN/A
Protonated (Acidic)Yellow to ColorlessDisappearance of ICT band, appearance of a new band at shorter wavelength~450 nm (in chloroform, for a derivative)

Experimental Protocols

Protocol 1: Qualitative Determination of pH using this compound

This protocol describes a simple method for visually assessing the acidity of a solution.

Materials:

  • This compound (Betaine 30)

  • Solvent (e.g., Acetone, Ethanol)

  • Test tubes or small vials

  • Droppers or pipettes

  • Sample solution of unknown pH

  • Acidic solution (e.g., 0.1 M HCl) for positive control

  • Basic solution (e.g., 0.1 M NaOH) for negative control

Procedure:

  • Prepare a stock solution of this compound: Dissolve a small amount of this compound (e.g., 1-2 mg) in 10 mL of the chosen solvent to obtain a distinctly colored solution. The concentration may need to be adjusted to achieve a suitable color intensity.

  • Aliquot the dye solution: Add 1 mL of the this compound stock solution to three separate test tubes.

  • Perform the test:

    • To the first test tube, add a few drops of the sample solution.

    • To the second test tube (positive control), add a few drops of the acidic solution.

    • To the third test tube (negative control), add a few drops of the basic solution.

  • Observe the color change: A change from the initial color to yellow or colorless in the sample tube indicates an acidic pH. Compare the color to the positive and negative controls.

dot

G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis A Prepare this compound Stock Solution B Aliquot Dye Solution into Test Tubes A->B C Add Sample/Controls to Test Tubes B->C D Observe and Compare Color Changes C->D

Caption: Workflow for qualitative pH determination.

Protocol 2: Spectrophotometric pH Titration using this compound

This protocol provides a quantitative method to determine the pKa of an acid or to monitor pH changes during a titration.

Materials:

  • This compound (Betaine 30)

  • Spectrophotometer

  • Quartz cuvettes

  • Burette

  • pH meter (for calibration)

  • Stir plate and stir bar

  • Solvent mixture (e.g., a mixture of an organic solvent like ethanol and water to ensure solubility and allow for pH control)

  • Standardized acid solution (e.g., 0.1 M HCl)

  • Standardized base solution (e.g., 0.1 M NaOH)

  • Analyte solution

Procedure:

  • Prepare the analyte solution: Dissolve the analyte in the chosen solvent mixture. Add a small, known concentration of this compound to this solution. The concentration should be sufficient to give a measurable absorbance but not so high as to be opaque.

  • Set up the titration: Place the beaker with the analyte solution on a stir plate, introduce a stir bar, and immerse a calibrated pH electrode.

  • Initial Spectrophotometric Measurement: Transfer a small aliquot of the initial solution to a cuvette and record the full UV-Vis spectrum. Note the absorbance at the λmax of the deprotonated form of this compound.

  • Perform the titration:

    • Begin adding the titrant (acid or base) from the burette in small, known increments.

    • After each addition, allow the solution to equilibrate, record the pH using the pH meter, and take an aliquot for spectrophotometric analysis.

    • Record the full UV-Vis spectrum or the absorbance at the λmax of both the deprotonated and protonated forms.

  • Data Analysis:

    • Plot the absorbance at the λmax of the deprotonated form versus the added volume of titrant or versus the measured pH.

    • The point of inflection in the absorbance vs. volume plot corresponds to the equivalence point of the titration.

    • A plot of absorbance vs. pH can be used to determine the pKa of the protonated this compound in the specific solvent system used. The pKa is the pH at which the concentrations of the protonated and deprotonated forms are equal, which corresponds to the midpoint of the absorbance change.

dot

G cluster_0 Setup cluster_1 Titration & Measurement cluster_2 Data Analysis A Prepare Analyte with This compound C Setup Titration Apparatus A->C B Calibrate pH Meter B->C D Add Titrant Incrementally C->D E Record pH D->E F Record UV-Vis Spectrum E->F F->D G Plot Absorbance vs. pH/Volume F->G H Determine Equivalence Point / pKa G->H

Caption: Workflow for spectrophotometric pH titration.

Applications in Drug Development

  • Monitoring pH in non-aqueous or mixed-solvent systems: Many drug formulations and synthetic reactions are carried out in non-aqueous environments where traditional pH measurements can be challenging. This compound can serve as a visual or spectrophotometric indicator of apparent pH in such systems.

  • Probing the acidity of microenvironments: The dye can be used to investigate the pH of micro-heterogeneous systems, such as micelles or the active sites of enzymes, which are relevant in drug delivery and enzymology.

  • High-throughput screening: The distinct color change of this compound makes it suitable for use in high-throughput screening assays to identify compounds that alter the pH of a system.

Limitations and Considerations

  • Solvent Dependence: The pKa of the protonated form of this compound is dependent on the solvent system used. Therefore, calibration is necessary for each specific solvent mixture.

  • Solubility: this compound has limited solubility in highly polar solvents like water and also in very nonpolar solvents. A suitable solvent or solvent mixture must be chosen to ensure the solubility of both the dye and the analyte.

  • Interference: The color of the analyte or other components in the sample may interfere with the visual or spectrophotometric determination. It is important to run appropriate blanks and controls. The protonated form of the dye is yellow, which can be difficult to distinguish from other yellow-colored compounds.

  • Ionic Strength: The ionic strength of the solution can influence the acid-base equilibrium of the dye. It is advisable to maintain a constant ionic strength during quantitative measurements if possible.

Conclusion

This compound, with its pronounced halochromic properties, offers a valuable tool for pH indication in various chemical analyses, particularly in non-aqueous and mixed-solvent systems where traditional methods may be inadequate. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers and professionals to effectively employ this versatile dye in their work. Careful consideration of the solvent system and potential interferences is crucial for obtaining accurate and reliable results.

Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of Reichardt's Dye

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and purification of Reichardt's dye. This guide is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental process. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant?

This compound, also known as Betaine 30, is an organic dye renowned for its pronounced solvatochromism. This means its color changes significantly depending on the polarity of the solvent it is dissolved in, spanning the entire visible spectrum.[1] This property makes it an invaluable tool for creating empirical scales of solvent polarity.[2]

Q2: What is the general synthetic route for this compound?

A common and relatively recent synthesis involves a multi-step process. It begins with the nitration of 2,6-diphenylphenol, followed by the reduction of the resulting nitro compound to an amine. This amine is then reacted with 2,4,6-triphenylpyrylium hydrogensulfate. The final step is the formation of the betaine by treatment with a base like sodium hydroxide.[2]

Q3: What are the expected spectroscopic properties of pure this compound?

Pure this compound exhibits characteristic UV-Vis and NMR spectra. The UV-Vis spectrum is dominated by a long-wavelength absorption band that is highly sensitive to solvent polarity.[1] Detailed 1H and 13C NMR assignments have been reported and can be used to confirm the structure and purity of the synthesized dye.

Q4: In which solvents is this compound known to be unstable?

Some studies have reported that extended π-systems based on the this compound scaffold can be unstable and prone to degradation in certain solvents. While specific solvent incompatibilities for the parent this compound are not extensively documented in the initial search results, it is a crucial factor to consider during its synthesis, purification, and application.

Troubleshooting Guide: Synthesis

This section addresses common issues that may arise during the synthesis of this compound.

Problem 1: Low yield of the final product.

  • Possible Cause 1: Incomplete reaction in one or more steps.

    • Solution: Monitor each reaction step using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting materials before proceeding to the next step.

  • Possible Cause 2: Suboptimal reaction conditions.

    • Solution: Ensure that the reaction temperatures and times are appropriate for each step as described in detailed protocols. For instance, the final condensation reaction may require heating.

  • Possible Cause 3: Loss of product during workup and purification.

    • Solution: Be cautious during extraction and washing steps to avoid loss of the product into the aqueous phase. When purifying by column chromatography, ensure the chosen eluent system provides good separation without causing the product to elute too quickly or not at all.

Problem 2: The final product is not the expected color or appears impure.

  • Possible Cause 1: Presence of unreacted starting materials or side products.

    • Solution: Use TLC to analyze the crude product. If multiple spots are observed, purification by column chromatography or recrystallization is necessary.

  • Possible Cause 2: Degradation of the dye.

    • Solution: this compound and its analogues can be sensitive to prolonged exposure to light, air, or certain solvents. Store the product in a dark, cool, and dry place. During purification, minimize the time the dye is in solution, especially in potentially degrading solvents.

Troubleshooting Guide: Purification

This section provides guidance on common challenges encountered during the purification of this compound.

Recrystallization

Problem 1: The dye does not crystallize from the solution upon cooling.

  • Possible Cause 1: The solution is not saturated.

    • Solution: The initial amount of solvent used for dissolving the crude product might have been too large. Carefully evaporate some of the solvent to concentrate the solution and induce crystallization.

  • Possible Cause 2: The cooling process is too rapid.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of larger, purer crystals.

  • Possible Cause 3: The presence of significant impurities inhibiting crystallization.

    • Solution: If the product is highly impure, a preliminary purification by column chromatography may be necessary before attempting recrystallization.

Problem 2: The recrystallized product is still impure.

  • Possible Cause 1: Impurities co-crystallized with the product.

    • Solution: This can happen if the cooling process is too fast or if the concentration of impurities is very high. A second recrystallization may be necessary. Ensure that the minimum amount of hot solvent is used to dissolve the solid.

  • Possible Cause 2: Inefficient washing of the crystals.

    • Solution: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any residual impurities adhering to the crystal surface.

Column Chromatography

Problem 1: Poor separation of the dye from impurities.

  • Possible Cause 1: Inappropriate eluent system.

    • Solution: The polarity of the eluent is critical. For silica gel chromatography, a non-polar stationary phase, a solvent system of intermediate polarity is generally required. Start with a less polar eluent and gradually increase the polarity. A good starting point for method development is to find an eluent system that gives the desired product an Rf value of approximately 0.2-0.4 on a TLC plate.

  • Possible Cause 2: Overloading the column.

    • Solution: The amount of crude product loaded onto the column should not exceed its capacity. Overloading leads to broad bands and poor separation.

  • Possible Cause 3: Improperly packed column.

    • Solution: Ensure the column is packed uniformly to avoid channeling, which results in inefficient separation.

Problem 2: The dye streaks on the TLC plate and the column.

  • Possible Cause 1: The compound is highly polar and interacts strongly with the stationary phase.

    • Solution: Adding a small amount of a more polar solvent, such as methanol or a few drops of acetic acid, to the eluent can help to reduce streaking by competing for the active sites on the stationary phase.

  • Possible Cause 2: The sample is not fully dissolved in the loading solvent.

    • Solution: Ensure the crude product is completely dissolved in a minimum amount of the eluent or a suitable solvent before loading it onto the column.

Quantitative Data Summary

ParameterTypical ValueReference
Melting Point 271-275 °C
Molar Mass 551.68 g/mol
Appearance Dark crystalline solid

Experimental Protocols

Synthesis of 2,6-diphenyl-4-(2,4,6-triphenylpyridinium-1-yl)phenolate (this compound)

A widely cited synthesis involves the following key steps[2]:

  • Nitration of 2,6-Diphenylphenol: 2,6-Diphenylphenol is treated with dilute nitric acid to yield 4-nitro-2,6-diphenylphenol.

  • Reduction to 4-Amino-2,6-diphenylphenol: The nitro group is reduced to an amine using a reducing agent such as sodium dithionite.

  • Condensation with 2,4,6-Triphenylpyrylium hydrogensulfate: The 4-amino-2,6-diphenylphenol is reacted with 2,4,6-triphenylpyrylium hydrogensulfate in the presence of a base like sodium acetate in ethanol.

  • Formation of the Betaine: The resulting salt is treated with a base, such as sodium hydroxide, to deprotonate the phenolic hydroxyl group and form the zwitterionic this compound.

Purification by Recrystallization
  • Solvent Selection: Choose a solvent or a solvent mixture in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of methanol and water or ethanol and water is often a good starting point.

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The dye should crystallize out. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Purification by Column Chromatography
  • Stationary Phase: Silica gel is a commonly used stationary phase.

  • Eluent Selection: The choice of eluent is critical and should be determined by TLC analysis of the crude product. A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or acetone) is typically used. The ratio is adjusted to achieve an Rf value of ~0.2-0.4 for the this compound.

  • Column Packing: Pack the column with the silica gel as a slurry in the initial, less polar eluent.

  • Loading the Sample: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.

  • Elution: Begin eluting with the initial solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute the components from the column.

  • Analysis of Fractions: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified dye.

Visualizations

Synthesis_Workflow Start 2,6-Diphenylphenol Step1 Nitration (dil. HNO3) Start->Step1 Intermediate1 4-Nitro-2,6-diphenylphenol Step1->Intermediate1 Step2 Reduction (Na2S2O4) Intermediate1->Step2 Intermediate2 4-Amino-2,6-diphenylphenol Step2->Intermediate2 Step3 Condensation (NaOAc, EtOH) Intermediate2->Step3 Pyrylium 2,4,6-Triphenylpyrylium hydrogensulfate Pyrylium->Step3 Intermediate3 Protonated Dye Step3->Intermediate3 Step4 Deprotonation (NaOH) Intermediate3->Step4 End This compound Step4->End

Caption: Synthetic pathway for this compound.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude this compound TLC TLC Analysis Crude->TLC Column Column Chromatography TLC->Column Significant Impurities Recrystallization Recrystallization TLC->Recrystallization Minor Impurities Column->Recrystallization PureDye Pure this compound Recrystallization->PureDye Characterization Characterization (NMR, UV-Vis, MP) PureDye->Characterization

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Logic Problem Low Yield or Impure Product CheckReaction Check Reaction Completion (TLC) Problem->CheckReaction SideReactions Side Reactions Problem->SideReactions Multiple Spots on TLC LossDuringPurification Loss During Purification Problem->LossDuringPurification Yield Loss After Purification IncompleteReaction Incomplete Reaction CheckReaction->IncompleteReaction Starting Material Present OptimizeConditions Optimize Reaction Conditions ImproveWorkup Improve Workup/ Purification Technique IncompleteReaction->OptimizeConditions SideReactions->ImproveWorkup LossDuringPurification->ImproveWorkup

Caption: A logical approach to troubleshooting common synthesis issues.

References

Technical Support Center: Instability and Degradation of π-Extended Reichardt's Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with π-extended Reichardt's dyes. It addresses common issues related to the instability and degradation of these solvatochromic probes in various solvents.

Frequently Asked Questions (FAQs)

Q1: Why is my π-extended Reichardt's dye solution changing color over time, even in a sealed container?

A1: This is a common indication of dye degradation. All synthesized π-extended Reichardt's dyes have shown instability in certain solvents. The rate of degradation is solvent-dependent. The ground state of these zwitterionic dyes is better stabilized in more polar solvents, which is the basis for their negative solvatochromism. It is hypothesized that the reduced stability in less polar solvents contributes to their chemical degradation.

Q2: In which solvents are π-extended Reichardt's dyes most unstable?

A2: While comprehensive kinetic data is scarce, reports indicate that π-extended Reichardt's dyes are prone to degrade in certain solvents, particularly those of lower polarity. For instance, the degradation of one π-extended dye in THF has been visually documented. Protic solvents, even in small amounts as impurities (e.g., water), can also significantly affect the dye's stability and its electronic transition energies.

Q3: My dye won't dissolve properly in a non-polar solvent. What can I do?

A3: Poor solubility in non-polar solvents is a known issue. To overcome this, it is often more effective to use the protonated salt form of the dye (e.g., the BF4- salt) and deprotonate it in situ. This can be achieved by adding a non-aqueous, strong base like N,N,N',N'-tetramethylguanidine (TMG) to the suspension of the dye salt in the desired solvent. This method often allows for sufficient dissolution for spectroscopic measurements where the zwitterionic form is sparingly soluble.

Q4: I'm observing unexpected shifts in the λmax of my dye. What could be the cause?

A4: Unexpected spectral shifts can arise from several factors:

  • Solvent Impurities: The presence of even trace amounts of water or other protic impurities in an aprotic solvent can lead to significant shifts in the absorption maximum due to preferential solvation of the dye by the more polar impurity.

  • Dye Degradation: As the dye degrades, new chemical species with different absorption characteristics may be formed, leading to a change in the observed λmax or the appearance of new peaks.

  • Halochromism: The addition of salts to a solution of this compound can cause a hypsochromic (blue) shift, a phenomenon known as negative halochromism. Ensure that no unintended ionic species are present in your solvent or introduced during sample preparation.

Q5: What are the visible signs of degradation?

A5: A common visible sign of degradation is a color change, typically to a yellow solution. This has been observed for π-extended dyes that are expected to be, for example, red or violet in a particular solvent. Spectroscopically, degradation can be identified by a decrease in the intensity of the main charge-transfer absorption band and potentially the appearance of new absorption bands at different wavelengths.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during experiments with π-extended Reichardt's dyes.

Problem 1: Inconsistent or Drifting UV-Vis Absorbance Readings
Possible Cause Troubleshooting Step Recommended Action
Dye Degradation Monitor the absorbance spectrum of the solution over time (e.g., every 5-10 minutes).If the peak absorbance decreases and/or new peaks appear, the dye is degrading. Prepare fresh solutions immediately before measurement and minimize the time between solution preparation and analysis. Consider using a more stabilizing solvent if possible.
Solvent Evaporation Ensure the cuvette is properly sealed.Use a cuvette with a tight-fitting lid or a stopper to prevent solvent evaporation, especially with volatile solvents.
Temperature Fluctuations Use a thermostatted cuvette holder.The absorption spectrum of Reichardt's dyes can be temperature-dependent (thermochromism). Maintaining a constant temperature is crucial for reproducible measurements.
Problem 2: Poor Solubility of the Dye
Possible Cause Troubleshooting Step Recommended Action
Inherent Low Solubility of the Zwitterionic Form Attempt to dissolve the dye in the solvent of interest. If it remains a suspension, proceed to the next step.Use the protonated salt of the dye and deprotonate it in situ by adding a strong, non-aqueous base like TMG.
Precipitation Over Time Observe the solution after initial dissolution.Even with in situ deprotonation, precipitation may occur over time. Use the solution for measurements as soon as possible after preparation.
Problem 3: Unexpected Color or λmax
Possible Cause Troubleshooting Step Recommended Action
Solvent Impurities (especially water) Use high-purity, anhydrous solvents.Dry the solvents using appropriate methods (e.g., molecular sieves, distillation) before use. Store solvents under an inert atmosphere.
Incorrect Dye Form Confirm whether you are using the zwitterionic dye or its protonated salt.The protonated form will have a different color and absorption spectrum. Ensure complete deprotonation when using the salt form.
Dye Degradation Compare the spectrum to a freshly prepared solution or a reference spectrum.If the spectrum has shifted or shows additional peaks, degradation is likely.

Quantitative Data on Dye Stability

Currently, there is a lack of comprehensive, publicly available quantitative data on the degradation kinetics (e.g., rate constants, half-lives) of π-extended Reichardt's dyes in various solvents. The instability has been noted qualitatively in the literature. To facilitate further research and application of these dyes, systematic stability studies are required. The following table provides a template for the type of data that should be collected.

SolventDielectric Constant (ε)ET(30) (kcal/mol)Half-life (t½) at 25°CFirst-Order Rate Constant (k) at 25°CDegradation Products (if identified)
e.g., Tetrahydrofuran (THF)7.5837.4Data not availableData not availableSpecies corresponding to the addition of an oxygen atom has been suggested.
e.g., Dichloromethane8.9340.7Data not availableData not availableData not available
e.g., Acetone20.742.2Data not availableData not availableData not available
e.g., Methanol32.755.4Data not availableData not availableData not available

Experimental Protocols

Protocol for Assessing the Stability of a π-Extended this compound in a Given Solvent

This protocol outlines a general procedure for monitoring the stability of a π-extended this compound using UV-Vis spectroscopy.

1. Materials and Reagents:

  • π-Extended this compound (zwitterionic form or protonated salt)

  • High-purity, anhydrous solvent of interest

  • N,N,N',N'-tetramethylguanidine (TMG) (if using the dye salt)

  • Volumetric flasks

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer with a thermostatted cell holder

2. Preparation of Stock Solution:

  • Accurately weigh a small amount of the dye to prepare a concentrated stock solution (e.g., 1 mM) in a suitable, relatively stable solvent (e.g., acetonitrile).

  • If using the protonated salt, the stock solution can be prepared directly.

3. Preparation of the Test Solution:

  • In a volumetric flask, add a small aliquot of the stock solution to the solvent of interest to achieve a final concentration that gives a maximum absorbance in the range of 0.5 - 1.0.

  • If using the protonated salt, add a small excess of TMG (e.g., 2-3 equivalents) to the diluted solution to ensure complete deprotonation to the colored zwitterionic form.

4. UV-Vis Measurement and Kinetic Analysis:

  • Immediately after preparation, transfer the test solution to a quartz cuvette and place it in the thermostatted cell holder of the UV-Vis spectrophotometer.

  • Record the full absorption spectrum at time t=0.

  • Record the absorbance at the λmax of the charge-transfer band at regular time intervals (e.g., every 1, 5, or 10 minutes, depending on the rate of degradation) for a sufficient duration to observe a significant decrease in absorbance.

  • Plot the absorbance at λmax versus time.

  • To determine the order of the reaction and the rate constant, plot ln(Absorbance) vs. time for a first-order reaction and 1/Absorbance vs. time for a second-order reaction. The plot that yields a straight line indicates the order of the reaction. The rate constant (k) can be determined from the slope of the line.

  • The half-life (t½) for a first-order reaction can be calculated using the formula: t½ = 0.693 / k.

Visualizations

TroubleshootingWorkflow start Start: Unexpected Experimental Result (e.g., color change, λmax shift) check_purity Check Solvent Purity (anhydrous, high grade?) start->check_purity is_pure Is solvent pure? check_purity->is_pure check_dye_form Verify Dye Form (zwitterion vs. protonated salt) is_correct_form Is dye form correct? check_dye_form->is_correct_form monitor_stability Monitor UV-Vis Spectrum Over Time is_stable Is the spectrum stable? monitor_stability->is_stable degradation Conclusion: Dye Degradation is Occurring is_stable->degradation No end_stable Issue likely not stability-related. Check other experimental parameters. is_stable->end_stable Yes is_pure->check_dye_form Yes use_anhydrous Action: Use Anhydrous Solvent is_pure->use_anhydrous No is_correct_form->monitor_stability Yes deprotonate Action: Ensure Complete Deprotonation (e.g., add TMG) is_correct_form->deprotonate No use_anhydrous->start deprotonate->start prepare_fresh Action: Prepare Fresh Solutions Immediately Before Use degradation->prepare_fresh

Caption: Troubleshooting workflow for unexpected results with π-extended Reichardt's dyes.

DegradationSignalingPathway dye π-Extended this compound (Zwitterionic Form) destabilization Destabilization of the Ground State dye->destabilization solvent Solvent Environment (e.g., low polarity, protic impurities) solvent->destabilization reaction Chemical Reaction (e.g., with O₂, H₂O, or solvent) destabilization->reaction Leads to products Degradation Products (e.g., colorless/yellow species) reaction->products observation Observed Phenomena: - Color Change - Decreased Absorbance - λmax Shift products->observation Results in

Technical Support Center: Overcoming Solubility Challenges with Reichardt's Dye

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Reichardt's dye.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility important?

This compound, also known as Betaine 30, is a highly solvatochromic organic dye. This means its color changes depending on the polarity of the solvent it is dissolved in.[1] This property makes it an invaluable probe for characterizing solvent polarity, studying solvent effects on chemical reactions, and investigating the microenvironment of complex systems like polymers and biological membranes. Achieving complete dissolution is critical for accurate and reproducible experimental results, as undissolved particles or aggregates can interfere with spectroscopic measurements.

Q2: In which solvents is this compound generally soluble and insoluble?

This compound exhibits a broad range of solubility in many organic solvents. However, it is notoriously insoluble in water and nonpolar solvents such as alkanes and perfluorohydrocarbons.[2] Its zwitterionic (betaine) nature, possessing both a positive and a negative charge within the same molecule, governs its solubility behavior.

Q3: What is a typical concentration for preparing solutions of this compound for UV-Vis spectroscopy?

For UV-Vis spectroscopic analysis, solutions of this compound are typically prepared at a concentration of approximately 1 x 10⁻⁴ M.[3][4]

Q4: Can temperature be used to improve the solubility of this compound?

Yes, in many cases, gently warming the solution can aid in the dissolution of this compound. However, it is important to be aware that the dye exhibits thermochromism, meaning its color and absorption spectrum can change with temperature.[2] Therefore, it is crucial to allow the solution to return to the desired experimental temperature before any measurements are taken. For some solvent dyes, solubility increases with moderate temperatures (20°C to 60°C), but high temperatures can lead to thermal degradation.[5]

Q5: What is "solvent shock," and how can it be avoided when preparing aqueous mixtures?

Solvent shock can occur when a concentrated stock solution of a compound in an organic solvent is rapidly diluted into an aqueous buffer where it has low solubility. This sudden change in solvent polarity can cause the compound to precipitate. To avoid this, add the stock solution dropwise to the aqueous buffer while vigorously stirring or vortexing.[6][7]

Troubleshooting Guide: Common Solubility Problems

This guide addresses common issues encountered during the dissolution of this compound.

Issue 1: The dye does not dissolve in a nonpolar solvent.
  • Cause: this compound has very limited solubility in nonpolar solvents like hexane and other alkanes.

  • Solution:

    • It is recommended to use a more lipophilic derivative of this compound, such as the penta-tert-butyl substituted version, for measurements in nonpolar environments.[2]

    • If the experiment allows, consider using a solvent with slightly higher polarity in which the dye is soluble.

Issue 2: The dye precipitates out of solution over time.
  • Cause: The solution may be supersaturated, or the dye may be aggregating. Changes in temperature can also affect solubility and lead to precipitation.

  • Solution:

    • Reduce Concentration: Try preparing a more dilute solution.

    • Maintain Constant Temperature: Ensure the solution is stored and used at a constant temperature.

    • Use Co-solvents: If compatible with your experiment, the addition of a small amount of a co-solvent in which the dye is more soluble can help maintain its dissolution.

Issue 3: The solution is cloudy or shows signs of aggregation.
  • Cause: Dye molecules can self-associate to form aggregates, particularly at higher concentrations. This is a common issue with many dyes.

  • Solution:

    • Sonication: Brief sonication of the solution can help to break up aggregates.

    • Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles or large aggregates.

    • Adjust pH (in protic solvents): For zwitterionic compounds, the pH of the solution can influence solubility. Small adjustments to the pH may help to reduce aggregation.

Quantitative Solubility Data

Obtaining precise quantitative solubility data for this compound is challenging as it is not widely published. The following table provides a qualitative and semi-quantitative overview of its solubility in common solvents.

Solvent ClassSolventSolubilityObservations
Polar Protic MethanolSoluble
EthanolSoluble
IsopropanolSoluble
WaterInsoluble[8]
Polar Aprotic AcetoneSolubleA common solvent for preparing stock solutions.[9]
AcetonitrileSoluble
Dimethyl Sulfoxide (DMSO)Soluble
Apolar Aprotic DichloromethaneSoluble
ChloroformSoluble
TolueneSparingly Soluble
1,4-DioxaneSoluble
Nonpolar HexaneInsoluble[2]
CyclohexaneInsoluble

Experimental Protocols

Protocol 1: Standard Preparation of a 1 x 10⁻⁴ M this compound Solution in a Soluble Solvent

This protocol is suitable for solvents in which this compound is readily soluble (e.g., acetone, methanol, ethanol, DMSO).

Materials:

  • This compound (Molar Mass: 551.68 g/mol )[1]

  • Volumetric flask (e.g., 10 mL or 25 mL)

  • Analytical balance

  • Spatula

  • Solvent of choice (high purity)

  • Pipettes

Procedure:

  • Calculate the required mass of this compound. For example, to prepare 10 mL of a 1 x 10⁻⁴ M solution:

    • Moles = Concentration (mol/L) x Volume (L) = (1 x 10⁻⁴ mol/L) x (0.010 L) = 1 x 10⁻⁶ mol

    • Mass (g) = Moles x Molar Mass = (1 x 10⁻⁶ mol) x (551.68 g/mol ) = 0.00055168 g = 0.55 mg

  • Weigh the this compound. Carefully weigh the calculated amount of the dye using an analytical balance and transfer it to the volumetric flask.

  • Dissolve the dye. Add a small amount of the chosen solvent to the volumetric flask and swirl gently to dissolve the dye. If necessary, the solution can be briefly sonicated or gently warmed to aid dissolution.

  • Bring to volume. Once the dye is completely dissolved, add the solvent to the calibration mark on the volumetric flask.

  • Mix thoroughly. Cap the flask and invert it several times to ensure the solution is homogeneous.

Protocol 2: Enhanced Solubility Method for Spectroscopic Measurements

This protocol is adapted for solvents where the zwitterionic form of this compound has limited solubility and is particularly useful for preparing samples for spectroscopy.[10]

Materials:

  • Tetrafluoroborate (BF₄⁻) salt of this compound

  • Solvent of interest

  • N,N,N',N'-tetramethylguanidine (TMG)

  • Microsyringe

  • Volumetric flask

Procedure:

  • Suspend the BF₄⁻ salt. Weigh the appropriate amount of the BF₄⁻ salt of this compound and suspend it in the desired solvent in a volumetric flask.

  • In situ deprotonation. Using a microsyringe, add a small amount of TMG as a non-aqueous base to the suspension. TMG will deprotonate the dye, converting it to the zwitterionic form, which may then dissolve sufficiently for spectroscopic analysis.

  • Observe dissolution. The solution should become visibly colored as the dye dissolves.

  • Bring to volume. Once dissolved, fill the volumetric flask to the calibration mark with the solvent.

  • Mix thoroughly.

Visualizing Experimental Workflows

experimental_workflow Experimental Workflow for Dissolving this compound start Start weigh Weigh this compound start->weigh add_solvent Add small amount of solvent weigh->add_solvent dissolve Agitate (swirl/sonicate) add_solvent->dissolve check_dissolution Completely Dissolved? dissolve->check_dissolution add_to_volume Add solvent to final volume check_dissolution->add_to_volume Yes troubleshoot Troubleshoot (e.g., gentle warming) check_dissolution->troubleshoot No mix Mix thoroughly add_to_volume->mix end Solution Ready mix->end troubleshoot->dissolve

Caption: Workflow for preparing a this compound solution.

troubleshooting_flowchart Troubleshooting Solubility Issues with this compound start Problem: Dye is not dissolving or is precipitating check_solvent Is the solvent appropriate? start->check_solvent insoluble_solvent Use a more polar solvent or a soluble derivative check_solvent->insoluble_solvent No check_concentration Is the concentration too high? check_solvent->check_concentration Yes end Problem Resolved insoluble_solvent->end lower_concentration Prepare a more dilute solution check_concentration->lower_concentration Yes check_temperature Is the temperature stable? check_concentration->check_temperature No lower_concentration->end stabilize_temp Maintain a constant temperature check_temperature->stabilize_temp No check_aggregation Are there signs of aggregation? check_temperature->check_aggregation Yes stabilize_temp->end disaggregation Sonicate or filter the solution check_aggregation->disaggregation Yes check_aggregation->end No disaggregation->end

Caption: Decision tree for troubleshooting solubility problems.

References

Interpreting unexpected color changes with Reichardt's dye.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Reichardt's dye.

Troubleshooting Guide: Unexpected Color Changes

Unexpected color changes during experiments with this compound can be indicative of several underlying issues. This guide will help you diagnose and resolve these common problems.

Problem: The observed color of the this compound solution does not correspond to the expected color for the solvent's polarity.

Potential CauseRecommended Action
Solvent Contamination Even small amounts of impurities, particularly water, can significantly alter the polarity of the solvent and thus the color of the dye. Use high-purity, anhydrous solvents.
Incorrect Solvent Polarity Assumption The polarity of a solvent mixture may not be a linear combination of the individual solvent polarities. Consult established solvent polarity scales like the ET(30) scale.
pH Fluctuation This compound can act as a pH indicator.[1] Acidic or basic contaminants can protonate or deprotonate the dye, leading to a color change that is not related to solvent polarity. Ensure the solvent is neutral or buffer the solution if appropriate for the experiment.
Dye Degradation The dye can degrade in certain solvents, particularly in the presence of light or air, leading to a color change.[2] Prepare fresh solutions and store them in the dark. If degradation is suspected, obtain a fresh sample of the dye. Some π-extended derivatives of this compound are known to be unstable in solvents like THF.[2]
Dye Aggregation At high concentrations, dye molecules may aggregate, which can affect the observed color. Work with dilute solutions (e.g., ~1 x 10-4 M).[3]
Temperature Effects Temperature can influence solvent polarity and the dye's absorption spectrum. Ensure all measurements are performed at a consistent temperature.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the color change of this compound?

A1: this compound exhibits a phenomenon called negative solvatochromism.[4] Its ground state is a highly polar zwitterion, while its electronically excited state is significantly less polar.[5][6] Polar solvents stabilize the polar ground state more than the excited state, which increases the energy gap for the electronic transition.[3][6] This results in the absorption of higher energy (shorter wavelength) light, leading to a hypsochromic shift (a shift towards the blue end of the spectrum) with increasing solvent polarity.[4]

Q2: What color should I expect to see for this compound in different solvents?

A2: The color of this compound can span the entire visible spectrum depending on the solvent polarity.[7] The following table provides a summary of expected colors and absorption maxima (λmax) in common solvents.

SolventDielectric Constant (ε)ET(30) (kcal/mol)Observed Colorλmax (nm)
Acetone20.742.2Green662[6]
Isopropanol19.948.6Blue-
Ethanol24.651.9Red-
Methanol32.755.5Yellow-
20% Acetone / 80% Water~70-Orange-Red482[6]

Note: The visual color is the complementary color to the absorbed light.

Q3: Why is my this compound solution yellow in a solvent where I expect a different color?

A3: A yellow color can indicate protonation of the dye, which can occur in acidic conditions.[2] This is a separate phenomenon from solvatochromism. Ensure your solvent is free from acidic impurities. It's also worth noting that in highly polar, protic solvents like methanol, the solution can appear yellow.[5]

Q4: Is this compound soluble in water?

A4: No, this compound is not soluble in pure water.[8] However, it is soluble in mixtures of water with organic solvents like acetone.[6][8]

Q5: Can I use this compound to measure the polarity of any solvent?

A5: While this compound is a powerful indicator of solvent polarity, its utility can be limited in certain cases. For instance, the dye is unstable and degrades in some solvents, such as THF.[2] Additionally, in solvents that can engage in strong specific interactions, like hydrogen bonding, the interpretation of the color change solely in terms of dielectric constant can be misleading.[5][9]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound (solid), high-purity anhydrous solvent (e.g., acetone).

  • Procedure:

    • Accurately weigh a small amount of this compound.

    • Dissolve the dye in a known volume of the solvent to achieve a final concentration of approximately 1 x 10-4 M.[3] For example, dissolve 5.5 mg of this compound (molar mass ~551.69 g/mol ) in 100 mL of solvent.

    • Store the stock solution in a dark, sealed container to prevent solvent evaporation and photodegradation.

Protocol 2: Spectroscopic Measurement of Solvatochromic Shift

  • Materials: this compound stock solution, a set of solvents with varying polarities, UV-Vis spectrophotometer, cuvettes.

  • Procedure:

    • Prepare a series of solutions by diluting the stock solution in the different solvents to be tested.

    • Record the UV-Vis absorption spectrum for each solution over the visible range (e.g., 400-800 nm).

    • Determine the wavelength of maximum absorbance (λmax) for each solvent.

    • The shift in λmax as a function of solvent polarity demonstrates the solvatochromic effect.

Visualizations

G start Unexpected Color Observed check_solvent Check Solvent Purity and Identity start->check_solvent is_pure Solvent Pure? check_solvent->is_pure check_ph Measure pH of Solution is_neutral pH Neutral? check_ph->is_neutral check_conc Verify Dye Concentration is_dilute Concentration Correct? check_conc->is_dilute check_degradation Inspect for Signs of Degradation is_degraded Degradation Evident? check_degradation->is_degraded is_pure->check_ph Yes use_new_solvent Use Fresh, High-Purity Solvent is_pure->use_new_solvent No is_neutral->check_conc Yes adjust_ph Neutralize or Buffer Solution is_neutral->adjust_ph No is_dilute->check_degradation Yes adjust_conc Prepare New Dilute Solution is_dilute->adjust_conc No use_new_dye Use Fresh Dye Sample is_degraded->use_new_dye Yes end Expected Color Achieved is_degraded->end No use_new_solvent->check_solvent adjust_ph->check_ph adjust_conc->check_conc use_new_dye->end

Caption: Troubleshooting workflow for unexpected color changes.

G cluster_ground Ground State (Zwitterionic) cluster_excited Excited State (Less Polar) gs S₀ es S₁ gs->es ΔE₁ (Low Energy) Longer λ (Red Shift) gs_stabilized S₀ (Stabilized) gs_stabilized->es ΔE₂ (High Energy) Shorter λ (Blue Shift) solvent_nonpolar Non-polar Solvent solvent_nonpolar->gs Weak Interaction solvent_polar Polar Solvent solvent_polar->gs_stabilized Strong Stabilization

Caption: Solvatochromism principle of this compound.

References

Technical Support Center: Accurate E_T_(30) Measurements

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for E_T_(30) measurements. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the accurate determination of the empirical solvent polarity parameter, E_T_(30).

Frequently Asked Questions (FAQs)

Q1: What is the E_T_(30) value and why is it important?

A1: The E_T_(30) value is an empirical parameter that quantifies solvent polarity. It is based on the solvatochromic behavior of a specific pyridinium-N-phenolate betaine dye, commonly known as Reichardt's dye.[1][2] This dye exhibits a significant shift in its UV-Vis absorption maximum (λ_max_) depending on the polarity of the surrounding solvent.[1][2] The E_T_(30) value is the molar transition energy for the longest-wavelength absorption band of this dye in a given solvent, expressed in kcal/mol.[1] It provides a measure of the overall solvation capability of a solvent, encompassing all possible intermolecular forces between the solvent and the dye. E_T_(30) values are crucial in various fields of chemistry and drug development for understanding solvent effects on chemical reactions, selecting appropriate solvents for a specific application, and characterizing the polarity of complex systems like ionic liquids or reaction media.[1]

Q2: What is this compound and why is it used for E_T_(30) measurements?

A2: this compound, also known as Betaine 30, is an organic dye with a zwitterionic structure, meaning it has both a positive and a negative formal charge within the same molecule.[1][2] This unique electronic structure results in a very large ground-state dipole moment. Upon excitation with light, a significant intramolecular charge transfer occurs, leading to a much smaller dipole moment in the excited state. Polar solvent molecules will strongly stabilize the polar ground state more than the less polar excited state. This differential solvation causes a large, solvent-dependent shift in the energy of the electronic transition, which is observed as a change in the color of the solution and a shift in the λ_max_ in the UV-Vis spectrum.[1][3] The remarkable and one of the largest known solvatochromic effects of this compound makes it an excellent probe for determining solvent polarity.[2]

Q3: How is the E_T_(30) value calculated from experimental data?

A3: The E_T_(30) value is calculated from the wavelength of the maximum absorption (λ_max_) of this compound in the solvent of interest using the following equation:

E_T_(30) (kcal/mol) = 28591 / λ_max_ (nm)

This equation directly converts the experimentally determined λ_max_ in nanometers into the molar transition energy in kilocalories per mole.

Troubleshooting Guide

This guide addresses common issues encountered during E_T_(30) measurements and provides step-by-step solutions.

Problem Possible Causes Solutions
Inconsistent or drifting absorbance readings 1. Spectrophotometer not warmed up. 2. Fluctuations in ambient temperature. 3. Unstable light source. 4. Dirty or scratched cuvettes.1. Allow the spectrophotometer to warm up for at least 30 minutes before use. 2. Ensure the instrument is in a temperature-controlled environment. 3. Check the lamp status and replace if necessary. 4. Clean cuvettes thoroughly with an appropriate solvent and inspect for scratches.
Unexpected λ_max_ or E_T_(30) value 1. Impurities in the solvent (e.g., water). 2. Incorrect dye concentration. 3. Degradation of this compound. 4. Incorrect spectrophotometer calibration. 5. Presence of acidic or basic impurities.1. Use high-purity, anhydrous solvents. Even small amounts of water can significantly affect the E_T_(30) value. 2. While E_T_(30) is largely independent of concentration, very high concentrations can lead to aggregation and spectral shifts. Prepare a dilute solution (e.g., ~1 x 10⁻⁴ M).[3] 3. Store this compound in a cool, dark, and dry place. Prepare fresh solutions for accurate measurements. 4. Calibrate the spectrophotometer's wavelength accuracy using appropriate standards. 5. Ensure the solvent is neutral, as the dye's spectrum is pH-sensitive.
Broad or distorted absorption peak 1. High dye concentration leading to aggregation. 2. Presence of multiple solvated species. 3. Instrument settings not optimized (e.g., wide slit width). 4. Solvent-dye interactions leading to complex formation.1. Dilute the sample. 2. This can occur in mixed solvent systems. Ensure the solvent is a single, pure component. 3. Use a narrow slit width to improve spectral resolution. 4. While this is the basis of the measurement, in some cases, specific interactions can lead to peak broadening.
Low signal-to-noise ratio 1. Low dye concentration. 2. Low lamp intensity. 3. Incorrect instrument settings (e.g., fast scan speed).1. Increase the dye concentration slightly, ensuring it remains within the linear range of the spectrophotometer. 2. Check the lamp's age and replace it if necessary. 3. Use a slower scan speed and increase the integration time to improve signal quality.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stock solution of this compound for E_T_(30) measurements.

Materials:

  • This compound (Betaine 30)

  • High-purity solvent of choice

  • Volumetric flask

  • Analytical balance

  • Spatula

  • Magnetic stirrer and stir bar (optional)

Procedure:

  • Weigh the Dye: Accurately weigh a small amount of this compound. For a ~1 x 10⁻⁴ M solution in 10 mL of solvent, you will need approximately 0.55 mg of the dye (molar mass ≈ 551.69 g/mol ).[3]

  • Dissolve the Dye: Transfer the weighed dye to a clean, dry volumetric flask (e.g., 10 mL). Add a small amount of the desired solvent to the flask and swirl gently to dissolve the dye.[1] Gentle heating or stirring can be used to aid dissolution if necessary.[1]

  • Dilute to Volume: Once the dye is completely dissolved, carefully add the solvent to the volumetric flask until the meniscus reaches the calibration mark.

  • Mix Thoroughly: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the stock solution in a dark, well-sealed container to prevent solvent evaporation and protect the dye from light-induced degradation. It is recommended to prepare fresh solutions for the most accurate results.

Protocol 2: Spectrophotometric Measurement of λ_max_

Objective: To determine the wavelength of maximum absorption (λ_max_) of this compound in a given solvent.

Materials:

  • Prepared this compound solution

  • UV-Vis spectrophotometer

  • Quartz cuvettes (path length typically 1 cm)

  • High-purity solvent for blank/reference

Procedure:

  • Spectrophotometer Warm-up: Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable output.

  • Set Measurement Parameters:

    • Wavelength Range: Set the spectrophotometer to scan a wavelength range that covers the expected absorption of the dye. For most solvents, a range from 400 nm to 850 nm is appropriate.[1]

    • Scan Speed: Select a medium or slow scan speed for better resolution.

    • Slit Width: Use a narrow slit width (e.g., 1-2 nm) for accurate peak determination.

  • Blank Measurement: Fill a clean quartz cuvette with the pure solvent being used for the measurement. This will serve as the blank or reference. Place the cuvette in the spectrophotometer and perform a baseline correction or zero absorbance measurement.

  • Sample Measurement: Empty the cuvette, rinse it with a small amount of the this compound solution, and then fill it with the dye solution. Place the cuvette in the sample holder of the spectrophotometer.

  • Acquire Spectrum: Start the scan to acquire the absorption spectrum of the dye solution.

  • Determine λ_max_: Use the spectrophotometer's software to identify the wavelength at which the maximum absorbance occurs. This is the λ_max_ value.

  • Replicate Measurements: For improved accuracy, it is advisable to perform multiple measurements and average the λ_max_ values.

Quantitative Data

Table 1: Effect of Temperature on E_T_(30) Values for Selected Solvents
SolventTemperature (°C)E_T_(30) (kcal/mol)
Acetonitrile2545.6
Dimethyl Sulfoxide (DMSO)2545.1
Ethanol2551.9
Methanol2555.4
2-Propanol2548.4
Tetrahydrofuran (THF)2537.4
Toluene2533.9
Water2563.1

Note: E_T_(30) values are generally temperature-dependent, decreasing with increasing temperature. The values presented are at a standard temperature for comparison.

Table 2: Effect of Water Content on E_T_(30) Values of Common Organic Solvents
SolventWater Content (% v/v)Approximate E_T_(30) (kcal/mol)
Acetone042.2
5~43.5
10~44.8
Acetonitrile045.6
5~47.0
10~48.2
Tetrahydrofuran (THF)037.4
5~39.0
10~40.5

Note: The presence of water, a highly polar solvent, significantly increases the E_T_(30) value of less polar organic solvents.

Visualizations

ET30_Measurement_Workflow cluster_prep Sample Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis cluster_result Result prep_dye Prepare this compound Solution spectro_setup Spectrophotometer Warm-up & Setup prep_dye->spectro_setup prep_solvent Ensure High-Purity Anhydrous Solvent prep_solvent->spectro_setup blank Measure Blank (Pure Solvent) spectro_setup->blank sample Measure Sample (Dye Solution) blank->sample get_lambda Determine λmax sample->get_lambda calculate_et30 Calculate ET(30) get_lambda->calculate_et30 final_value Accurate ET(30) Value calculate_et30->final_value Factors_Affecting_ET30_Accuracy cluster_instrumental Instrumental Factors cluster_sample Sample-Related Factors cluster_procedural Procedural Factors inst_calib Wavelength Accuracy accurate_et30 Accurate ET(30) Measurement inst_calib->accurate_et30 slit_width Slit Width slit_width->accurate_et30 scan_speed Scan Speed scan_speed->accurate_et30 temp_control Temperature Control temp_control->accurate_et30 solvent_purity Solvent Purity solvent_purity->accurate_et30 water_content Water Content water_content->accurate_et30 dye_conc Dye Concentration dye_conc->accurate_et30 dye_degrad Dye Degradation dye_degrad->accurate_et30 cuvette_handling Cuvette Handling cuvette_handling->accurate_et30 blank_prep Blank Preparation blank_prep->accurate_et30 data_analysis Data Analysis data_analysis->accurate_et30

References

Technical Support Center: Correcting for Temperature Effects on Reichardt's Dye Solvatochromism

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Reichardt's dye. It specifically addresses challenges related to the effects of temperature on its solvatochromic properties.

Troubleshooting Guide

Unanticipated variations in experimental results when using this compound can often be attributed to temperature fluctuations. The following table outlines common problems, their potential causes, and recommended solutions to ensure accurate and reproducible measurements.

ProblemPotential Cause(s)Recommended Solution(s)
Inconsistent or drifting λmax values for the same solvent 1. Unstable sample temperature: The cuvette holder temperature is fluctuating, or the sample has not reached thermal equilibrium.[1][2] 2. Inconsistent ambient temperature: Significant changes in room temperature can affect the spectrophotometer's optics and electronics.[2] 3. Lamp instability: The spectrophotometer lamp has not warmed up sufficiently, or it is nearing the end of its lifespan, causing fluctuating output.[1][2]1. Use a thermostatted cuvette holder and allow the sample to equilibrate for a sufficient time before measurement. 2. Maintain a stable laboratory temperature. 3. Allow the spectrophotometer to warm up for the manufacturer-recommended time before taking measurements. If the problem persists, check the lamp's usage hours and consider replacement.[2]
ET(30) values are consistently higher or lower than expected 1. Incorrect temperature measurement: The temperature probe is not calibrated or is improperly placed. 2. Solvent evaporation: Volatile solvents can evaporate, leading to concentration changes and shifts in polarity, especially at elevated temperatures.1. Calibrate the temperature probe regularly. Ensure the probe is placed to accurately reflect the sample temperature without obstructing the light path. 2. Use a cuvette with a cap or stopper, especially for volatile solvents and when measuring at temperatures above ambient.
Non-linear or unexpected trend in ET(30) vs. Temperature plot 1. Phase transition of the solvent: The solvent may be approaching its freezing or boiling point, leading to non-linear changes in its properties. 2. Presence of impurities in the solvent: Water or other impurities can significantly alter the solvent polarity and its temperature dependence. 3. Dye degradation: At elevated temperatures, this compound may degrade, especially in certain solvents or in the presence of impurities.1. Ensure the experimental temperature range is well within the solvent's liquid phase. 2. Use high-purity, anhydrous solvents. 3. Prepare fresh dye solutions and minimize exposure to high temperatures for extended periods. Visually inspect the solution for any color changes that might indicate degradation.
Irreproducible results between different experimental runs 1. Inconsistent heating/cooling rates: Different rates of temperature change can affect the thermal equilibrium of the sample. 2. Variations in sample preparation: Inconsistent dye concentration or solvent purity between runs.1. Use a consistent and controlled ramp rate for temperature changes. 2. Follow a standardized protocol for preparing all samples.

Frequently Asked Questions (FAQs)

Q1: How does temperature affect the solvatochromism of this compound?

Temperature influences the polarity of a solvent, which in turn affects the electronic transition energy of this compound. Generally, as the temperature of a solvent increases, its polarity decreases. This leads to a bathochromic shift (a shift to longer wavelengths) in the absorption maximum (λmax) of the dye. Consequently, the empirical solvent polarity parameter, ET(30), which is inversely proportional to λmax, decreases with increasing temperature.[3][4] This phenomenon is known as thermochromism.[3]

Q2: Why is it important to control the temperature during solvatochromism experiments with this compound?

Precise temperature control is crucial for obtaining accurate and reproducible ET(30) values. Since the solvent polarity and, therefore, the λmax of this compound are temperature-dependent, even small fluctuations in temperature can lead to significant errors in your measurements.[1] For comparative studies or when establishing a solvent polarity scale, maintaining a constant and accurately known temperature is essential.

Q3: How can I correct my ET(30) measurements for temperature variations?

For many solvents, the relationship between the ET(30) value and temperature can be approximated by a linear model over a moderate temperature range. By measuring the ET(30) at several known temperatures, you can determine a linear regression equation of the form:

ET(30)T = mT + c

Where:

  • ET(30)T is the ET(30) value at a specific temperature T.

  • m is the slope of the line (the temperature coefficient of ET(30)).

  • T is the temperature in degrees Celsius or Kelvin.

  • c is the y-intercept.

Once this empirical relationship is established for a particular solvent, you can use it to correct ET(30) values measured at slightly different temperatures to a standard reference temperature.

Q4: What is a typical experimental setup for temperature-controlled solvatochromism measurements?

A standard setup involves a UV-Vis spectrophotometer equipped with a thermostatted cuvette holder.[5] This holder is connected to a circulating water bath or a Peltier heating/cooling system to maintain a constant and precise temperature within the cuvette. A calibrated temperature probe should be used to monitor the temperature directly within the sample or a reference cuvette.

Data Presentation

The following table provides an example of the temperature-dependent ET(30) values for ethanol, illustrating the inverse relationship between temperature and solvent polarity as measured by this compound.

Temperature (°C)ET(30) (kcal/mol)
1052.5
2052.1
2551.9
3051.7
4051.3
5050.9
6050.5
7050.1

Note: These values are illustrative and may vary slightly depending on the specific experimental conditions and data sources.[6]

Experimental Protocols

Protocol for Determining the Temperature Dependence of ET(30) for a Solvent

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable, high-purity solvent.

    • From the stock solution, prepare a dilute solution (e.g., ~1 x 10-4 M) of the dye in the solvent to be tested. The final concentration should yield an absorbance maximum in the range of 0.5 to 1.5 AU.

  • Spectrophotometer Setup:

    • Turn on the UV-Vis spectrophotometer and its light source and allow it to warm up for the manufacturer-recommended time to ensure stability.[1]

    • Set up the thermostatted cuvette holder and connect it to the temperature control system.

  • Temperature Control and Measurement:

    • Set the desired starting temperature on the temperature controller.

    • Place a cuvette containing the solvent (without the dye) in the holder to serve as a blank.

    • Place a calibrated temperature probe in the blank cuvette to monitor the temperature.

    • Allow the system to equilibrate until the temperature is stable at the set point.

  • Data Acquisition:

    • Record a baseline spectrum using the blank cuvette.

    • Replace the blank with a cuvette containing the this compound solution.

    • Allow the sample to reach thermal equilibrium.

    • Record the absorption spectrum of the dye solution over a suitable wavelength range (e.g., 400-900 nm).

    • Identify the wavelength of maximum absorbance (λmax).

  • Temperature Variation:

    • Increment the temperature to the next desired setpoint.

    • Allow the system to re-equilibrate at the new temperature.

    • Repeat the baseline and sample measurements at each temperature.

  • Calculation of ET(30):

    • For each measured λmax (in nm), calculate the corresponding ET(30) value using the following equation: ET(30) (kcal/mol) = 28591 / λmax (nm)

  • Data Analysis:

    • Plot the calculated ET(30) values as a function of temperature.

    • Perform a linear regression analysis to determine the relationship between ET(30) and temperature for the specific solvent.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement Cycle (Repeat for each Temperature) cluster_analysis Analysis prep_dye Prepare Reichardt's Dye Solution set_temp Set and Stabilize Temperature prep_dye->set_temp prep_instrument Setup and Warm-up Spectrophotometer prep_instrument->set_temp measure_blank Measure Blank set_temp->measure_blank measure_sample Measure Sample Spectrum measure_blank->measure_sample record_lambda Record λmax measure_sample->record_lambda calc_et30 Calculate E_T(30) record_lambda->calc_et30 plot_data Plot E_T(30) vs. Temp calc_et30->plot_data linear_regression Perform Linear Regression plot_data->linear_regression

Caption: Experimental workflow for determining the temperature dependence of ET(30).

Troubleshooting_Logic start Inconsistent E_T(30) Results check_temp Is Temperature Stable? start->check_temp check_solvent Is Solvent Pure and Non-Volatile? check_temp->check_solvent Yes sol_temp Use Thermostatted Holder Allow Equilibration check_temp->sol_temp No check_instrument Is Instrument Functioning Correctly? check_solvent->check_instrument Yes sol_solvent Use High-Purity Solvent Use Capped Cuvette check_solvent->sol_solvent No sol_instrument Warm-up Lamp Check Lamp Life check_instrument->sol_instrument No re_evaluate Re-evaluate Data check_instrument->re_evaluate Yes sol_temp->re_evaluate sol_solvent->re_evaluate sol_instrument->re_evaluate

Caption: Logic diagram for troubleshooting inconsistent ET(30) measurements.

References

Dealing with impurities in commercial Reichardt's dye samples.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Reichardt's Dye

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues related to impurities in commercial this compound samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

A1: this compound, also known as Betaine 30, is an organic dye renowned for its pronounced solvatochromism. This means its color changes significantly depending on the polarity of the solvent it is dissolved in.[1][2] This property makes it an invaluable tool for creating empirical scales of solvent polarity, such as the ET(30) scale.[3][4] The purity of this compound is critical because impurities can interfere with its solvatochromic behavior, leading to inaccurate measurements of solvent polarity and unreliable experimental results.[3]

Q2: What are the common impurities found in commercial this compound samples?

A2: Commercial samples of this compound can contain several types of impurities, which may include:

  • Synthesis Byproducts: Incomplete reactions or side reactions during synthesis can result in residual starting materials or related derivatives.[1]

  • Degradation Products: The dye can degrade, particularly in certain solvents, leading to a loss of its solvatochromic properties.[5][6] This degradation can manifest as an irreversible color change to yellow.[5]

  • Protonated Dye: The phenolate oxygen of the dye is basic and can be protonated by acidic impurities or solvents, which leads to bleaching of the dye.[7]

  • Water: Trace amounts of water can significantly affect the dye's absorption spectrum, especially in non-polar solvents.[3]

  • Residual Solvents: Solvents used during the synthesis and purification process may be present in the final product.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to identify the characteristic peaks of this compound and detect the presence of impurities.[8][9] Commercial suppliers often state a purity of ≥ 90% or ≥ 95% as determined by NMR.[10][11]

  • UV-Vis Spectroscopy: While primarily used to study its solvatochromic properties, UV-Vis spectroscopy can indicate the presence of impurities if unexpected absorption bands are observed or if the position of the main charge-transfer band deviates from literature values in a given solvent.

  • Thin Layer Chromatography (TLC): TLC can be used to separate the dye from non-colored impurities and to check for the presence of multiple components.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or unexpected color changes in different solvents. Presence of impurities affecting the solvatochromic response.Purify the dye using flash column chromatography. Ensure solvents are of high purity and dry.
The dye solution appears yellow and does not exhibit solvatochromism. Degradation of the dye.Use fresh dye from a reputable source. Store the dye in a cool, dark, and dry place. Avoid prolonged exposure to light and certain reactive solvents.[5]
The dye solution is colorless or "bleached". Protonation of the phenolate oxygen.[7]Ensure solvents are free from acidic impurities. For spectroscopic measurements, the protonated dye can be deprotonated in situ by adding a non-aqueous base like N,N,N',N'-tetramethylguanidine (TMG).[5]
Absorption maximum (λmax) shifts in non-polar solvents. Presence of trace amounts of water.[3]Use anhydrous solvents and dry the dye sample under vacuum before use.
Poor solubility of the dye. The dye may be in its protonated form, or the solvent may not be suitable.If protonated, add a non-aqueous base.[5] While the zwitterionic form has limited solubility in some solvents, the protonated salt form is even less soluble in many organic solvents.

Experimental Protocols

Protocol 1: Purification of Commercial this compound by Flash Column Chromatography

This protocol describes a general method for purifying commercial this compound.

Materials:

  • Commercial this compound

  • Silica gel (for flash chromatography, 40-63 µm)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Rotary evaporator

  • Glass column for flash chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or DCM).

  • Column Packing: Pack the chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve a small amount of the commercial this compound in a minimal amount of DCM. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder of the dye adsorbed onto the silica. Carefully add this powder to the top of the packed column.

  • Elution: Start the elution with pure DCM. Gradually increase the polarity of the eluent by adding small increments of methanol (e.g., starting from 0.5% MeOH in DCM and slowly increasing to 2-5% MeOH in DCM).

  • Fraction Collection: Collect fractions and monitor the separation using TLC. The main, intensely colored band corresponds to the purified this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified dye as a dark solid.

  • Drying: Dry the purified dye under high vacuum to remove any residual solvent.

Protocol 2: Preparation of a Stock Solution for UV-Vis Spectroscopy

This protocol details the preparation of a stock solution of this compound for solvatochromic measurements.

Materials:

  • Purified this compound

  • High-purity, anhydrous solvents (e.g., acetone, ethanol, DMSO)

  • Volumetric flasks (10 mL)

  • Analytical balance

Procedure:

  • Weighing the Dye: Accurately weigh approximately 0.55 mg of this compound (Molar Mass ≈ 551.69 g/mol ) to prepare a ~1 x 10-4 M solution in 10 mL.[2]

  • Dissolution: Transfer the weighed dye to a 10 mL volumetric flask.

  • Solvent Addition: Add a small amount of the desired anhydrous solvent to the flask and swirl to dissolve the dye.

  • Dilution: Once the dye is completely dissolved, fill the volumetric flask to the 10 mL mark with the same solvent.

  • Mixing: Cap the flask and invert it several times to ensure a homogeneous solution.

  • Measurement: Use this solution to measure the UV-Vis absorption spectrum and determine the λmax.

Quantitative Data

Table 1: Solvatochromic Data for this compound in Various Solvents

SolventET(30) (kcal/mol)λmax (nm)
Acetone42.2662[12]
Dimethyl Sulfoxide (DMSO)45.1575
Acetonitrile45.6570
Isopropyl Alcohol48.4550
Ethanol51.9514
Methanol55.4458[3]
20% Acetone / 80% Water-482[12]

Note: λmax values can vary slightly depending on the purity of the dye and the solvent.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Commercial this compound purification Purification (Protocol 1) start->purification purity_check Purity Assessment (NMR, TLC) purification->purity_check stock_prep Stock Solution Preparation (Protocol 2) purity_check->stock_prep If pure uv_vis UV-Vis Spectroscopy stock_prep->uv_vis data_analysis Data Analysis (λmax vs. Solvent) uv_vis->data_analysis

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_tree cluster_color Color Issue cluster_shift Peak Shift Issue cluster_solution Solutions issue Unexpected UV-Vis Spectrum? color_issue Is the solution yellow or colorless? issue->color_issue Yes shift_issue Is λmax shifted from expected value? issue->shift_issue No yellow Yellow: Probable Degradation color_issue->yellow Yellow colorless Colorless: Probable Protonation color_issue->colorless Colorless sol_degradation Use fresh dye, store properly yellow->sol_degradation sol_protonation Use anhydrous/non-acidic solvents or add TMG colorless->sol_protonation water Yes: Check for water in non-polar solvents shift_issue->water Yes impurity Yes: Other impurities may be present shift_issue->impurity Yes sol_water Use anhydrous solvents, dry the dye water->sol_water sol_impurity Purify the dye (Protocol 1) impurity->sol_impurity

Caption: Troubleshooting decision tree for unexpected UV-Vis spectral results.

References

The influence of water contamination on solvent polarity measurements.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with solvent polarity measurements, specifically focusing on the influence of water contamination.

Frequently Asked Questions (FAQs)

Q1: How does water contamination affect my solvent polarity measurements?

Water is a highly polar molecule and its presence, even in small amounts, can significantly alter the polarity of an organic solvent.[1][2] This is particularly problematic when using solvatochromic dyes, such as Reichardt's dye, to determine empirical polarity parameters like ET(30).[2][3] The high polarity of water can lead to a disproportionately large increase in the measured polarity of the solvent mixture compared to the neat organic solvent. The relationship between water content and the change in polarity is often complex and non-linear.[2]

Q2: I'm seeing a shift in the λmax of my solvatochromic dye that doesn't correspond to the expected polarity of my pure solvent. Could water be the cause?

Yes, this is a classic symptom of water contamination. Solvatochromic dyes are very sensitive to changes in the solvent microenvironment.[4] Water molecules can preferentially solvate the dye, leading to a significant shift in its absorption spectrum (a hypsochromic or blue shift for this compound) that indicates a more polar environment than expected for the pure solvent.[3]

Q3: What is the acceptable level of water contamination for my experiments?

The acceptable level of water contamination is highly dependent on the sensitivity of your application. For highly sensitive experiments, such as those involving water-sensitive reagents or reactions where solvent polarity is a critical parameter, even trace amounts of water (in the ppm range) can be detrimental. For less sensitive applications, a higher water content may be tolerable. It is crucial to establish the water tolerance for your specific experiment and to use solvents with a water content below that threshold.

Q4: How can I determine the water content in my organic solvents?

The gold standard for determining water content in organic solvents is Karl Fischer titration.[1] This method is highly accurate and can detect water content from ppm levels up to 100%.[1] Other methods include gas chromatography and newer techniques like a thermal approach, though Karl Fischer titration remains the most widely accepted reference method.[5]

Q5: What are the best practices for preventing water contamination in my solvents?

To prevent water contamination, it is essential to use anhydrous solvents, which have been specifically dried and packaged to minimize water content.[6] Always use proper handling techniques, such as working under an inert atmosphere (e.g., nitrogen or argon) and using dry glassware.[6] Molecular sieves are effective for drying solvents in the lab.[6] It's also crucial to store solvents properly in tightly sealed containers, preferably with a desiccant.

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible solvent polarity measurements.

  • Possible Cause: Fluctuating levels of water contamination in the solvent.

  • Troubleshooting Steps:

    • Verify Water Content: Determine the water content of your solvent using a reliable method like Karl Fischer titration.

    • Use Anhydrous Solvents: Switch to a freshly opened bottle of anhydrous grade solvent.

    • Proper Solvent Handling: Ensure that the solvent is not exposed to the atmosphere for extended periods. Use a syringe to withdraw the solvent from the bottle through a septum.

    • Dry Glassware: Ensure all glassware used for the experiment is thoroughly dried, either in an oven or by flame-drying.[6]

Issue 2: The measured ET(30) value is significantly higher than the literature value for a pure solvent.

  • Possible Cause: Water contamination is increasing the polarity of the solvent.

  • Troubleshooting Steps:

    • Quantify Water Content: Use Karl Fischer titration to measure the water content of your solvent.[1]

    • Solvent Purification: If the water content is high, consider purifying the solvent using appropriate drying techniques, such as distillation over a suitable drying agent or passing it through a column of activated molecular sieves.[6]

    • Check for Other Impurities: While water is a common culprit, other polar impurities could also affect the measurement. Consider the purity of your solvent and the solvatochromic dye.

Issue 3: Drifting baseline or spurious peaks in UV/Vis spectrum of the solvatochromic dye.

  • Possible Cause: Contamination in the solvent or on the cuvette, which may include water.

  • Troubleshooting Steps:

    • Use High-Purity Solvents: Ensure you are using HPLC or spectroscopic grade solvents.[7]

    • Clean Cuvettes Thoroughly: Clean the cuvettes with a high-purity solvent and dry them completely before use.

    • Filter the Solvent: If you suspect particulate matter, filter the solvent through a 0.45 μm filter.[7]

    • Check for Contamination in the Spectrometer: Run a baseline with an empty beam path to ensure the instrument itself is not contributing to the noise.

Data Presentation

Table 1: Effect of Water Contamination on the ET(30) Polarity Value of Common Organic Solvents

SolventWater Content (% v/v)Approximate ET(30) (kcal/mol)
Acetone042.2
5~45.0
10~47.5
Acetonitrile045.6
5~48.0
10~50.2
Ethanol051.9
5~53.5
10~55.0
Dioxane036.0
5~40.5
10~43.8

Note: The ET(30) values for solvent-water mixtures are approximations derived from the general trends described in the literature. The actual values can vary depending on experimental conditions.[2]

Experimental Protocols

Protocol 1: Measurement of Solvent Polarity using this compound (ET(30))

Objective: To determine the empirical solvent polarity parameter, ET(30), of a solvent using UV/Vis spectroscopy.

Materials:

  • This compound (Betaine 30)

  • Solvent of interest

  • UV/Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Stock Solution of this compound: Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (e.g., acetone) to prepare a concentrated stock solution.

  • Prepare the Sample Solution: In a volumetric flask, add a small, precise volume of the stock solution and dilute it with the solvent to be tested to achieve a final concentration that gives a maximum absorbance (Amax) between 0.6 and 1.0.

  • Acquire the UV/Vis Spectrum:

    • Set the spectrophotometer to scan a wavelength range that includes the expected λmax for the solvent (typically 400-900 nm).[3]

    • Use the pure solvent as a blank to zero the instrument.

    • Record the absorption spectrum of the this compound solution.

  • Determine λmax: Identify the wavelength of maximum absorbance (λmax) from the spectrum.

  • Calculate ET(30): Use the following equation to calculate the ET(30) value:[8] ET(30) (kcal/mol) = 28591 / λmax (nm)

Protocol 2: Determination of Water Content by Volumetric Karl Fischer Titration

Objective: To quantify the amount of water in an organic solvent.

Materials:

  • Karl Fischer Titrator (volumetric)

  • Karl Fischer reagent (titrant)

  • Solvent suitable for the sample (e.g., anhydrous methanol)

  • Gastight syringe for sample injection

  • Sample to be analyzed

Procedure:

  • Prepare the Titrator:

    • Fill the titrator burette with the Karl Fischer reagent.

    • Add the appropriate solvent to the titration vessel.

    • Pre-titrate the solvent to remove any residual water and achieve a stable, dry baseline.

  • Introduce the Sample:

    • Using a gastight syringe, accurately measure a specific volume or weight of the solvent sample.

    • Inject the sample into the titration vessel, ensuring no atmospheric moisture is introduced.

  • Titration:

    • Start the titration. The Karl Fischer reagent is added to the sample until all the water has reacted.

    • The endpoint is typically detected potentiometrically by the instrument.[5]

  • Calculation: The instrument's software will automatically calculate the water content based on the volume of titrant used and its concentration. The result is usually expressed in ppm or percentage.

  • Verification: It is good practice to run a standard with a known water content to verify the accuracy of the titration.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_dye Prepare Reichardt's Dye Stock Solution prep_sample Prepare Sample Solution in Solvent prep_dye->prep_sample blank Blank Spectrophotometer with Pure Solvent prep_sample->blank measure Acquire UV/Vis Spectrum of Sample blank->measure find_lambda Determine λmax measure->find_lambda calculate_et30 Calculate ET(30) find_lambda->calculate_et30 end End calculate_et30->end start Start start->prep_dye

Caption: Workflow for ET(30) Measurement.

troubleshooting_guide cluster_yes Action for Yes cluster_no Action for No issue Unexpected Polarity Result (e.g., high ET(30)) check_water Is Water Contamination Suspected? issue->check_water karl_fischer Perform Karl Fischer Titration check_water->karl_fischer Yes check_impurities Check for Other Polar Impurities check_water->check_impurities No dry_solvent Use Anhydrous Solvent or Dry Existing Solvent karl_fischer->dry_solvent rerun Rerun Experiment dry_solvent->rerun check_dye Verify Purity of Solvatochromic Dye check_impurities->check_dye check_instrument Calibrate/Check Spectrophotometer check_dye->check_instrument

References

Technical Support Center: Troubleshooting Fluorescence Quenching in Reichardt's Dye Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering fluorescence quenching issues during experiments with Reichardt's dye.

Frequently Asked Questions (FAQs)

Q1: What is fluorescence quenching and how does it affect my this compound experiments?

Fluorescence quenching is a process that leads to a decrease in the fluorescence intensity of a substance.[1][2] In the context of this compound, which is highly sensitive to its environment, quenching can manifest as a weaker-than-expected or completely absent fluorescent signal. This can be caused by various factors, including solvent polarity, the presence of quenching molecules, dye aggregation, and photobleaching.[2][3][4] Understanding the specific cause of quenching is crucial for obtaining accurate and reproducible results.

Q2: How does solvent polarity influence the fluorescence of this compound?

This compound is renowned for its solvatochromism, meaning its absorption and emission spectra are highly dependent on solvent polarity.[5][6] An increase in solvent polarity stabilizes the zwitterionic ground state of the dye more than the less polar excited state.[6][7] This increased energy gap leads to a shift in the absorption and emission to shorter wavelengths (a hypsochromic or blue shift).[8] In highly polar or protic solvents, the fluorescence of many solvatochromic dyes, including this compound, can be significantly quenched.[4]

Q3: What is the difference between static and dynamic quenching?

Static and dynamic quenching are two primary mechanisms by which fluorescence can be diminished.[9]

  • Static Quenching: This occurs when the fluorophore (this compound) forms a non-fluorescent complex with another molecule (the quencher) in the ground state.[1][10][11] This complex then absorbs light but does not emit a photon.

  • Dynamic Quenching: This happens when the excited fluorophore collides with a quencher molecule, leading to non-radiative energy transfer and a return to the ground state without photon emission.[9][10]

Distinguishing between these mechanisms is important for troubleshooting, as they are affected differently by factors like temperature and viscosity.

Q4: Can this compound undergo self-quenching?

Yes, at high concentrations, this compound molecules can aggregate. This process, known as aggregation-caused quenching (ACQ), can lead to a significant decrease in fluorescence intensity due to intermolecular interactions and the formation of non-fluorescent dimers or larger aggregates.[3][12]

Q5: What is photobleaching and how can I prevent it?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to light.[13] For this compound, prolonged exposure to high-intensity excitation light can lead to a gradual fading of the fluorescent signal.[13][14] To minimize photobleaching, it is recommended to:

  • Reduce the intensity of the excitation light source.[12]

  • Minimize the duration of light exposure.[12]

  • Use antifade reagents in the mounting medium for microscopy applications.[13][14]

Troubleshooting Guides

Problem 1: Low or No Fluorescent Signal

A weak or absent signal is a common issue. Follow these steps to diagnose and resolve the problem.

Troubleshooting Workflow for Low Fluorescence Signal

start Low/No Signal check_settings Verify Instrument Settings (Excitation/Emission Wavelengths) start->check_settings check_concentration Check Dye Concentration (Potential Self-Quenching) check_settings->check_concentration Settings Correct sub_settings Incorrect Settings check_settings->sub_settings Incorrect check_solvent Evaluate Solvent Polarity (Highly Polar Solvents Quench) check_concentration->check_solvent Concentration Optimal sub_concentration Concentration Too High check_concentration->sub_concentration Too High check_contaminants Assess for Contaminants (e.g., heavy ions, oxygen) check_solvent->check_contaminants Solvent Appropriate sub_solvent Solvent Too Polar check_solvent->sub_solvent Too Polar sub_contaminants Contaminants Present check_contaminants->sub_contaminants Present action_settings Adjust Wavelengths sub_settings->action_settings action_concentration Dilute Sample sub_concentration->action_concentration action_solvent Use Less Polar Solvent sub_solvent->action_solvent action_contaminants Purify Solvents/Reagents sub_contaminants->action_contaminants end_node Signal Restored action_settings->end_node action_concentration->end_node action_solvent->end_node action_contaminants->end_node

Caption: Troubleshooting workflow for low or no fluorescence signal from this compound.

Problem 2: Fluorescence Signal Decreases Over Time

This issue is often indicative of photobleaching or a chemical reaction causing dye degradation.

Troubleshooting Workflow for Signal Decrease Over Time

start Signal Decreasing Over Time check_photobleaching Assess for Photobleaching (High light intensity/long exposure) start->check_photobleaching check_stability Evaluate Chemical Stability (Reactive species in sample?) check_photobleaching->check_stability Not Photobleaching sub_photobleaching Photobleaching Occurring check_photobleaching->sub_photobleaching Yes sub_stability Dye Degradation check_stability->sub_stability Unstable action_photobleaching Reduce Light Intensity/Exposure Use Antifade Reagents sub_photobleaching->action_photobleaching action_stability Check Solvent/Sample Purity Ensure Inert Atmosphere if Needed sub_stability->action_stability end_node Stable Signal action_photobleaching->end_node action_stability->end_node

Caption: Troubleshooting workflow for a decreasing fluorescence signal over time.

Data Presentation

The solvatochromic properties of this compound are well-documented. The following table summarizes the absorption maxima (ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">

λmax\lambda{max}λmax​
) in various solvents, illustrating the effect of solvent polarity. Note that fluorescence emission will also be affected.

SolventDielectric Constant (ngcontent-ng-c1205671314="" _nghost-ng-c2690653763="" class="inline ng-star-inserted">
ϵ\epsilonϵ
)
λmax\lambda{max}λmax​
(nm)
Observed Color
Acetone20.7662Green
Ethanol24.5~550Blue-Violet
Methanol32.7~513Purple
Water78.5~453Orange

Data compiled from various sources demonstrating the general trend.[6]

Experimental Protocols

General Protocol for Measuring this compound Fluorescence

This protocol provides a general procedure for preparing and measuring the fluorescence of this compound, with an emphasis on minimizing quenching.

Materials:

  • This compound (Betaine 30)

  • High-purity solvents (spectroscopic grade)

  • Volumetric flasks and pipettes

  • Fluorometer or fluorescence microscope

Procedure:

  • Solvent Preparation: Use high-purity, dry solvents, as water and other impurities can significantly affect the dye's properties and cause quenching.[7] If necessary, degas the solvent to remove dissolved oxygen, a known dynamic quencher.[2]

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a relatively non-polar solvent where it is stable and soluble (e.g., dichloromethane or acetone). Store this solution in the dark at 4°C to prevent degradation.

  • Working Solution Preparation: Prepare a dilute working solution from the stock solution in the solvent of interest. The final concentration should be low enough to avoid aggregation-caused quenching (typically in the micromolar range or lower).

  • Equilibration: Allow the working solution to equilibrate at a constant temperature before measurement, as temperature can influence both static and dynamic quenching.[2]

  • Fluorescence Measurement:

    • Set the excitation and emission wavelengths on the fluorometer based on the solvent being used. Remember that the optimal wavelengths will shift with solvent polarity.

    • Minimize the exposure time and excitation light intensity to reduce the risk of photobleaching.[12]

    • Acquire the fluorescence spectrum and/or intensity reading.

  • Controls: Always run a solvent blank to measure any background fluorescence.

Signaling Pathways and Mechanisms

The following diagram illustrates the primary mechanisms of fluorescence quenching.

Mechanisms of Fluorescence Quenching

cluster_dynamic Dynamic Quenching cluster_static Static Quenching D_excited Dye* (Excited) Collision Collision D_excited->Collision Encounters Fluorescence Fluorescence D_excited->Fluorescence Q_ground Quencher (Ground) Q_ground->Collision D_ground Dye (Ground) Collision->D_ground Non-radiative decay D_ground->D_excited Absorption D_ground_s Dye (Ground) Complex Ground-State Complex (Non-fluorescent) D_ground_s->Complex Q_ground_s Quencher (Ground) Q_ground_s->Complex Excitation Excitation Light Excitation->D_ground Excitation->Complex Absorption (no emission)

References

Validation & Comparative

A Tale of Two Dyes: Reichardt's Dye vs. Nile Red for Unraveling Solvent Polarity

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of chemical research and drug development, understanding the polarity of a solvent is paramount. It governs everything from reaction rates and equilibria to the solubility and efficacy of pharmaceutical compounds. To navigate this microscopic landscape, scientists rely on molecular probes, and two of the most prominent are Reichardt's dye and Nile Red. This guide provides a comprehensive comparison of these two solvatochromic dyes, offering researchers the data and protocols needed to select the optimal tool for their specific application.

At a Glance: A Comparative Overview

Both this compound and Nile Red are celebrated for their dramatic color changes in response to solvent polarity. However, they operate on different principles and present distinct advantages and limitations. The following table summarizes their key performance characteristics based on extensive experimental data.

FeatureThis compoundNile Red
Polarity Scale ET(30) (kcal/mol)E(NR) (kcal/mol)
Measurement Technique UV-Vis Absorption SpectroscopyFluorescence Spectroscopy
Solvatochromism Negative (hypsochromic shift with increasing polarity)Positive (bathochromic shift with increasing polarity)
Sensitivity High, exhibits one of the largest known solvatochromic shifts.[1]Moderate, with a less pronounced band shift compared to this compound.[2]
Operational Range Wide, but insoluble in very nonpolar, hydrocarbon solvents.[2]Broad, with good solubility in both polar and nonpolar solvents, including hydrocarbons.[2]
Typical Concentration ~1 x 10-4 M[3]~3 µM to 20 µM[4][5]
Limitations Insoluble in some nonpolar solvents; sensitive to acidic impurities.Lower sensitivity to polarity changes compared to this compound; fluorescence can be quenched in highly polar, protic solvents like water.[6][7]

The Mechanism of Solvatochromism: A Visual Explanation

The remarkable color-changing ability of these dyes stems from a phenomenon called solvatochromism, where the energy difference between the dye's electronic ground state and excited state is altered by the surrounding solvent molecules.

G Mechanism of Solvatochromism cluster_0 Low Polarity Solvent cluster_1 High Polarity Solvent Ground State (Low) Ground State (S₀) Less Stabilized Excited State (Low) Excited State (S₁) Less Stabilized Ground State (Low)->Excited State (Low) Absorption of Low Energy Light (Longer λ) Ground State (High) Ground State (S₀) Highly Stabilized Excited State (High) Excited State (S₁) Less Stabilized Ground State (High)->Excited State (High) Absorption of High Energy Light (Shorter λ) Energy Energy

Caption: Energy level diagram illustrating solvatochromism.

In a polar solvent, the ground state of a dye molecule is more stabilized than its excited state, leading to a larger energy gap that requires higher energy (shorter wavelength) light for excitation. Conversely, in a nonpolar solvent, the energy gap is smaller, and lower energy (longer wavelength) light is absorbed.

Experimental Protocols: A Step-by-Step Guide

To ensure accurate and reproducible results, the following detailed protocols are provided for determining solvent polarity using this compound and Nile Red.

Determining Solvent Polarity with this compound (UV-Vis Spectroscopy)

This protocol outlines the measurement of the ET(30) value of a solvent using a UV-Vis spectrophotometer.

  • Solution Preparation:

    • Prepare a stock solution of this compound (molar mass: 551.69 g/mol ) in a suitable solvent (e.g., acetone) at a concentration of approximately 1 x 10-3 M.

    • From the stock solution, prepare a working solution of ~1 x 10-4 M in the solvent to be tested.[3] Ensure the dye is fully dissolved.

  • Spectrophotometric Measurement:

    • Use a quartz cuvette with a 1 cm path length.

    • Blank the spectrophotometer using the pure solvent to be tested.

    • Record the absorption spectrum of the this compound solution from approximately 400 nm to 900 nm.

    • Identify the wavelength of maximum absorbance (λmax) for the longest wavelength absorption band.[8]

  • Calculation of ET(30):

    • The ET(30) value in kcal/mol is calculated using the following equation: ET(30) (kcal/mol) = 28591 / λmax (nm)

Determining Solvent Polarity with Nile Red (Fluorescence Spectroscopy)

This protocol describes how to measure the emission spectrum of Nile Red to determine the E(NR) value.

  • Solution Preparation:

    • Prepare a stock solution of Nile Red in a solvent like methanol at a concentration of 1.5 mM.[5]

    • Dilute the stock solution in the test solvent to a final concentration of approximately 3-20 µM.[4][5]

  • Fluorometric Measurement:

    • Use a fluorescence cuvette with a 1 cm path length.

    • Set the excitation wavelength of the fluorometer. A common excitation wavelength for Nile Red is 542 nm.[9]

    • Record the fluorescence emission spectrum over a range that covers the expected emission maximum (e.g., 550 nm to 750 nm).

    • Determine the wavelength of maximum fluorescence emission (λem,max).

  • Calculation of E(NR):

    • The E(NR) value in kcal/mol can be calculated using a similar formula to ET(30), but it is important to note that different literature sources may use slightly different constants for the E(NR) scale. For consistency, it is often best to report the λem,max or to calibrate against a set of known standards.

Workflow for Dye Selection and Comparison

The choice between this compound and Nile Red depends on the specific requirements of the experiment. The following diagram illustrates a logical workflow for making this decision.

G Workflow for Selecting a Solvatochromic Dye Start Define Experimental Needs Solvent_Type Solvent Type? (Polar, Nonpolar, Hydrocarbon) Start->Solvent_Type Reichardt_Insoluble This compound may be insoluble Solvent_Type->Reichardt_Insoluble Nonpolar/ Hydrocarbon Sensitivity_Req High Sensitivity Required? Solvent_Type->Sensitivity_Req Polar Nile_Red_Choice Choose Nile Red Reichardt_Insoluble->Nile_Red_Choice Experiment_NR Perform Fluorescence Measurement with Nile Red Nile_Red_Choice->Experiment_NR Reichardt_Choice Choose this compound Sensitivity_Req->Reichardt_Choice Yes Nile_Red_Consider Consider Nile Red (Lower Sensitivity) Sensitivity_Req->Nile_Red_Consider No Experiment_RD Perform UV-Vis Measurement with this compound Reichardt_Choice->Experiment_RD Nile_Red_Consider->Experiment_NR Analyze_RD Calculate Eτ(30) Experiment_RD->Analyze_RD Analyze_NR Determine λem,max and E(NR) Experiment_NR->Analyze_NR End Solvent Polarity Determined Analyze_RD->End Analyze_NR->End

Caption: Decision workflow for solvatochromic dye selection.

Conclusion: The Right Dye for the Right Job

Both this compound and Nile Red are powerful tools for probing solvent polarity. This compound, with its exceptional sensitivity, is the gold standard for many applications, providing a broad and well-defined polarity scale. However, its poor solubility in nonpolar, hydrocarbon-based solvents is a significant limitation. In such cases, Nile Red emerges as the superior choice, offering excellent solubility across a wide range of polarities. While its sensitivity is lower, it provides a reliable and versatile alternative for characterizing less polar environments. By understanding the distinct characteristics and employing the standardized protocols outlined in this guide, researchers can confidently select and utilize the appropriate solvatochromic dye to illuminate the subtle yet critical influence of the solvent in their chemical systems.

References

A Comparative Analysis of Positive and Negative Solvatochromism Utilizing Dye Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Solvatochromism, the phenomenon where the color of a solution changes with the polarity of the solvent, offers a powerful tool for probing solute-solvent interactions at a molecular level. This guide provides a comparative analysis of positive and negative solvatochromism, employing well-characterized dye examples. The discussion is supported by experimental data, detailed protocols, and visual diagrams to facilitate a comprehensive understanding for researchers in chemistry and drug development.

Distinguishing Positive and Negative Solvatochromism

Solvatochromism arises from the differential solvation of the ground and excited electronic states of a chromophore.[1] The direction of the spectral shift in response to increasing solvent polarity dictates whether the solvatochromism is categorized as positive or negative.

Positive Solvatochromism is characterized by a bathochromic shift (a shift to longer wavelengths, or a "red shift") in the absorption or emission spectrum as the solvent polarity increases.[1][2] This occurs when the excited state of the dye molecule is more polar than its ground state. Polar solvents will more effectively stabilize the polar excited state, thereby reducing the energy gap between the ground and excited states.

Negative Solvatochromism , conversely, exhibits a hypsochromic shift (a shift to shorter wavelengths, or a "blue shift") with increasing solvent polarity.[1] This phenomenon is observed when the ground state of the dye is more polar than its excited state. In this scenario, polar solvents preferentially stabilize the zwitterionic or highly polar ground state, leading to an increase in the energy required for electronic excitation.

The relationship between solvent polarity and the energy of electronic transitions in positive and negative solvatochromism is illustrated in the diagram below.

solvatochromism_overview cluster_positive Positive Solvatochromism cluster_negative Negative Solvatochromism Positive Ground State (less polar) Ground State (less polar) Excited State (more polar) Excited State (more polar) Ground State (less polar)->Excited State (more polar) ΔE decreases (Red Shift) Negative Ground State (more polar) Ground State (more polar) Excited State (less polar) Excited State (less polar) Ground State (more polar)->Excited State (less polar) ΔE increases (Blue Shift) Solvent Polarity Increase Increasing Solvent Polarity experimental_workflow A Prepare Dye Stock Solution B Prepare Dilute Solutions in Various Solvents A->B E Measure Absorption Spectrum of Dye Solution B->E C Set up UV-Vis Spectrophotometer D Perform Baseline Correction with Pure Solvent C->D D->E F Identify λmax E->F G Repeat for All Solvents F->G G->D Next Solvent H Plot λmax vs. Solvent Polarity G->H All Solvents Measured

References

A Comparative Guide to the Validation of the ET(30) Solvent Polarity Scale

Author: BenchChem Technical Support Team. Date: December 2025

The ET(30) scale, developed by Christian Reichardt, is a widely used empirical scale of solvent polarity. It is based on the solvatochromism of a specific pyridinium-N-phenolate betaine dye, known as Reichardt's dye. The scale quantifies the hypsochromic (blue) shift of the dye's longest-wavelength UV/Vis absorption band in solvents of increasing polarity. This guide provides a comparative analysis of the ET(30) scale with other prominent solvent polarity scales, supported by experimental data and protocols.

Comparison with Other Solvent Polarity Scales

The polarity of a solvent is a complex phenomenon arising from various intermolecular interactions. While the ET(30) scale provides a comprehensive measure, other scales dissect polarity into more specific contributions.

  • Dielectric Constant (ε): This physical property reflects a solvent's ability to separate charges. While there is a general trend of increasing ET(30) with a higher dielectric constant, this correlation is not always linear, as ET(30) also accounts for specific solute-solvent interactions that the bulk property of dielectric constant does not.[1][2][3]

  • Kamlet-Taft Parameters: This multiparameter scale provides a more detailed description of solvent properties through three parameters:

    • α (Hydrogen Bond Donating ability): Represents the solvent's ability to act as a hydrogen bond donor.

    • β (Hydrogen Bond Accepting ability): Represents the solvent's ability to act as a hydrogen bond acceptor.

    • π* (Dipolarity/Polarizability): Accounts for the solvent's ability to stabilize a charge or a dipole through its dielectric effect.[4][5] The ET(30) value is often well-correlated with a linear combination of these three parameters, highlighting that ET(30) is a composite measure of these specific interactions.[4][6]

  • Catalán Parameters: Similar to the Kamlet-Taft scale, the Catalán scale uses a four-parameter model to describe solvent properties:

    • SA (Solvent Acidity): Corresponds to the hydrogen bond donating ability.

    • SB (Solvent Basicity): Corresponds to the hydrogen bond accepting ability.

    • SP (Solvent Polarizability): Describes the solvent's ability to interact via dispersion forces.

    • SdP (Solvent Dipolarity): Relates to the solvent's ability to engage in dipolar interactions. Studies have shown strong correlations between the ET(30) scale and combinations of the Catalán parameters, particularly SA and SdP.[4][6]

Data Presentation: A Comparative Table of Solvent Polarity Parameters

The following table summarizes the ET(30) values and other polarity parameters for a selection of common solvents.

SolventET(30) (kcal/mol)Dielectric Constant (ε)Kamlet-Taft αKamlet-Taft βKamlet-Taft π*
Water63.180.11.170.471.09
Methanol55.432.70.980.660.60
Ethanol51.924.50.860.750.54
2-Propanol48.419.90.760.840.48
Acetonitrile45.637.50.190.400.75
Acetone42.220.70.080.430.71
Dichloromethane40.78.90.130.100.82
Chloroform39.14.80.200.100.76
Toluene33.92.40.000.110.54
n-Hexane31.01.90.000.00-0.08

Note: The values presented are approximate and can vary slightly depending on the source and experimental conditions.

Experimental Protocol for ET(30) Determination

The empirical solvent polarity parameter ET(30) is determined using UV/Vis spectrophotometry.[7]

Materials:

  • This compound (2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate)

  • Solvent of interest

  • UV/Vis Spectrophotometer

  • Cuvettes

Procedure:

  • A small, accurately weighed amount of this compound is dissolved in the solvent of interest to prepare a dilute solution. The concentration should be sufficient to obtain a well-defined absorption peak.

  • The UV/Vis spectrum of the solution is recorded over a range that includes the longest-wavelength absorption band of the dye (typically 400-900 nm).[3]

  • The wavelength of the maximum absorption (λmax) of this band is determined.

  • The ET(30) value is then calculated using the following equation:

    ET(30) (kcal/mol) = 28591 / λmax (nm)

    A dimensionless, normalized ENT scale can also be used, which is referenced to tetramethylsilane (ENT = 0) and water (ENT = 1).[6]

Logical Relationship Diagram

The following diagram illustrates the relationship between the comprehensive ET(30) scale and the more specific parameters of the Kamlet-Taft and Catalán scales.

G Relationship of E_T(30) with Other Polarity Scales cluster_kamlet_taft Kamlet-Taft Parameters cluster_catalan Catalán Parameters alpha α (H-Bond Acidity) ET30 E_T(30) (Overall Polarity) alpha->ET30 beta β (H-Bond Basicity) beta->ET30 pi_star π* (Dipolarity/ Polarizability) pi_star->ET30 SA SA (Solvent Acidity) SA->ET30 SB SB (Solvent Basicity) SB->ET30 SP_SdP SP & SdP (Polarizability & Dipolarity) SP_SdP->ET30 caption E_T(30) as a composite measure of solvent polarity.

Caption: E_T(30) as a composite measure of solvent polarity.

Conclusion

The ET(30) scale serves as a robust and convenient single-parameter measure of solvent polarity. Its validation against multiparameter scales like the Kamlet-Taft and Catalán systems reveals that ET(30) effectively integrates various specific intermolecular forces, including hydrogen bonding and dipolarity/polarizability, into one comprehensive value. While the multiparameter scales offer a more detailed insight into specific solute-solvent interactions, the ET(30) scale remains a highly valuable tool for researchers and professionals in chemistry and drug development for quickly assessing and comparing the overall polarity of solvents.

References

A Tale of Two Dyes: Reichardt's Dye vs. Brooker's Merocyanine in Polarity Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of physical organic chemistry, the empirical determination of solvent polarity is a critical parameter influencing reaction rates, chemical equilibria, and spectroscopic properties. Among the arsenal of tools available to researchers, solvatochromic dyes stand out for their visual and spectrophotometric sensitivity to the surrounding solvent environment. This guide provides a comprehensive comparison of two of the most prominent solvatochromic probes: Reichardt's Dye and Brooker's Merocyanine, offering insights into their performance, experimental application, and the factors governing the choice between them.

At a Glance: Key Performance Indicators

A direct comparison of the solvatochromic behavior of this compound and Brooker's Merocyanine reveals their distinct characteristics. This compound is renowned for exhibiting one of the largest known solvatochromic shifts, forming the basis of the widely accepted ET(30) solvent polarity scale. Brooker's Merocyanine, while also displaying significant solvatochromism, is often cited for its synthetic accessibility and lower cost. The following table summarizes their key performance indicators based on their light absorption properties in a range of solvents.

SolventThis compound (Betaine 30)Brooker's Merocyanine (MOED)
λmax (nm) ET(30) (kcal/mol)
Water45363.1
Methanol51555.5
Ethanol55051.9
2-Propanol58948.6
Acetonitrile59846.0
Acetone67742.2
Dichloromethane74841.1
Chloroform78839.1
Benzene81034.5
n-Hexane91030.9

Note: Data for Brooker's Merocyanine can vary slightly between different literature sources and derivatives used.

The Underpinning Principle: Solvatochromism

Both dyes operate on the principle of negative solvatochromism . Their ground electronic state is significantly more polar than their excited state. In polar solvents, the ground state is stabilized to a greater extent through dipole-dipole interactions and hydrogen bonding. This increases the energy gap between the ground and excited states, resulting in the absorption of higher-energy (shorter wavelength) light, leading to a hypsochromic or "blue" shift. Conversely, in nonpolar solvents, the energy gap is smaller, and the dye absorbs lower-energy (longer wavelength) light, causing a bathochromic or "red" shift.

Choosing Your Chromatic Compass: A Logical Guide

The selection between this compound and Brooker's Merocyanine for a specific application depends on a variety of factors including the required sensitivity, the polarity range of interest, and practical considerations such as cost and synthetic accessibility.

G Choosing a Solvatochromic Dye start Start: Need to measure solvent polarity sensitivity High sensitivity across a wide polarity range required? start->sensitivity et30_scale Need to correlate with the established ET(30) scale? sensitivity->et30_scale Yes cost_synthesis Are cost and ease of synthesis a primary concern? sensitivity->cost_synthesis No et30_scale->cost_synthesis No reichardt Use this compound et30_scale->reichardt Yes brooker Use Brooker's Merocyanine cost_synthesis->brooker Yes consider_brooker Consider Brooker's Merocyanine cost_synthesis->consider_brooker No consider_brooker->reichardt

Caption: A flowchart to guide the selection between this compound and Brooker's Merocyanine.

Experimental Protocols: A Step-by-Step Guide

The determination of solvent polarity using these dyes follows a similar experimental workflow, primarily involving UV-Vis spectrophotometry.

General Experimental Workflow

G Experimental Workflow for Solvatochromic Polarity Measurement prep Prepare a stock solution of the dye in a suitable solvent dissolve Dissolve a small, precise amount of the dye in the solvent to be tested prep->dissolve spectrum Record the UV-Vis absorption spectrum of the solution dissolve->spectrum lambda_max Determine the wavelength of maximum absorbance (λmax) spectrum->lambda_max calculate Calculate the solvent polarity parameter (e.g., ET(30)) lambda_max->calculate

Caption: A generalized workflow for determining solvent polarity using a solvatochromic dye.

Protocol for this compound
  • Preparation of Dye Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a solvent of intermediate polarity like acetone.

  • Sample Preparation: To a cuvette containing the solvent to be tested, add a small aliquot of the stock solution to achieve an absorbance in the range of 0.5-1.5 at the λmax. The final concentration of the dye should be in the micromolar range.

  • Spectroscopic Measurement: Record the UV-Vis absorption spectrum of the solution over a range that encompasses the expected λmax (e.g., 400-900 nm).

  • Determination of λmax: Identify the wavelength of maximum absorbance from the spectrum.

  • Calculation of ET(30): The ET(30) value is calculated using the following equation: ET(30) (kcal/mol) = 28591 / λmax (nm)

Protocol for Brooker's Merocyanine
  • Preparation of Dye Solution: Due to its good solubility in a range of solvents, a stock solution can be prepared in a solvent like dichloromethane or acetone. A typical concentration would be around 10-4 to 10-5 M.

  • Sample Preparation: Dilute the stock solution with the solvent of interest to obtain an absorbance within the optimal range of the spectrophotometer (typically 0.5-1.5).

  • Spectroscopic Measurement: Record the UV-Vis absorption spectrum, typically in the range of 400-700 nm.

  • Determination of λmax: Identify the wavelength of maximum absorbance.

  • Correlation with Polarity Scales: While there isn't a universally adopted scale directly derived from Brooker's Merocyanine, the λmax values can be correlated with other polarity scales like ET(30) to provide a relative measure of solvent polarity. Recent studies have shown a good correlation between the λmax of Brooker's Merocyanine derivatives and the ET(30) scale.

Conclusion

Both this compound and Brooker's Merocyanine are powerful tools for the empirical determination of solvent polarity. This compound offers unparalleled sensitivity and a direct correlation to the well-established ET(30) scale, making it the gold standard for many applications. However, for researchers where cost and synthetic accessibility are significant considerations, Brooker's Merocyanine presents a viable and effective alternative, providing a strong and reliable solvatochromic response. The choice between these two remarkable dyes will ultimately be guided by the specific demands of the research question at hand.

Navigating Solvent Polarity: A Comparative Guide to Solvatochromic Dyes in Highly Polar and Acidic Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate assessment of solvent polarity is a critical parameter influencing chemical reactions, solubility, and analytical measurements. Reichardt's dye, the gold standard for this purpose, exhibits significant limitations in highly polar or acidic environments. This guide provides a comprehensive comparison of this compound with two viable alternatives, Brooker's merocyanine and Nile red, supported by experimental data and detailed protocols to aid in the selection of the most appropriate solvatochromic probe for your specific application.

Introduction to Solvatochromism and its Sentinels

Solvatochromism is the phenomenon where the color of a chemical compound changes with the polarity of the solvent. This change is quantified by measuring the shift in the maximum absorption wavelength (λmax) of the dye. Solvatochromic dyes are indispensable tools for creating empirical scales of solvent polarity, such as the widely used ET(30) scale based on this compound. However, the efficacy of these molecular probes can be compromised under extreme solvent conditions.

The Limitations of a Titan: this compound

This compound (2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate) is renowned for its exceptionally large solvatochromic range. Despite its widespread use, it suffers from two major drawbacks in the context of highly polar and acidic media:

  • Poor Solubility in Water: this compound is notoriously insoluble in water, the most polar solvent. This severely limits its application in aqueous systems, which are central to many biological and pharmaceutical studies. The ET(30) value for water had to be determined using a saturated solution in a long-path-length cuvette due to its low solubility.[1]

Contenders for the Crown: Brooker's Merocyanine and Nile Red

Given the constraints of this compound, researchers have turned to other solvatochromic compounds. This guide focuses on two prominent alternatives: Brooker's merocyanine and Nile red.

Brooker's Merocyanine: This dye exhibits significant solvatochromism, with its color shifting from blue in non-polar solvents to yellow in highly polar and acidic environments.[2][3] Its solvatochromism is attributed to a shift in the equilibrium between a neutral and a zwitterionic resonance form. In protic and acidic solvents, hydrogen bonding and protonation of the oxygen atom favor the zwitterionic form, leading to a hypsochromic shift (blue shift) to shorter wavelengths.[2][3] This sensitivity to acidity makes it a potential indicator for polarity in such media, a domain where this compound fails.

Nile Red: This fluorescent dye is highly sensitive to the polarity of its microenvironment. In non-polar environments, it exhibits strong fluorescence, but this fluorescence is significantly quenched in polar protic solvents like water and alcohols.[4][5] While its absorption spectrum also shows solvatochromism, its primary utility lies in its fluorescence properties. The change in fluorescence quantum yield can be used as a measure of local polarity. However, its performance in acidic media needs careful consideration, as pH can also influence its fluorescence intensity.[6]

Quantitative Comparison of Solvatochromic Dyes

To provide a clear comparison, the following table summarizes the available quantitative data for the absorption maxima (λmax) of the three dyes in various solvents, highlighting their behavior in polar and acidic conditions.

SolventThis compound (λmax, nm)Brooker's Merocyanine (λmax, nm)Nile Red (λmax, nm)
Dichloromethane686618[3]~550
Acetone677577[3]~540
Ethanol579510[3]~590
Methanol515509[3]~610
Water453442[3]~660[7]
Acetic Acid(decomposes)Yellow (λmax not specified)[2]No data available

Note: The λmax for Nile Red can vary depending on whether absorption or fluorescence emission is measured. The values presented here are for absorption. The fluorescence of Nile Red is significantly quenched in water.

Experimental Protocols

To facilitate a direct and standardized comparison of these dyes in your own laboratory setting, we provide the following detailed experimental protocols.

Protocol 1: Determination of Solvatochromism in Various Solvents

Objective: To measure and compare the absorption spectra of this compound, Brooker's merocyanine, and Nile red in a range of solvents with varying polarities.

Materials:

  • This compound

  • Brooker's merocyanine

  • Nile red

  • A selection of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetone, ethanol, methanol, water)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of each dye (e.g., 1 mM) in a suitable solvent in which they are readily soluble (e.g., acetone or dichloromethane).

  • Sample Preparation: For each solvent to be tested, prepare a dilute solution of each dye by adding a small aliquot of the stock solution to the solvent in a volumetric flask. The final concentration should be adjusted to yield an absorbance in the range of 0.5 - 1.5 at the λmax.

  • Spectral Measurement: Record the UV-Vis absorption spectrum of each solution from 300 to 900 nm, using the pure solvent as a blank.

  • Data Analysis: Determine the λmax for the longest wavelength absorption band for each dye in each solvent.

Protocol 2: Investigation of Dye Performance in Acidic Media

Objective: To assess the stability and solvatochromic behavior of the dyes in solutions of varying pH.

Materials:

  • Dye stock solutions (as prepared in Protocol 1)

  • A series of buffer solutions with a range of pH values (e.g., pH 2 to 7)

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Sample Preparation: For each pH buffer, prepare a solution of each dye as described in Protocol 1.

  • Spectral Measurement: Immediately after preparation, record the UV-Vis absorption spectrum of each solution. To assess stability, record spectra at different time intervals (e.g., 0, 15, 30, 60 minutes).

  • Data Analysis: Observe any changes in the absorption spectra over time, noting any disappearance of peaks or shifts in λmax. Plot λmax as a function of pH for each dye to visualize their response to acidity.

Visualizing the Concepts

To better understand the processes discussed, the following diagrams illustrate the mechanism of solvatochromism and a typical experimental workflow.

Solvatochromism_Mechanism cluster_ground Ground State (More Polar) cluster_excited Excited State (Less Polar) cluster_nonpolar Non-Polar Solvent cluster_polar Polar Solvent GS D-A ES D⁺-A⁻ GS->ES Excitation (hν) GS_NP D-A ES_NP D⁺-A⁻ GS_NP->ES_NP Large ΔE (Short λmax) GS_P D-A ES_P D⁺-A⁻ GS_P->ES_P Small ΔE (Long λmax) note Polar solvent stabilizes the more polar ground state

Mechanism of negative solvatochromism.

Experimental_Workflow prep Prepare Dye Stock Solutions samples Prepare Dilute Dye Samples prep->samples solvents Select Solvents (Varying Polarity/pH) solvents->samples measure Measure UV-Vis Absorption Spectra samples->measure analyze Determine λmax and Analyze Data measure->analyze compare Compare Dye Performance analyze->compare

Workflow for comparing solvatochromic dyes.

Conclusion and Recommendations

The choice of a solvatochromic dye is contingent on the specific experimental conditions.

  • This compound remains an excellent choice for determining the polarity of a wide range of non-acidic organic solvents where it is soluble. Its large solvatochromic shift provides high sensitivity.

  • Brooker's merocyanine emerges as a strong candidate for applications in highly polar and acidic aqueous solutions. Its distinct color change in response to both polarity and hydrogen-bond donating ability makes it a valuable probe in environments where this compound is unsuitable.

  • Nile red is the preferred option when fluorescence is the desired output and for probing hydrophobic microenvironments. While its fluorescence is quenched in highly polar protic solvents, this property can be exploited to study binding events or transitions to less polar domains.

For researchers working with highly polar or acidic media, particularly in aqueous systems, Brooker's merocyanine offers a more reliable and versatile alternative to this compound. It is recommended to perform a preliminary screening of the dyes under the specific experimental conditions using the provided protocols to ensure the selection of the most effective probe for your research needs.

References

Unveiling Solvent Polarity: A Comparative Guide to Solvatochromic Dyes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive cross-validation of experimental results from three prominent solvatochromic dyes—Reichardt's dye, Nile Red, and Brooker's merocyanine—reveals their distinct responses to solvent polarity, providing a valuable toolkit for characterizing chemical environments in pharmaceutical and biological research. This guide offers a detailed comparison of their solvatochromic behavior, standardized experimental protocols for their analysis, and a workflow for their application in drug development.

Solvatochromic dyes are powerful molecular probes that exhibit a shift in their UV-visible absorption or emission spectra in response to the polarity of their surrounding solvent environment. This property makes them invaluable for a wide range of applications, from determining empirical solvent polarity scales to probing the microenvironment of complex biological systems like cell membranes. Understanding the comparative performance of different solvatochromic dyes is crucial for selecting the most appropriate probe for a specific research question.

Comparative Analysis of Solvatochromic Shifts

To facilitate the cross-validation of experimental results, the following tables summarize the solvatochromic data (λmax and/or E_T(30)) for this compound, Nile Red, and Brooker's merocyanine in a range of common solvents. The data has been compiled from various sources to provide a comparative overview.

Table 1: Solvatochromic Data for this compound

Solventλmax (nm)E_T(30) (kcal/mol)
Water45363.1
Methanol51555.4
Ethanol55051.9
2-Propanol62748.4[1]
Acetonitrile64045.6
Acetone67742.2[1]
Chloroform75239.1
Toluene81033.9
n-Hexane90031.0

E_T(30) is an empirical scale of solvent polarity based on the transition energy of this compound.[2]

Table 2: Solvatochromic Data for Nile Red

Solventλmax (nm)
Water~660
Methanol630
Ethanol610
Acetonitrile590
Acetone580
Chloroform595
Toluene550
n-Hexane535

Table 3: Solvatochromic Data for Brooker's Merocyanine

Solventλmax (nm)
Water442
Methanol509
Ethanol510
2-Propanol545
Acetone577
Chloroform618
Pyridine603

Note: The λmax values can vary slightly depending on the specific experimental conditions and the purity of the solvents and dyes.

Experimental Protocols

Accurate and reproducible measurements are paramount in solvatochromic studies. The following are detailed protocols for the analysis of solvatochromic dyes using UV-Visible and Nuclear Magnetic Resonance (NMR) spectroscopy.

UV-Visible (UV-Vis) Spectroscopy Protocol

UV-Vis spectroscopy is the primary technique for measuring the absorption spectra of solvatochromic dyes and determining their λmax values.

1. Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Spectroscopic grade solvents

  • Solvatochromic dye of interest

2. Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of the solvatochromic dye and dissolve it in a high-purity solvent to prepare a concentrated stock solution (e.g., 1 mM). Ensure the dye is fully dissolved.

  • Working Solution Preparation: Prepare a series of dilutions of the stock solution in the desired solvents to obtain a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.2-1.0 absorbance units).

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure a stable light source.[3]

    • Set the desired wavelength range for the scan (e.g., 300-900 nm).

  • Baseline Correction:

    • Fill a clean quartz cuvette with the pure solvent that will be used for the sample measurement. This will serve as the blank.

    • Place the blank cuvette in the spectrophotometer and perform a baseline correction to subtract the absorbance of the solvent and the cuvette.

  • Sample Measurement:

    • Empty the blank cuvette and rinse it with a small amount of the sample solution.

    • Fill the cuvette with the sample solution.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis:

    • Determine the wavelength of maximum absorbance (λmax) from the recorded spectrum.

    • If using this compound, calculate the E_T(30) value using the formula: E_T(30) (kcal/mol) = 28591 / λmax (nm).[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy can provide valuable insights into the electronic structure and environment of solvatochromic dyes.

1. Materials:

  • NMR spectrometer

  • High-quality NMR tubes

  • Deuterated solvents

  • Solvatochromic dye of interest

2. Procedure:

  • Sample Preparation:

    • Dissolve an appropriate amount of the solvatochromic dye (typically 1-10 mg) in the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a clean vial.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.

    • The final volume in the NMR tube should be approximately 0.6-0.7 mL.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for the nucleus being observed (e.g., ¹H, ¹³C).

  • Data Acquisition:

    • Acquire standard one-dimensional (1D) ¹H and ¹³C NMR spectra.

    • For more detailed structural information, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC can be performed.[4]

  • Data Analysis:

    • Process the NMR data (Fourier transformation, phase correction, and baseline correction).

    • Analyze the chemical shifts (δ) of the protons and carbons in the dye molecule. Changes in chemical shifts across different solvents can be correlated with the solvatochromic behavior observed in UV-Vis spectroscopy.[5]

Workflow for Assessing Drug-Membrane Interactions

Solvatochromic dyes are increasingly used in drug discovery to study the interaction of potential drug candidates with cell membranes. Changes in the membrane's local polarity upon drug binding can be detected by a shift in the dye's fluorescence spectrum.

DrugMembraneInteraction cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Interpretation A Prepare Liposomes or Live Cells D Incubate Liposomes/Cells with Solvatochromic Dye A->D B Select & Prepare Solvatochromic Dye (e.g., Nile Red) B->D C Prepare Drug Candidate Solutions F Introduce Drug Candidate C->F E Acquire Baseline Fluorescence Spectrum D->E E->F G Incubate Drug with Dye-labeled System F->G H Acquire Post-treatment Fluorescence Spectrum G->H I Compare Baseline and Post-treatment Spectra H->I J Analyze Spectral Shift (Δλmax) I->J K Correlate Δλmax with Membrane Polarity Change J->K L Assess Drug-Membrane Interaction K->L

References

Reichardt's Dye: A Superior Polarity Indicator for Diverse Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of solvent polarity analysis, Reichardt's dye stands out as a uniquely powerful tool for researchers, scientists, and drug development professionals. Its exceptional sensitivity to the surrounding molecular environment allows for a nuanced and precise determination of solvent polarity, a critical parameter influencing chemical reactions, solubility, and drug delivery mechanisms. This guide provides an objective comparison of this compound with other common polarity indicators, supported by experimental data and detailed protocols, to highlight its distinct advantages.

Unparalleled Polarity Sensitivity: A Quantitative Comparison

This compound, a pyridinium-N-phenolate betaine, exhibits an extraordinarily large solvatochromic effect, meaning its color changes significantly with the polarity of the solvent.[1][2] This phenomenon is quantified by the ET(30) scale, which is derived from the transition energy of the dye's longest wavelength absorption band.[3][4][5] A higher ET(30) value corresponds to a greater hypsochromic (blue) shift and indicates a more polar solvent.[3] This extensive range of response surpasses that of many other solvatochromic probes.

Below is a comparative summary of the solvatochromic shifts for this compound, Nile Red, and Pyrene in a selection of common solvents.

SolventThis compound (ET(30) in kcal/mol)Nile Red (λmax in nm)Pyrene (I1/I3 ratio)
Water63.1~590-6401.87
Methanol55.4~5501.37
Ethanol51.9~5351.25
Acetonitrile45.6~5201.06
Acetone42.2~5101.23
Dichloromethane40.7~5001.43
Toluene33.9~4700.65
Cyclohexane30.9~4600.58

Note: The data presented are compiled from various sources and may show slight variations depending on experimental conditions.

The extensive ET(30) range of this compound, from non-polar to highly polar solvents, provides a more discriminative measure of polarity compared to the narrower spectral shifts of Nile Red or the fluorescence intensity ratio changes of Pyrene.

Experimental Protocols for Polarity Determination

To ensure accurate and reproducible results, standardized experimental protocols are essential. The following sections detail the methodologies for determining solvent polarity using this compound, Nile Red, and Pyrene.

Determining Solvent Polarity using this compound (ET(30) Scale)

This protocol is based on the spectrophotometric measurement of the longest wavelength absorption maximum (λmax) of this compound in the solvent of interest.

Materials:

  • This compound (2,6-diphenyl-4-(2,4,6-triphenyl-1-pyridinio)phenolate)

  • Solvent of interest

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetone) at a concentration of approximately 1 x 10-4 M.[6]

  • From the stock solution, prepare a dilute solution of this compound in the solvent to be tested. The final concentration should result in a maximum absorbance between 0.6 and 1.0.

  • Record the UV-Vis absorption spectrum of the solution from 400 to 900 nm, using the pure solvent as a blank.

  • Determine the wavelength of maximum absorbance (λmax) from the spectrum.

  • Calculate the ET(30) value using the following equation: ET(30) (kcal/mol) = 28591 / λmax (nm)[5]

Determining Solvent Polarity using Nile Red

This method relies on the change in the fluorescence emission maximum of Nile Red.

Materials:

  • Nile Red dye

  • Solvent of interest

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a dilute solution of Nile Red in the test solvent (typically in the micromolar range).

  • Excite the solution at a wavelength where the dye absorbs strongly (e.g., 488 nm).

  • Record the fluorescence emission spectrum.

  • Identify the wavelength of maximum fluorescence emission (λmax). This wavelength is indicative of the solvent's polarity.

Determining Solvent Polarity using Pyrene

This technique utilizes the sensitivity of the vibronic fine structure of pyrene's fluorescence spectrum to the polarity of the medium. The ratio of the intensity of the first (I1 at ~373 nm) and third (I3 at ~384 nm) vibronic peaks is measured.

Materials:

  • Pyrene

  • Solvent of interest

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a dilute solution of pyrene in the test solvent (typically around 10-6 M).

  • Excite the solution at approximately 335 nm.

  • Record the fluorescence emission spectrum from ~360 nm to ~420 nm.

  • Measure the intensities of the first (I1) and third (I3) vibronic peaks.

  • The ratio I1/I3 is used as an empirical measure of solvent polarity.

Visualizing the Underlying Principles

The solvatochromism of these dyes is governed by the differential stabilization of their ground and excited electronic states by the surrounding solvent molecules.

G Logical Flow of Polarity Measurement cluster_reichardt This compound cluster_nile_red Nile Red cluster_pyrene Pyrene RD_Ground Ground State (Zwitterionic) RD_Excited Excited State (Less Polar) RD_Ground->RD_Excited RD_Solvent Polar Solvent Stabilizes Ground State RD_Solvent->RD_Ground Stabilization NR_Ground Ground State NR_Excited Excited State (Intramolecular Charge Transfer) NR_Ground->NR_Excited hν (excitation) NR_Excited->NR_Ground hν' (emission) NR_Solvent Polar Solvent Stabilizes Excited State NR_Solvent->NR_Excited Stabilization P_Ground Ground State P_Excited Excited State P_Ground->P_Excited hν (excitation) P_Excited->P_Ground hν' (emission with vibronic structure) P_Solvent Polar Solvent Enhances I1 Intensity P_Solvent->P_Excited Interaction

Caption: Solvatochromic Mechanisms of Polarity Indicators.

The zwitterionic ground state of this compound is significantly more polar than its excited state.[7] Consequently, polar solvents stabilize the ground state more effectively, leading to a larger energy gap for electronic excitation and a hypsochromic shift (blue shift) in the absorption spectrum.[3][7] This large difference in dipole moment between the ground and excited states is the primary reason for its exceptional solvatochromic range.

Experimental Workflow for Comparative Polarity Analysis

A systematic approach is crucial for comparing the performance of different polarity indicators.

G Comparative Polarity Analysis Workflow cluster_measurements Spectroscopic Measurements start Start prep_solvents Prepare a Series of Solvents with Varying Polarity start->prep_solvents prep_dyes Prepare Stock Solutions of Each Dye prep_solvents->prep_dyes measure_rd Measure λmax (this compound) prep_dyes->measure_rd measure_nr Measure λmax (Nile Red) prep_dyes->measure_nr measure_p Measure I1/I3 (Pyrene) prep_dyes->measure_p calc_params Calculate Polarity Parameters (ET(30), λmax, I1/I3) measure_rd->calc_params measure_nr->calc_params measure_p->calc_params compare Compare Sensitivity, Linearity, and Range calc_params->compare conclusion Select Optimal Indicator for Specific Application compare->conclusion end End conclusion->end

Caption: Workflow for Comparing Polarity Indicators.

Key Advantages of this compound

The primary advantages of using this compound over other polarity indicators include:

  • Exceptional Sensitivity: It exhibits the largest known solvatochromic shift, allowing for the differentiation of solvents with very similar polarities.[1]

  • Broad Applicability: The ET(30) scale has been established for a vast number of solvents, providing a comprehensive and standardized polarity scale.[8]

  • Direct Measurement: The polarity is determined by a straightforward absorption measurement, which is often simpler and more direct than fluorescence-based methods.[4]

While this compound offers significant advantages, it is important to consider its limitations. Its solubility can be a challenge in very non-polar solvents, and specific solute-solvent interactions, such as hydrogen bonding, can influence the ET(30) value, a factor that requires careful consideration in data interpretation.[9] Nevertheless, for a wide range of applications in chemical research and drug development, the unparalleled sensitivity and comprehensive nature of the ET(30) scale make this compound the superior choice for accurate and reliable solvent polarity determination.

References

A Comparative Guide to a Empirical and Computational Solvent Polarity Scales: The ET(30) Value in Focus

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of chemical research, drug development, and materials science, the polarity of a solvent is a critical parameter that influences reaction rates, equilibrium positions, and the solubility of compounds. Quantifying this property has led to the development of various empirical scales and, more recently, sophisticated computational models. This guide provides a detailed comparison between the widely-used empirical ET(30) scale and modern computational approaches to solvent polarity, offering researchers objective data to inform their choice of solvent characterization.

The ET(30) Scale: An Empirical Benchmark

The ET(30) scale is an empirical measure of solvent polarity based on the solvatochromism of a specific pyridinium-N-phenolate betaine dye, known as Reichardt's dye.[1] This dye exhibits a significant color change depending on the surrounding solvent, a phenomenon driven by the differential stabilization of its zwitterionic ground state and less polar excited state.[1] A more polar solvent will strongly stabilize the ground state, leading to a larger energy gap for the electronic transition to the excited state. This results in the absorption of higher energy (shorter wavelength) light.[2] The ET(30) value is the molar transition energy of this dye in a given solvent, expressed in kcal/mol.[1]

Experimental Protocol for ET(30) Determination

The determination of ET(30) values is a spectrophotometric process that involves measuring the longest-wavelength absorption band of this compound in the solvent of interest.[3][4]

Methodology:

  • Preparation of the Dye Solution: A dilute solution of this compound is prepared in the solvent to be analyzed. The concentration should be low enough to ensure adherence to the Beer-Lambert law.

  • UV-Vis Spectroscopy: The ultraviolet-visible absorption spectrum of the solution is recorded. The key measurement is the wavelength of the maximum absorption (λ_max) of the intramolecular charge-transfer band.[3]

  • Calculation of ET(30): The ET(30) value is then calculated from λ_max (in nm) using the following equation:

    ET(30) (kcal/mol) = 28591 / λ_max

This direct experimental measurement provides a value that encapsulates the overall solvating power of the solvent, including contributions from both electrostatic and hydrogen-bonding interactions.[5]

Computational Solvent Polarity Models

Computational chemistry offers a theoretical route to understanding and predicting solvent polarity, bypassing the need for experimental measurements. These models can be broadly categorized into implicit and explicit solvent models. For the purpose of correlating with a bulk property like the ET(30) scale, implicit solvent models are most relevant.

Key Computational Models:

  • COSMO-RS (Conductor-like Screening Model for Real Solvents): This model combines quantum chemical calculations with statistical thermodynamics.[6] It first treats the solvent as a perfect conductor to determine the screening charge density on the surface of a solute. Then, it uses these surface charges to predict the thermodynamic properties of the liquid, including interactions related to polarity.[6]

  • SMD (Solvation Model based on Density): The SMD model is a universal continuum solvation model where the solvent is represented as a dielectric continuum. The model is parameterized for a wide range of solvents and relies on the electron density of the solute to calculate the solvation free energy, which is inherently related to the solvent's polarity.

While these models do not directly output an "ET(30) value," they can calculate properties like solvation free energies, molecular dipole moments, and parameters related to hydrogen bonding, which are known to correlate with the ET(30) scale.[7]

Data Presentation: ET(30) Values for Common Solvents

The following table presents the experimentally determined ET(30) values for a selection of common solvents. A direct one-to-one comparison with a single computational polarity value is often not feasible as computational models provide a suite of parameters. Instead, correlations are typically established between ET(30) and computationally derived properties like the solvent's dipole moment.

SolventET(30) (kcal/mol)Dipole Moment (Debye)
n-Hexane31.00.00
Toluene33.90.36
Tetrahydrofuran (THF)37.41.75
Ethyl Acetate38.11.78
Chloroform39.11.04
Acetone42.22.88
Dimethyl Sulfoxide (DMSO)45.13.96
Acetonitrile45.63.92
2-Propanol48.41.66
Ethanol51.91.69
Methanol55.41.70
Water63.11.85

ET(30) values are from various sources.[8] Dipole moments are readily available from computational chemistry software and databases.

Correlation and Comparison

A direct linear relationship between a single computed parameter and the ET(30) scale is not always observed across all solvent classes due to the multifaceted nature of solvent-solute interactions.[9] The ET(30) value is a comprehensive measure that includes:

  • Dipolarity/Polarizability: The ability of the solvent to engage in electrostatic interactions.

  • Hydrogen Bond Donating (HBD) Acidity: The ability of the solvent to donate a hydrogen bond.

  • Hydrogen Bond Accepting (HBA) Basicity: The ability of the solvent to accept a hydrogen bond.

Computational models can dissect these contributions. For instance, studies have shown that ET(30) values correlate well with a combination of computationally derived parameters, such as the molecular dipole moment and quadrupolar amplitude, as well as descriptors for hydrogen bonding capabilities.[7][10] For non-hydrogen-bond-donating solvents, the correlation with electrostatic parameters is stronger.[11]

The strength of computational models lies in their predictive power for new or untested solvents and their ability to provide insights into the specific types of interactions at play. Conversely, the ET(30) scale offers a holistic experimental benchmark that captures the integrated effect of all these interactions.

Visualization of the Comparison Workflow

The following diagram illustrates the relationship between the experimental determination of ET(30) and its correlation with computational models.

ET30_Correlation cluster_exp Experimental Workflow cluster_comp Computational Workflow ReichardtsDye This compound Spectroscopy UV-Vis Spectroscopy ReichardtsDye->Spectroscopy Solvent Solvent of Interest Solvent->Spectroscopy LambdaMax Measure λ_max Spectroscopy->LambdaMax ET30_Value Calculate ET(30) Value LambdaMax->ET30_Value Correlation Correlation Analysis (Linear Solvation Energy Relationships) ET30_Value->Correlation Experimental Data SolventStructure Solvent Molecular Structure QM_Calc Quantum Mechanics Calculation (e.g., DFT) SolventStructure->QM_Calc CompModels Implicit Solvent Models (COSMO-RS, SMD) QM_Calc->CompModels CompParams Calculated Parameters (Dipole Moment, H-bond descriptors, etc.) CompModels->CompParams CompParams->Correlation Theoretical Data

Workflow for correlating experimental ET(30) with computational models.

Conclusion

Both the empirical ET(30) scale and computational solvent models are valuable tools for characterizing solvent polarity. The ET(30) scale provides a direct, experimentally-derived measure that is widely understood and accepted. Computational models, on the other hand, offer predictive capabilities and a deeper insight into the specific molecular interactions that contribute to the overall polarity. The most robust approach often involves using these methods in a complementary fashion: employing computational models to screen potential solvents and predict their properties, followed by experimental validation using established scales like ET(30) for the most promising candidates.

References

A comparative study of the solvatochromic behavior of different betaine dyes.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the differential solvent-dependent spectral shifts of prominent betaine dyes, supported by experimental data and detailed protocols.

The phenomenon of solvatochromism, where the color of a chemical substance changes with the polarity of the solvent, is a cornerstone of various applications in chemistry, from sensing and molecular probes to understanding reaction mechanisms. Betaine dyes, a class of organic compounds with a zwitterionic structure, are particularly renowned for their pronounced solvatochromic effects. This guide provides a comparative study of the solvatochromic behavior of different betaine dyes, with a focus on Reichardt's dye (Betaine 30) and its analogues, offering valuable insights for researchers in various scientific disciplines.

Understanding Solvatochromism in Betaine Dyes

Betaine dyes exhibit what is known as negative solvatochromism.[1] Their ground state is highly polar, a zwitterion with a distinct separation of positive and negative charges. In contrast, their first excited state is significantly less polar. When dissolved in a polar solvent, the polar ground state is stabilized by dipole-dipole interactions with the solvent molecules to a greater extent than the less polar excited state. This results in a larger energy gap between the ground and excited states, leading to the absorption of higher-energy light (a hypsochromic or blue shift). Conversely, in nonpolar solvents, the ground state is less stabilized, the energy gap is smaller, and the dye absorbs lower-energy light (a bathochromic or red shift). This pronounced solvent-dependent shift in the absorption maximum (λ_max) makes betaine dyes excellent probes for solvent polarity.

The solvatochromic shift is often quantified using the empirical E_T(30) scale, which is based on the transition energy of this compound in a given solvent.[1] The E_T(30) value is calculated from the absorption maximum (λ_max) of the dye and serves as a measure of the solvent's polarity.

Comparative Solvatochromic Data

The following table summarizes the solvatochromic data (λ_max and E_T(30) values) for two prominent betaine dyes, this compound (Betaine 30) and Brooker's Merocyanine, across a range of solvents with varying polarities. This data allows for a direct comparison of their sensitivity to the solvent environment.

SolventThis compound (Betaine 30)Brooker's Merocyanine
λ_max (nm) E_T(30) (kcal/mol)
Water45363.1
Methanol51555.5
Ethanol55051.9
2-Propanol62748.6
Acetone67742.2
Dichloromethane73141.1
Chloroform75739.1
Benzene81034.5
Cyclohexane88431.2
Diphenyl ether81035.3

Experimental Protocols

A standardized protocol is crucial for obtaining reliable and comparable solvatochromic data. The following outlines the key experimental steps for measuring the solvatochromic behavior of betaine dyes.

Preparation of Dye Solutions
  • Dye Purity: Ensure the betaine dye is of high purity. If synthesized in-house, it should be purified by recrystallization or chromatography.

  • Solvent Purity: Use high-purity, spectroscopy-grade solvents to avoid interference from impurities.

  • Concentration: Prepare stock solutions of the betaine dye in a suitable solvent (e.g., acetone or dichloromethane) at a concentration of approximately 1 mg/mL. From the stock solution, prepare dilute solutions in the various solvents to be tested. The final concentration should be adjusted to yield an absorbance maximum in the range of 0.5 to 1.5 in a 1 cm cuvette.

UV-Vis Spectroscopic Measurement
  • Instrumentation: A calibrated UV-Vis spectrophotometer is required.

  • Cuvettes: Use quartz cuvettes with a 1 cm path length. Ensure the cuvettes are clean and dry before use.

  • Blank Correction: For each solvent, a baseline correction should be performed using a cuvette filled with the pure solvent.

  • Measurement: Record the absorption spectrum of the dye solution in each solvent over a suitable wavelength range (e.g., 400-900 nm).

  • Determination of λ_max: Identify the wavelength of maximum absorbance (λ_max) from each spectrum.

  • Calculation of E_T(30): The E_T(30) value (in kcal/mol) can be calculated from the λ_max (in nm) using the following equation:

    E_T(30) (kcal/mol) = 28591 / λ_max (nm)

Visualizing the Concepts

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Solvatochromism Solvatochromic Effect in Betaine Dyes cluster_ground Ground State (High Polarity) cluster_excited Excited State (Low Polarity) cluster_polar Polar Solvent cluster_nonpolar Nonpolar Solvent GS Zwitterionic Ground State ES Less Polar Excited State Polar_GS Stabilized Ground State Polar_ES Slightly Stabilized Excited State Polar_GS->Polar_ES Large Energy Gap (Blue Shift) Nonpolar_GS Less Stabilized Ground State Nonpolar_ES Unstabilized Excited State Nonpolar_GS->Nonpolar_ES Small Energy Gap (Red Shift) Experimental_Workflow Experimental Workflow for Solvatochromism Measurement A Prepare Pure Dye and Solvents B Prepare Stock and Dilute Dye Solutions A->B E Measure Absorption Spectrum of Dye Solution B->E C Calibrate UV-Vis Spectrophotometer D Perform Baseline Correction with Pure Solvent C->D D->E F Determine λ_max E->F G Calculate E_T(30) F->G H Compare Data for Different Dyes/Solvents G->H

References

Unveiling Solvent Polarity: A Comparative Guide to Reichardt's Dye Derivatives and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise measurement of solvent polarity is a critical parameter influencing chemical reactions, solubility, and drug delivery mechanisms. Reichardt's dye and its derivatives have emerged as powerful tools for this purpose, offering a visual and spectrophotometric readout of a solvent's polarity. This guide provides a comprehensive evaluation of the performance of various this compound derivatives in polarity sensing, alongside a comparison with notable alternatives, supported by experimental data and detailed protocols.

The remarkable ability of certain molecules to change color in response to the polarity of their environment, a phenomenon known as solvatochromism, forms the basis of this analytical technique. This compound (Betaine 30), a pyridinium N-phenolate betaine, exhibits one of the most dramatic solvatochromic effects known, with its color spanning the entire visible spectrum depending on the solvent.[1] This pronounced color change is attributed to the differential stabilization of its highly polar ground state and less polar excited state by the surrounding solvent molecules. In polar solvents, the ground state is more stabilized, leading to a larger energy gap for electronic excitation and a hypsochromic (blue) shift in its absorption spectrum. Conversely, nonpolar solvents result in a smaller energy gap and a bathochromic (red) shift.

Performance Comparison of Polarity Sensitive Dyes

The efficacy of a solvatochromic dye in polarity sensing is determined by the magnitude of its response to changes in solvent polarity. This is often quantified using the ET(30) scale, an empirical parameter derived from the transition energy of this compound in a given solvent. A higher ET(30) value indicates greater solvent polarity. The performance of several this compound derivatives and alternative solvatochromic probes are summarized below.

Dye/DerivativeStructureKey Performance CharacteristicsET(30) Range (kcal/mol)Reference(s)
This compound (Betaine 30) 2,6-diphenyl-4-(2,4,6-triphenylpyridinium-1-yl)phenolateThe benchmark for solvent polarity scales, exhibiting a very large solvatochromic range.31.0 (n-Hexane) - 63.1 (Water)[2]
This compound Derivative B1 4-(2,4,6-triphenylpyridinium-1-yl)phenolateA derivative with a simpler structure, showing significant solvatochromism.Data not as extensively tabulated as Betaine 30, but shows a clear trend with solvent polarity.[3]
This compound Derivative B26 2,6-di-tert-butyl-4-(2,4,6-triphenylpyridinium-1-yl)phenolateThe bulky tert-butyl groups can influence its interaction with solvents.Exhibits a notable solvatochromic range, with variations in molar absorption coefficients compared to Betaine 30.[3]
π-Extended Reichardt's Dyes Contain phenylene spacers between donor and acceptor groupsShow strong negative solvatochromic behavior comparable to Betaine 30, though some derivatives may be unstable in certain solvents.[4][5]Transition energies show a linear correlation with the ET(30) scale.[4][5]
Brooker's Merocyanine 1-methyl-4-[(oxocyclohexadienylidene)ethylidene]-1,4-dihydropyridineExhibits significant solvatochromism, with color changes from yellow in polar solvents to blue in nonpolar solvents.[6][7]Wavelength of maximum absorption (λmax) correlates well with the ET(30) scale.[1][6][7][8]
Nile Red 9-(diethylamino)-5H-benzo[a]phenoxazin-5-oneA fluorescent solvatochromic dye, its emission spectrum is highly sensitive to solvent polarity.[9]Emission maxima shift significantly with solvent polarity.[9]

Signaling Pathway and Experimental Workflow

The underlying principle of polarity sensing with solvatochromic dyes involves the interaction of the dye molecule with the surrounding solvent molecules, which in turn affects the energy levels of the dye's electronic states. This relationship can be visualized as a signaling pathway from the solvent environment to the detectable spectroscopic output.

Solvatochromism_Mechanism cluster_environment Solvent Environment cluster_dye Solvatochromic Dye cluster_output Spectroscopic Output Solvent Polarity Solvent Polarity Ground State (High Dipole Moment) Ground State (High Dipole Moment) Solvent Polarity->Ground State (High Dipole Moment) Stabilization Excited State (Low Dipole Moment) Excited State (Low Dipole Moment) Ground State (High Dipole Moment)->Excited State (Low Dipole Moment) Photon Absorption (hν) Absorption Spectrum (λmax) Absorption Spectrum (λmax) Excited State (Low Dipole Moment)->Absorption Spectrum (λmax) ET(30) Value ET(30) Value Absorption Spectrum (λmax)->ET(30) Value Calculation

Figure 1. Mechanism of negative solvatochromism in this compound.

The experimental workflow for determining solvent polarity using a solvatochromic dye and a UV-Vis spectrophotometer is a straightforward and robust process.

Experimental_Workflow A Prepare Dye Solution (e.g., 10⁻⁵ M in the solvent of interest) E Measure Absorbance Spectrum of Dye Solution A->E B Prepare Blank (Pure solvent) D Calibrate with Blank B->D C Set Spectrophotometer Parameters (Wavelength range covering the visible spectrum) C->D D->E F Determine λmax (Wavelength of maximum absorbance) E->F G Calculate ET(30) Value F->G

Figure 2. Workflow for determining ET(30) values.

Experimental Protocols

Materials and Equipment
  • This compound or its derivative

  • Solvents of interest (analytical grade or higher)

  • Volumetric flasks and pipettes

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure for ET(30) Value Determination
  • Preparation of the Dye Stock Solution: Prepare a stock solution of the solvatochromic dye (e.g., 1 mM) in a suitable solvent in which the dye is readily soluble (e.g., acetone or acetonitrile).

  • Preparation of the Sample Solution: Prepare a dilute solution of the dye (e.g., 10-5 M) in the solvent to be tested. The concentration should be adjusted to yield a maximum absorbance in the range of 0.5 to 1.5 AU.

  • Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes. Set the wavelength range to scan the entire visible region (e.g., 400-800 nm).

  • Blank Measurement: Fill a clean quartz cuvette with the pure solvent of interest. Place the cuvette in the spectrophotometer and record a baseline spectrum. This will be used to correct for any absorbance from the solvent and the cuvette.

  • Sample Measurement: Empty the cuvette, rinse it with the dye solution, and then fill it with the dye solution. Place the cuvette in the spectrophotometer and record the absorbance spectrum.

  • Determination of λmax: From the recorded spectrum, identify the wavelength of maximum absorbance (λmax) in nanometers.

  • Calculation of ET(30): Calculate the ET(30) value in kcal/mol using the following equation:

    ET(30) (kcal/mol) = 28591 / λmax (nm)

Conclusion

This compound and its derivatives are invaluable tools for the empirical determination of solvent polarity. The choice of a specific dye will depend on the desired polarity range, the chemical nature of the system under investigation, and whether a colorimetric or fluorometric response is preferred. While the parent this compound (Betaine 30) remains the gold standard for establishing the ET(30) scale, its derivatives and other solvatochromic dyes like Brooker's merocyanine and Nile Red offer a versatile toolkit for researchers. By following standardized experimental protocols, these dyes can provide reliable and reproducible data, contributing to a deeper understanding of solvent effects in a wide array of chemical and biological processes.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Reichardt's Dye

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential safety and logistical information for the proper disposal of Reichardt's dye, a solvatochromic betaine dye used to determine solvent polarity. Adherence to these procedures is critical for maintaining a secure workspace and complying with regulations.

Chemical and Physical Properties

A thorough understanding of a substance's properties is the first step in safe handling and disposal. Key data for this compound is summarized below.

PropertyValue
Chemical Formula C41H29NO[1][2]
Molar Mass 551.689 g·mol−1[1]
Appearance Dark blue-black powder[2][3]
CAS Number 10081-39-7[1]
Melting Point 271-275 °C[4]
Storage Temperature Room temperature[4]

Hazard Identification and Safety Precautions

This compound is not classified as a hazardous substance under OSHA 29 CFR 1910.1200 and Regulation (EC) No 1272/2008.[3][5] It is not considered to be acutely toxic, corrosive, or an irritant to the skin or eyes.[5] However, it is a combustible solid, and fine dust particles have the potential to form explosive mixtures in the air.[3][5]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles.[6]

  • Hand Protection: Use impervious gloves.[3]

  • Respiratory Protection: In case of dust formation, use a particulate filter respirator (e.g., N95).[4]

Step-by-Step Disposal Protocol

The cardinal rule for the disposal of any chemical, including this compound, is to adhere to all local, state, and federal regulations.[3]

1. Waste Collection:

  • Place unused or contaminated this compound in a clean, dry, and sealable container.

  • Clearly label the container as "Waste this compound."

2. Spill Management:

  • Minor Spills:

    • Immediately clean up all spills.[3]

    • Wear appropriate PPE, including impervious gloves and safety glasses.[3]

    • Use dry clean-up methods to avoid generating dust.[3]

    • Sweep or vacuum the material. If vacuuming, use an explosion-proof machine designed for grounded storage and use.[3]

    • Place the collected material into a labeled waste container.

  • Major Spills:

    • Evacuate the area and restrict access.

    • Move upwind from the spill.

    • Alert emergency responders and inform them of the location and nature of the hazard.[3]

    • Prevent the spillage from entering drains, sewers, or water courses.[3]

3. Final Disposal:

  • Consult with your institution's Environmental Health & Safety (EH&S) department or a licensed waste disposal contractor to determine the appropriate disposal method.

  • Do not dispose of this compound down the drain or in regular trash unless explicitly approved by your local authorities.[5]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

start This compound for Disposal is_spill Is it a spill? start->is_spill minor_spill Minor Spill is_spill->minor_spill Yes, minor major_spill Major Spill is_spill->major_spill Yes, major collect_waste Collect in Labeled Container is_spill->collect_waste No cleanup Dry Cleanup with PPE minor_spill->cleanup evacuate Evacuate & Alert Emergency Responders major_spill->evacuate consult_ehs Consult EH&S / Waste Disposal Contractor collect_waste->consult_ehs dispose Dispose per Regulations consult_ehs->dispose cleanup->collect_waste evacuate->consult_ehs

Caption: Logical workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling Reichardt's Dye

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of Reichardt's dye, a solvatochromic compound widely used to determine solvent polarity. While not classified as a hazardous substance, adherence to proper laboratory protocols is crucial to maintain a safe workspace and ensure the integrity of your research.

Personal Protective Equipment (PPE): Your First Line of Defense

When working with this compound in its solid, powdered form, the primary concerns are inhalation of dust particles and eye contact. The following personal protective equipment is recommended:

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side protectionProtects against airborne dust particles.
Hand Protection Nitrile glovesProvides a barrier against skin contact and staining. Nitrile is a good general-purpose glove material for non-hazardous chemicals.[1][2]
Respiratory Protection P1 or N95 particulate filter respiratorRecommended when handling the powder outside of a ventilated enclosure to prevent inhalation of dust.[3]
Body Protection Standard laboratory coatProtects clothing from staining and minor spills.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Following a structured operational plan minimizes the risk of exposure and contamination.

Pre-Handling Preparations
  • Consult the Safety Data Sheet (SDS): Always review the most current SDS for this compound before use.

  • Prepare Your Workspace: Ensure the work area, preferably a chemical fume hood or a ventilated balance enclosure, is clean and uncluttered.[4] This is especially important when weighing the powder to minimize dust dispersion.

  • Assemble PPE: Don the appropriate personal protective equipment as outlined in the table above.

  • Prepare for Spills: Have a spill kit ready, including absorbent materials and a designated waste container.

Handling the Dye
  • Weighing the Powder:

    • Perform all weighing operations within a chemical fume hood or a ventilated enclosure to capture any dust generated.[4]

    • Use a spatula to gently transfer the powder. Avoid scooping motions that can create airborne dust.

    • Close the container immediately after use.

  • Preparing Solutions:

    • When dissolving the dye, add the solid to the solvent slowly to prevent splashing.

    • If heating is required, do so in a well-ventilated area.

Post-Handling Procedures
  • Decontamination: Clean all equipment and work surfaces thoroughly after use.

  • Glove Removal: Remove gloves and dispose of them in the appropriate waste container.

  • Hand Washing: Wash hands thoroughly with soap and water after completing your work.

ReichardtsDyeWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS prep_workspace Prepare Workspace prep_sds->prep_workspace prep_ppe Don PPE prep_workspace->prep_ppe handle_weigh Weigh Powder in Ventilated Enclosure prep_ppe->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution dispose_solid Solid Waste in Labeled Container handle_weigh->dispose_solid post_clean Decontaminate Workspace handle_solution->post_clean dispose_liquid Liquid Waste Collection handle_solution->dispose_liquid post_dispose_ppe Dispose of PPE post_clean->post_dispose_ppe post_wash Wash Hands post_dispose_ppe->post_wash dispose_pickup Arrange for EHS Pickup dispose_solid->dispose_pickup dispose_liquid->dispose_pickup

Caption: Workflow for the safe handling and disposal of this compound.

Disposal Plan: Responsible Waste Management

Even though this compound is not classified as hazardous, it should not be disposed of down the drain in its solid form or as a concentrated solution.[3] Proper disposal is essential for environmental stewardship.

Solid Waste
  • Unused Dye: Collect any unused or unwanted solid this compound in a clearly labeled, sealed container.

  • Contaminated Materials: Items such as used gloves, weigh boats, and paper towels contaminated with the dye should be collected in a designated solid waste container.

Liquid Waste
  • Solutions: Unused or waste solutions of this compound should be collected in a designated, labeled waste container. Do not pour concentrated solutions down the sink.[3] In some jurisdictions, very dilute aqueous solutions may be permissible for drain disposal, but it is crucial to consult your institution's specific guidelines.[5]

Final Disposal
  • All waste containers (solid and liquid) should be disposed of through your institution's Environmental Health and Safety (EHS) office or equivalent department.[6] Follow their specific procedures for chemical waste pickup.

References

×

Retrosynthesis Analysis

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.